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  • Product: AMG 925
  • CAS: 1401033-86-0

Core Science & Biosynthesis

Foundational

The Dual Kinase Inhibitor AMG 925: A Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals Abstract Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled cell proliferation and poor prognosis. Additionally, the cyclin-dependent kinase 4 (CDK4) plays a crucial role in cell cycle progression. AMG 925 is a potent and selective dual inhibitor of FLT3 and CDK4, representing a targeted therapeutic strategy for AML. This document provides an in-depth technical overview of the mechanism of action of AMG 925 in AML cells, summarizing key preclinical findings, experimental methodologies, and the signaling pathways involved.

Introduction to AMG 925

AMG 925 is an orally bioavailable small molecule that concurrently targets two key pathways implicated in AML pathogenesis: the FLT3 signaling pathway, which drives proliferation and survival in FLT3-mutated AML, and the CDK4/Cyclin D-Retinoblastoma (Rb) pathway, a central regulator of the G1-S phase transition in the cell cycle.[1][2][3] By simultaneously inhibiting these two kinases, AMG 925 offers the potential for enhanced anti-leukemic activity and a strategy to overcome resistance to single-agent FLT3 inhibitors.[4][5]

It is important to distinguish AMG 925 from other targeted therapies in AML, such as siremadlin (B612089) (HDM201). Siremadlin is an inhibitor of the MDM2-p53 interaction, which works by reactivating the p53 tumor suppressor pathway, a distinct mechanism of action.[6][7][8] This guide will focus exclusively on the dual FLT3/CDK4 inhibitory action of AMG 925.

Core Mechanism of Action in AML Cells

The primary mechanism of action of AMG 925 in AML cells is the dual inhibition of FLT3 and CDK4/6, leading to cell cycle arrest and apoptosis.[3][9]

Inhibition of FLT3 Signaling

In a significant portion of AML patients, activating mutations in FLT3, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. This results in the downstream activation of pro-survival signaling pathways, including the STAT5 pathway.[1] AMG 925 potently inhibits the kinase activity of both wild-type and mutated FLT3.[1][10] This inhibition blocks the phosphorylation of FLT3 and its downstream effector, STAT5, thereby disrupting the oncogenic signaling cascade that drives AML cell proliferation and survival.[1][10]

Inhibition of CDK4/6 and Cell Cycle Arrest

CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb (p-Rb) releases the E2F transcription factor, allowing for the transcription of genes necessary for the G1 to S phase transition of the cell cycle.[2][3] AMG 925 inhibits CDK4 and the closely related CDK6, preventing the phosphorylation of Rb.[11][12] This leads to a G1 cell cycle arrest in Rb-positive AML cells, effectively halting their proliferation.[1][10]

The dual inhibitory action of AMG 925 is hypothesized to be more effective and less prone to resistance than targeting either kinase alone.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of AMG 925 in various AML cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of AMG 925

KinaseIC50 (nM)
FLT32 ± 1
CDK43 ± 1
CDK68 ± 2
CDK2375 ± 150
CDK11900 ± 510

Data sourced from MedchemExpress and AACR Journals.[10][11]

Table 2: Cellular Activity of AMG 925 in AML Cell Lines

Cell LineFLT3 StatusRb StatusGrowth Inhibition IC50 (µM)Effect
MOLM13FLT3-ITDPositive0.019Apoptosis, G1 Arrest
Mv4-11FLT3-ITDPositive0.018Apoptosis, G1 Arrest
U937FLT3-WTPositive-G1 Arrest
MOLM13srFLT3-ITD/D835YPositive-Apoptosis
Mv4-11srFLT3-ITD/D835VPositive-Apoptosis
MDA-MB-468-Negative-No G1 Arrest

Data compiled from multiple preclinical studies.[1][2][10]

Signaling Pathways and Experimental Workflows

AMG 925 Signaling Pathway in AML Cells

AMG925_Mechanism cluster_CDK4 CDK4/Rb Pathway FLT3 FLT3 (Wild-Type or Mutant) STAT5 STAT5 FLT3->STAT5 Phosphorylation Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival Promotes STAT5->Proliferation_Survival G1_Arrest G1 Cell Cycle Arrest Apoptosis Apoptosis CyclinD Cyclin D CDK4 CDK4 Rb Rb CDK4->Rb Phosphorylation E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes G1_S_Transition->Proliferation_Survival AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4 Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_readouts Data Readouts AML_Cells AML Cell Lines (e.g., MOLM13, Mv4-11) AMG925_Treatment Treat with varying concentrations of AMG 925 AML_Cells->AMG925_Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) AMG925_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) AMG925_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) AMG925_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot AMG925_Treatment->Western_Blot IC50 Determine IC50 values Cell_Viability->IC50 Apoptosis_Rate Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Rate Cell_Cycle_Distribution Analyze Cell Cycle Phases Cell_Cycle_Analysis->Cell_Cycle_Distribution Protein_Phosphorylation Measure p-FLT3, p-STAT5, p-Rb Western_Blot->Protein_Phosphorylation

References

Exploratory

AMG 925: A Technical Guide to the Dual Inhibition of FLT3 and CDK4 in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals Executive Summary AMG 925 is a potent and selective, orally bioavailable small molecule inhibitor that uniquely targets both FMS-like tyrosine kinase 3 (FLT...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG 925 is a potent and selective, orally bioavailable small molecule inhibitor that uniquely targets both FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] Activating mutations in FLT3 are prevalent in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] Concurrently, the CDK4/Cyclin D pathway is a critical regulator of cell cycle progression and is frequently dysregulated in cancer.[2] The dual inhibition of these two key oncogenic drivers by a single agent presents a rational therapeutic strategy to enhance anti-leukemic activity and potentially overcome resistance mechanisms observed with single-agent FLT3 inhibitors.[3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to AMG 925.

Mechanism of Action: Dual Blockade of Proliferation and Survival Pathways

AMG 925 exerts its anti-tumor effects by simultaneously inhibiting two distinct but complementary signaling pathways crucial for the proliferation and survival of AML cells.

  • FLT3 Inhibition: In AML, activating mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase. This results in the aberrant activation of downstream signaling pathways, including the STAT5 pathway, which promotes cell proliferation and survival. AMG 925 potently inhibits the kinase activity of both wild-type and mutant FLT3, thereby blocking the phosphorylation of STAT5 and downstream signaling.[1][2]

  • CDK4 Inhibition: CDK4, in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. The active CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent entry into the S phase. By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb, inducing a G1 cell cycle arrest and inhibiting cell proliferation.[2]

The combined inhibition of FLT3 and CDK4 is hypothesized to provide a more profound and durable anti-leukemic effect than targeting either pathway alone.[3]

AMG_925_Signaling_Pathway AMG 925 Dual Inhibition of FLT3 and CDK4 Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activation pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Transcription Gene Transcription (Cell Cycle Progression) pSTAT5->Transcription Promotes CyclinD Cyclin D CyclinD_CDK4 Cyclin D-CDK4 Complex CyclinD->CyclinD_CDK4 CDK4 CDK4 CDK4->CyclinD_CDK4 Rb Rb CyclinD_CDK4->Rb Phosphorylation E2F E2F Rb->E2F Inhibits pRb pRb E2F->Transcription Activates AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4 Inhibits

AMG 925 signaling pathway diagram.

Quantitative Data

In Vitro Kinase Inhibitory Activity

AMG 925 demonstrates potent inhibition of FLT3 and CDK4 kinases with high selectivity over other cyclin-dependent kinases.

Kinase TargetIC50 (nM)
FLT3 2 ± 1 [1]
CDK4 3 ± 1 [1]
CDK68 ± 2[1]
CDK2375 ± 150[1]
CDK11900 ± 510[1]
Cellular Activity

AMG 925 effectively inhibits the proliferation of human AML cell lines harboring FLT3-ITD mutations.

Cell LineGenotypeGrowth Inhibition IC50 (µM)
MOLM-13 FLT3-ITD0.019 [1]
MV4-11 FLT3-ITD0.018 [1]

AMG 925 also demonstrates activity against FLT3 mutants that confer resistance to other FLT3 inhibitors.[1]

In Vivo Efficacy in Xenograft Models

In preclinical AML xenograft models using MOLM-13 cells, orally administered AMG 925 resulted in significant tumor growth inhibition.

Dose (mg/kg, twice daily)Tumor Growth Inhibition (%)
12.5Not explicitly stated, but dose-dependent
25Not explicitly stated, but dose-dependent
37.596 - 99[1][2]

The anti-tumor activity of AMG 925 in these models correlated with the inhibition of pharmacodynamic markers, pSTAT5 and pRb, in tumor tissues.[1][2]

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of AMG 925.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 925 against purified FLT3 and CDK4 kinases.

General Protocol:

  • Reaction Setup: Kinase reactions are typically performed in a buffer containing the purified kinase (FLT3 or CDK4/Cyclin D1), a suitable substrate (e.g., a synthetic peptide for FLT3, Rb protein for CDK4), and ATP.

  • Inhibitor Addition: A serial dilution of AMG 925 is added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, including:

    • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Luminescence-based Assays: Measuring the amount of ATP remaining in the reaction using a luciferase-based system.

    • Fluorescence-based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of AMG 925, and the IC50 value is determined by fitting the data to a dose-response curve.

In_Vitro_Kinase_Assay_Workflow General Workflow for In Vitro Kinase Assay start Start prepare_reagents Prepare Reagents (Kinase, Substrate, Buffer, AMG 925) start->prepare_reagents serial_dilution Perform Serial Dilution of AMG 925 prepare_reagents->serial_dilution add_inhibitor Add AMG 925 to Reaction Wells serial_dilution->add_inhibitor add_kinase_substrate Add Kinase and Substrate add_inhibitor->add_kinase_substrate initiate_reaction Initiate Reaction with ATP add_kinase_substrate->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Phosphorylation Signal stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Generalized in vitro kinase assay workflow.
Cell Proliferation Assays

Objective: To determine the effect of AMG 925 on the growth of AML cell lines.

General Protocol (using a luminescence-based assay):

  • Cell Seeding: AML cell lines (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with a range of concentrations of AMG 925. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Lysis and ATP Measurement: A reagent that lyses the cells and contains luciferase and its substrate is added to each well. The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated cells, and the IC50 value is determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of AMG 925 in a living organism.

General Protocol (MOLM-13 subcutaneous xenograft model):

  • Cell Implantation: MOLM-13 cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: AMG 925 is administered orally, typically twice daily, at various dose levels. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured periodically using calipers. Animal body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of target engagement markers, such as phosphorylated STAT5 and phosphorylated Rb, by methods like Western blotting or immunohistochemistry.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Clinical Development Status

AMG 925, also known as FLX925, was investigated in a Phase 1/1b clinical trial for patients with relapsed or refractory Acute Myeloid Leukemia (NCT02335814).[4] The study aimed to evaluate the safety, tolerability, and preliminary efficacy of the compound. However, AMG 925 is not currently listed in Amgen's active clinical development pipeline, suggesting that its clinical development may have been discontinued.

Conclusion

AMG 925 is a novel dual inhibitor of FLT3 and CDK4 that has demonstrated potent preclinical activity in AML models. Its unique mechanism of action, targeting both key proliferation and survival pathways, provides a strong rationale for its potential as an anti-leukemic agent. The comprehensive preclinical data package, including significant in vivo tumor growth inhibition, highlights the promise of this therapeutic strategy. While the clinical development of AMG 925 appears to be halted, the insights gained from its preclinical evaluation remain valuable for the ongoing development of targeted therapies for AML.

References

Foundational

AMG 925: A Technical Guide to a Dual FLT3/CDK4 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of AMG 925 (also known as FLX...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of AMG 925 (also known as FLX925), a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies from key studies are provided. Signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Chemical Structure and Physicochemical Properties

AMG 925 is a pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine derivative.[1] Its chemical and physical properties are summarized below.

PropertyValueReference
IUPAC Name 1-[7,8-dihydro-2-[[9-(trans-4-methylcyclohexyl)-9H-pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidin-2-yl]amino]-1,6-naphthyridin-6(5H)-yl]-2-hydroxy-ethanone[2]
CAS Number 1401033-86-0[2][3][4]
Molecular Formula C₂₆H₂₉N₇O₂[2][4][5][6][7]
Molecular Weight 471.55 g/mol [4][5]
Synonyms AMG-925, FLX925[5]
Solubility Insoluble in water and ethanol; Soluble in DMSO (10 mM).[4][8]

Mechanism of Action

AMG 925 is a potent, selective, and orally bioavailable dual inhibitor of FLT3 and CDK4.[3][5] The dual inhibition of these two kinases, which are crucial for the proliferation and survival of FLT3-mutated acute myeloid leukemia (AML) cells, may lead to improved and prolonged clinical responses.[9]

Inhibition of FLT3 Signaling

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[9][10] AMG 925 potently inhibits FLT3 kinase activity, leading to the downregulation of its downstream signaling pathways. A key downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). Inhibition of FLT3 by AMG 925 leads to a reduction in the phosphorylation of STAT5 (P-STAT5), which is a pharmacodynamic marker for FLT3 inhibition.[9] This disruption of the FLT3-STAT5 axis induces apoptosis in FLT3-mutant AML cells.[4]

Inhibition of CDK4 Signaling

Cyclin-dependent kinase 4 (CDK4), in complex with cyclin D, plays a central role in regulating the G1-S phase transition of the cell cycle.[9][11] The CDK4/cyclin D complex phosphorylates and inactivates the retinoblastoma protein (Rb).[11] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4 releases E2F, allowing for cell cycle progression.[11] AMG 925 inhibits CDK4, leading to a decrease in Rb phosphorylation (P-RB), which is a pharmacodynamic marker for CDK4 inhibition.[9] This results in G1 cell-cycle arrest in Rb-positive cells.[12]

AMG_925_Signaling_Pathways cluster_flt3 FLT3 Signaling Pathway cluster_cdk4 CDK4 Signaling Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation_Survival Cell Proliferation & Survival pSTAT5->Proliferation_Survival CDK4_CyclinD CDK4/Cyclin D Rb Rb CDK4_CyclinD->Rb pRb pRb Rb->pRb E2F E2F pRb->E2F G1_S_Progression G1-S Phase Progression E2F->G1_S_Progression AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4_CyclinD Inhibits Experimental_Workflow_AMG925 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Assays (FLT3, CDK4, etc.) IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Cell_Lines AML & Other Cancer Cell Lines Treatment Treat with AMG 925 (Dose-Response) Cell_Lines->Treatment Proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis Western_Blot Western Blot (P-STAT5, P-RB) Treatment->Western_Blot Proliferation->IC50_Determination Xenograft Establish AML Xenograft Model in Mice Dosing Oral Administration of AMG 925 Xenograft->Dosing Tumor_Measurement Measure Tumor Volume & Body Weight Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Lysates) Dosing->PD_Analysis Efficacy_Assessment Assess Antitumor Efficacy Tumor_Measurement->Efficacy_Assessment PD_Analysis->Efficacy_Assessment

References

Exploratory

AMG 925: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This document details its core characteristics, mechanism of action, and key experimental data, presented in a format tailored for research and development applications.

Core Compound Information

ParameterValue
CAS Number 1401033-86-0[1][2][3][4][5][6]
Molecular Weight 471.55 g/mol [1][2][6][7]
Molecular Formula C₂₆H₂₉N₇O₂[1][2][4][5][6]

Mechanism of Action

AMG 925 is a selective, orally bioavailable small molecule that dually inhibits FLT3 and CDK4.[1][4] This dual inhibition is crucial for its anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML), where FLT3 mutations are common.[1]

  • FLT3 Inhibition: By targeting FLT3, AMG 925 blocks the downstream signaling cascade, leading to the inhibition of STAT5 phosphorylation. This is a key pathway for the proliferation and survival of FLT3-mutated AML cells.[1]

  • CDK4 Inhibition: AMG 925 also targets CDK4, a key regulator of the cell cycle. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest.[1]

The combined inhibition of both FLT3 and CDK4 signaling pathways provides a synergistic anti-tumor effect and has the potential to overcome resistance to FLT3 inhibitors.[8]

Quantitative Data

In Vitro Kinase Inhibitory Activity
Target KinaseIC₅₀ (nM)
FLT32 ± 1[1]
CDK43 ± 1[1]
CDK68 ± 2[1]
CDK2375 ± 150[1]
CDK11900 ± 510[1]
Cellular Activity in AML Cell Lines
Cell LineGenotypeCellular IC₅₀ (nM)
MOLM-13FLT3-ITD19[1][5]
MV4-11FLT3-ITD18[1][5]

Signaling Pathways and Experimental Workflow

AMG 925 Signaling Pathway Inhibition

AMG925_Signaling cluster_flt3 FLT3 Signaling Pathway cluster_cdk4 CDK4 Signaling Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Proliferation_Survival Cell Proliferation & Survival pSTAT5->Proliferation_Survival CDK4_CyclinD CDK4/Cyclin D Rb Rb CDK4_CyclinD->Rb pRb pRb Rb->pRb Phosphorylation E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4_CyclinD Inhibits Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Pharmacodynamic Analysis cell_culture 1. Culture MOLM-13 (FLT3-ITD) cells injection 2. Subcutaneous injection into nude mice cell_culture->injection tumor_growth 3. Allow tumors to reach palpable size injection->tumor_growth randomization 4. Randomize mice into treatment groups tumor_growth->randomization dosing 5. Oral administration of AMG 925 (e.g., 12.5, 25, 37.5 mg/kg) or vehicle control randomization->dosing monitoring 6. Monitor tumor volume and body weight dosing->monitoring harvest 7. Harvest tumors at specific time points monitoring->harvest lysate_prep 8. Prepare tumor lysates harvest->lysate_prep western_blot 9. Western blot for pSTAT5 and pRb lysate_prep->western_blot

References

Foundational

Dual Inhibition of FLT3 and CDK4/6 by AMG 925: A Technical Guide to Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals Abstract AMG 925 is a potent, orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 925 is a potent, orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6). This dual activity provides a targeted therapeutic approach for hematological malignancies, particularly Acute Myeloid Leukemia (AML), by simultaneously blocking key pathways involved in cell proliferation, survival, and cell cycle progression. This technical guide provides an in-depth overview of the core downstream signaling effects of AMG 925, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction

Activating mutations in the FLT3 receptor tyrosine kinase are prevalent in a significant subset of AML patients and are associated with a poor prognosis.[1] The FLT3 signaling cascade, primarily through the STAT5 pathway, is a critical driver of leukemic cell proliferation and survival.[2] Concurrently, the CDK4/6-retinoblastoma (Rb) protein axis is a fundamental regulator of the G1-S phase transition in the cell cycle.[1] AMG 925 was developed to concurrently target these two pathways, offering a potential strategy to enhance therapeutic efficacy and overcome resistance mechanisms observed with single-agent FLT3 inhibitors.[1][3] This document serves as a comprehensive resource for understanding and investigating the downstream molecular consequences of AMG 925 treatment.

Core Mechanism of Action

AMG 925 exerts its anti-neoplastic effects by directly inhibiting the kinase activity of both FLT3 and CDK4/6.

  • FLT3 Inhibition: By binding to the ATP-binding pocket of FLT3, AMG 925 prevents the autophosphorylation and subsequent activation of the receptor. This blockade abrogates the downstream signaling cascade, most notably the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[3][4] The inhibition of p-STAT5 is a key pharmacodynamic marker of FLT3 target engagement by AMG 925.[1]

  • CDK4/6 Inhibition: AMG 925 also potently inhibits CDK4 and CDK6. These kinases, in complex with cyclin D, are responsible for the phosphorylation of the retinoblastoma (Rb) protein.[1] By preventing Rb phosphorylation, AMG 925 maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby halting the cell cycle in the G1 phase.[3] The reduction in phosphorylated Rb (p-Rb) serves as a biomarker for CDK4/6 inhibition.[1]

Quantitative Data on AMG 925 Activity

The potency of AMG 925 has been characterized through various in vitro assays, as summarized below.

Target/Cell Line Assay Type IC50 Value Reference(s)
FLT3Kinase Assay2 ± 1 nM[5]
CDK4Kinase Assay3 ± 1 nM[5]
CDK6Kinase Assay8 ± 2 nM[5]
CDK2Kinase Assay375 ± 150 nM[5]
CDK1Kinase Assay1.90 ± 0.51 µM[5]
MOLM-13 (FLT3-ITD)Cell Growth Inhibition19 nM[4]
MV4-11 (FLT3-ITD)Cell Growth Inhibition18 nM[4][5]
COLO 205 (Rb-positive)Cell Growth Inhibition55 nM[6]
U-937 (FLT3-WT)Cell Growth Inhibition52 nM[6]

Signaling Pathways and Experimental Workflows

AMG 925 Downstream Signaling Pathway

The following diagram illustrates the primary downstream signaling pathways affected by AMG 925.

AMG_925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb Rb_E2F Rb-E2F Complex Rb->Rb_E2F Forms Complex E2F E2F E2F->Rb_E2F Forms Complex Cell_Cycle_Genes Cell Cycle Progression Genes E2F->Cell_Cycle_Genes Upregulates Rb_E2F->E2F Releases Proliferation_Survival_Genes Proliferation & Survival Genes pSTAT5_dimer->Proliferation_Survival_Genes Upregulates AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CyclinD_CDK46 Inhibits

Caption: Downstream signaling pathways inhibited by AMG 925.

Experimental Workflow: Western Blot for p-STAT5 and p-Rb

This workflow outlines the key steps to assess the inhibition of STAT5 and Rb phosphorylation following AMG 925 treatment.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., MOLM-13, MV4-11) with varying concentrations of AMG 925 start->cell_culture cell_lysis 2. Cell Lysis (RIPA buffer with protease and phosphatase inhibitors) cell_culture->cell_lysis quantification 3. Protein Quantification (BCA Assay) cell_lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA or non-fat milk in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-p-STAT5, Anti-p-Rb, Anti-Total STAT5, Anti-Total Rb, Loading Control e.g., β-actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of p-STAT5 and p-Rb.

Detailed Experimental Protocols

Western Blot for Phosphorylated STAT5 and Rb

This protocol details the procedure for detecting changes in the phosphorylation status of STAT5 and Rb in response to AMG 925.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium

  • AMG 925 (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-STAT5 (Tyr694), rabbit anti-p-Rb (Ser807/811), rabbit anti-total STAT5, rabbit anti-total Rb, mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed AML cells at an appropriate density and treat with various concentrations of AMG 925 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes with intermittent vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a precast polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect total protein or a loading control on the same membrane, the membrane can be stripped of the initial antibodies and re-probed with a different primary antibody.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of AMG 925 on cell cycle distribution.

Materials:

  • AML cell lines

  • Complete cell culture medium

  • AMG 925 (dissolved in DMSO)

  • PBS

  • 70% ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with AMG 925 at various concentrations for a desired period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and suspension cells, and pool them. Centrifuge and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This protocol outlines the detection of apoptosis induced by AMG 925.

Materials:

  • AML cell lines

  • Complete cell culture medium

  • AMG 925 (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Treat cells with AMG 925 at various concentrations for a specified time (e.g., 48 or 72 hours).

  • Cell Harvesting: Collect the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Conclusion

AMG 925 represents a promising therapeutic agent by virtue of its dual inhibitory action on FLT3 and CDK4/6. A thorough understanding of its downstream signaling effects is paramount for its continued development and clinical application. The inhibition of STAT5 and Rb phosphorylation are the cornerstone pharmacodynamic effects of AMG 925, leading to decreased proliferation, cell cycle arrest, and induction of apoptosis in susceptible cancer cells. The protocols and data presented in this guide provide a robust framework for researchers to further elucidate the molecular mechanisms of AMG 925 and to explore its full therapeutic potential.

References

Exploratory

AMG 925: A Dual Inhibitor of FLT3 and CDK4 Modulating STAT5 and Rb Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract AMG 925 is a potent and selective dual kinase inhibitor targeting Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependen...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 925 is a potent and selective dual kinase inhibitor targeting Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] This dual-targeting mechanism allows AMG 925 to exert significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML) with FLT3 mutations.[1][2] The antitumor activity of AMG 925 is directly correlated with the inhibition of phosphorylation of key downstream signaling molecules: Signal Transducer and Activator of Transcription 5 (STAT5) for FLT3 and the Retinoblastoma protein (Rb) for CDK4.[1][3] This guide provides a comprehensive overview of the effects of AMG 925 on STAT5 and Rb phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction

Activating mutations in the FLT3 receptor tyrosine kinase are present in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[1][4] FLT3 activation leads to the phosphorylation and subsequent activation of several downstream signaling pathways, including the JAK/STAT pathway, which is crucial for cell proliferation and survival.[4][5] Concurrently, the cell cycle progression in many cancer types is driven by the activity of cyclin-dependent kinases, particularly CDK4 and CDK6, which phosphorylate and inactivate the tumor suppressor protein Rb.[6][7] The dual inhibition of both FLT3 and CDK4 by AMG 925 presents a promising therapeutic strategy to overcome resistance and improve clinical outcomes in AML and other relevant cancers.[1][2]

Mechanism of Action

AMG 925 exerts its therapeutic effect by simultaneously targeting two critical oncogenic pathways:

  • FLT3 Inhibition: By binding to the ATP-binding pocket of FLT3, AMG 925 prevents its autophosphorylation and subsequent activation. This blockade inhibits the downstream signaling cascade, most notably the phosphorylation of STAT5 at tyrosine 694 (Y694).[1][8] Dephosphorylated STAT5 is unable to translocate to the nucleus and activate the transcription of genes essential for cell survival and proliferation.[8]

  • CDK4 Inhibition: AMG 925 also inhibits the kinase activity of the Cyclin D-CDK4 complex.[1] This prevents the hyperphosphorylation of the Rb protein.[1][6] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition of the cell cycle and inducing cell cycle arrest.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of AMG 925, highlighting its potency against its targets and its effects on cancer cell lines.

Target KinaseIC50 (nM)
FLT3< 1
CDK42
CDK63

Table 1: In vitro kinase inhibitory activity of AMG 925.[9]

Cell LineCancer TypeFLT3 StatusRb StatusGrowth Inhibition GI50 (nM)
MOLM13AMLITDPositive10
MV4-11AMLITDPositive20
MOLM13srSorafenib-resistant AMLITD, D835YPositive15
Mv4-11srSorafenib-resistant AMLITD, D835VPositive25
Colo205ColorectalWTPositive500
U937Histiocytic LymphomaWTPositive1000

Table 2: In vitro cellular activity of AMG 925 on various cancer cell lines.[3][9]

Xenograft ModelTreatmentTumor Growth Inhibition (%)
MOLM13AMG 92596 - 99

Table 3: In vivo antitumor activity of AMG 925 in a subcutaneous AML xenograft model.[1]

Signaling Pathways and Experimental Workflows

FLT3-STAT5 Signaling Pathway and Inhibition by AMG 925

FLT3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor JAK JAK FLT3->JAK Activates STAT5_dimer_inactive STAT5 Dimer (Inactive) JAK->STAT5_dimer_inactive Phosphorylates (Y694) pSTAT5_dimer p-STAT5 Dimer (Active) STAT5_dimer_inactive->pSTAT5_dimer pSTAT5_dimer_nuc p-STAT5 Dimer pSTAT5_dimer->pSTAT5_dimer_nuc Translocates DNA DNA pSTAT5_dimer_nuc->DNA Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Promotes AMG925 AMG 925 AMG925->FLT3 Inhibits

Caption: FLT3-STAT5 signaling pathway and its inhibition by AMG 925.

CDK4-Rb Signaling Pathway and Inhibition by AMG 925

CDK4_Rb_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CyclinD_CDK4 Cyclin D / CDK4 Complex Rb_E2F Rb-E2F Complex CyclinD_CDK4->Rb_E2F Phosphorylates Rb pRb p-Rb Rb_E2F->pRb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression G1/S Transition S_Phase_Genes->Cell_Cycle_Progression Leads to AMG925 AMG 925 AMG925->CyclinD_CDK4 Inhibits

Caption: CDK4-Rb signaling pathway and its inhibition by AMG 925.

Experimental Workflow for Assessing STAT5 and Rb Phosphorylation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Cell_Treatment Treat with AMG 925 (or vehicle control) Cell_Seeding->Cell_Treatment Cell_Lysis Cell Lysis (with phosphatase inhibitors) Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation Primary & Secondary Antibody Incubation Western_Blot->Antibody_Incubation Detection Signal Detection (Chemiluminescence) Antibody_Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General experimental workflow for Western blot analysis.

Detailed Experimental Protocols

Western Blot Analysis of Phospho-STAT5 (p-STAT5) and Phospho-Rb (p-Rb)

This protocol is a standard method to qualitatively and semi-quantitatively assess the phosphorylation status of STAT5 and Rb in response to AMG 925 treatment.[6][10][11]

5.1.1. Cell Culture and Treatment

  • Culture AML cells (e.g., MOLM13, MV4-11) in appropriate media and conditions.

  • Seed cells at a density that will allow for logarithmic growth during the treatment period.

  • Treat cells with varying concentrations of AMG 925 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

5.1.2. Cell Lysis and Protein Quantification

  • Harvest cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[11]

5.1.3. SDS-PAGE and Western Blotting

  • Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

5.1.4. Immunodetection

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Incubate the membrane with primary antibodies specific for p-STAT5 (Tyr694), total STAT5, p-Rb (e.g., Ser780, Ser807/811), and total Rb overnight at 4°C with gentle agitation.[6][11] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again three times for 10 minutes each with TBST.

5.1.5. Signal Detection and Analysis

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[11]

  • Quantify band intensities using densitometry software. Normalize the p-STAT5 and p-Rb signals to their respective total protein levels and the loading control.

Cell-Based ELISA/TR-FRET for Phospho-STAT5 (p-STAT5)

For a more high-throughput and quantitative assessment of STAT5 phosphorylation, cell-based ELISA or TR-FRET assays can be employed.[13][14][15]

5.2.1. Cell Seeding and Treatment

  • Seed cells in a 96-well or 384-well plate.[13]

  • Treat cells with a serial dilution of AMG 925 and controls as described for the Western blot protocol.

5.2.2. Cell Lysis and Assay Procedure

  • Follow the specific lysis and assay steps provided by the commercial kit manufacturer (e.g., HTRF, RayBiotech).[13][14] These kits typically involve cell lysis followed by the addition of specific antibody pairs for the detection of total and phosphorylated STAT5.

5.2.3. Data Acquisition and Analysis

  • Read the plate using a microplate reader capable of detecting the specific signal (e.g., fluorescence, time-resolved fluorescence).

  • Calculate the ratio of the phospho-protein signal to the total protein signal to determine the extent of phosphorylation inhibition.

Conclusion

AMG 925 effectively inhibits the phosphorylation of STAT5 and Rb through its dual targeting of FLT3 and CDK4, respectively.[1] This mechanism of action translates into potent anti-proliferative and pro-apoptotic effects in preclinical models of AML.[1][2][16] The experimental protocols detailed in this guide provide robust methods for assessing the on-target activity of AMG 925 and similar dual kinase inhibitors. The quantitative data and pathway visualizations offer a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the clinical efficacy and potential resistance mechanisms of AMG 925 is warranted.

References

Foundational

AMG 925: A Dual Kinase Inhibitor Targeting FLT3-ITD and TKD Mutations in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone m...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, is driven by activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[2][3][4][5] These mutations typically fall into two categories: internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), most commonly at the D835 residue.[5][6] While several FLT3 inhibitors have been developed, their efficacy is often limited by the development of resistance, frequently through secondary TKD mutations.[2][7] AMG 925 is a potent, orally bioavailable small molecule that dually inhibits FLT3 and cyclin-dependent kinase 4 (CDK4), offering a promising therapeutic strategy to overcome resistance and enhance anti-leukemic activity.[1][2][8] This technical guide provides a comprehensive overview of the preclinical data on AMG 925's activity against both FLT3-ITD and TKD mutations.

Introduction to FLT3 Mutations in AML

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations lead to constitutive, ligand-independent activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival of leukemic blasts.

  • FLT3-ITD Mutations: These mutations, found in about 25% of AML patients, involve in-frame duplications of a segment of the juxtamembrane domain.[5] FLT3-ITD is a strong driver of leukemogenesis and is associated with a high leukemic burden, increased relapse rates, and reduced overall survival.[5]

  • FLT3-TKD Mutations: Occurring in approximately 5-10% of AML cases, these are typically point mutations within the activation loop of the kinase domain, with the D835Y/V alterations being the most common.[5][6][9] While their prognostic significance can be variable, they are a known mechanism of acquired resistance to many FLT3 inhibitors.[7]

The clinical challenge of resistance to first and second-generation FLT3 inhibitors underscores the need for novel therapeutic agents with activity against a broad spectrum of FLT3 mutations.

AMG 925: A Dual FLT3/CDK4 Inhibitor

AMG 925 was developed as a dual inhibitor of FLT3 and CDK4.[7] The rationale behind this dual-targeting approach is based on the central roles of both kinases in cell cycle progression and survival of FLT3-mutated AML cells.[2] CDK4, in complex with cyclin D, controls the G1-S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb).[2] By inhibiting both FLT3-driven proliferation and CDK4-mediated cell cycle progression, AMG 925 has the potential for a more profound and durable anti-leukemic effect.[2][7]

In Vitro Activity of AMG 925

Kinase Inhibition

AMG 925 is a potent inhibitor of both FLT3 and CDK4 kinases, with additional activity against CDK6, CDK2, and CDK1 at higher concentrations.[8]

KinaseIC50 (nM)
FLT32 ± 1
CDK43 ± 1
CDK68 ± 2
CDK2375 ± 150
CDK11900 ± 510
Table 1: Kinase Inhibitory Potency of AMG 925. Data sourced from MedchemExpress.[8]
Cellular Activity against FLT3-ITD and TKD Mutations

Preclinical studies have demonstrated the potent anti-proliferative activity of AMG 925 in various AML cell lines harboring FLT3-ITD and TKD mutations. Notably, AMG 925 retains its potency against cell lines with TKD mutations that confer resistance to other FLT3 inhibitors like sorafenib (B1663141) and AC220 (quizartinib).[2][4]

Cell LineFLT3 StatusRb StatusAMG 925 IC50 (µM)AC220 IC50 (µM)Sorafenib IC50 (µM)
MOLM13FLT3-ITDRb+0.013 ± 0.0030.001 ± 0.00030.003 ± 0.001
MV4-11FLT3-ITDRb+0.014 ± 0.0040.001 ± 0.00030.003 ± 0.001
MOLM13srFLT3-ITD, D835YRb+Comparable to parentalResistantResistant
MV4-11srFLT3-ITD, D835VRb+Comparable to parentalResistantResistant
Ba/F3 FLT3-ITDFLT3-ITDN/ASensitiveSensitiveSensitive
Ba/F3 FLT3-ITD/D835YFLT3-ITD, D835YN/ASimilarly sensitive to ITDResistantResistant
Table 2: Cellular Proliferation Inhibition by AMG 925 and other FLT3 Inhibitors. Data compiled from multiple preclinical studies.[1][6][10]

Overcoming Resistance to FLT3 Inhibitors

A key feature of AMG 925 is its ability to overcome and potentially prevent the development of resistance to other FLT3 inhibitors.[7]

Activity Against Pre-existing Resistance Mutations

As highlighted in Table 2, AMG 925 demonstrates potent activity against AML cells harboring the D835Y and D835V mutations, which are common mechanisms of acquired resistance to quizartinib (B1680412) and sorafenib.[1][6][7] This suggests a clinical utility for AMG 925 in patients who have relapsed on other FLT3 inhibitor therapies.

Prevention of Resistance Development

In long-term in vitro studies, attempts to generate AMG 925-resistant AML cell clones were largely unsuccessful, with only partially resistant clones emerging after over eight months of selection.[7] These partially resistant cells did not acquire new FLT3 mutations but showed a 2- to 3-fold increase in total FLT3 protein expression.[7] In contrast, resistance to AC220 or sorafenib readily emerged and was associated with the acquisition of FLT3 kinase domain mutations.[7] The co-inhibition of CDK4 by AMG 925 is believed to contribute to this prevention of resistance, as combining AC220 with the CDK4 inhibitor PD0332991 (palbociclib) also prevented the emergence of resistance mutations.[7]

In Vivo Efficacy

In xenograft models of human AML, oral administration of AMG 925 resulted in significant, dose-dependent anti-tumor activity.[1] Treatment with AMG 925 led to 96-99% inhibition of tumor growth without significant body weight loss in the animals.[1][2][4] The anti-tumor effect correlated with the inhibition of STAT5 and Rb phosphorylation in the tumor cells, confirming the dual engagement of the FLT3 and CDK4 pathways.[1][2]

Signaling Pathway Inhibition

AMG 925 exerts its anti-leukemic effects by blocking key downstream signaling pathways mediated by FLT3 and CDK4.

FLT3_CDK4_Inhibition_by_AMG925 cluster_FLT3 FLT3 Signaling cluster_CDK4 CDK4 Signaling FLT3 FLT3-ITD / TKD STAT5 STAT5 FLT3->STAT5 Activates pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Proliferation_Survival Leukemic Cell Proliferation & Survival pSTAT5->Proliferation_Survival CDK4 CDK4/Cyclin D Rb Rb CDK4->Rb Activates pRb pRb Rb->pRb Phosphorylation G1_S_Progression G1-S Phase Progression pRb->G1_S_Progression AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4 Inhibits

Figure 1: Mechanism of Action of AMG 925. AMG 925 inhibits both FLT3 and CDK4 signaling pathways.

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of AMG 925 against various kinases was determined using enzymatic assays. The specific protocols may vary but generally involve incubating the purified kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation.

Cell Proliferation Assays

The anti-proliferative effects of AMG 925 on AML cell lines were assessed using viability assays such as the CellTiter-Glo Luminescent Cell Viability Assay. Cells were seeded in multi-well plates and treated with a range of AMG 925 concentrations for a specified period (e.g., 72 hours). Cell viability was then measured, and IC50 values were calculated.

Phosphorylation Status Analysis

The inhibition of FLT3 and CDK4 downstream signaling was evaluated by measuring the phosphorylation status of key substrates like STAT5 and Rb. This was typically done using techniques such as Western blotting or Meso Scale Discovery (MSD) assays, which provide a quantitative measure of protein phosphorylation.

Generation of Resistant Cell Lines

To assess the potential for resistance development, parental AML cell lines (e.g., MOLM13, MV4-11) were continuously cultured in the presence of escalating concentrations of AMG 925, sorafenib, or AC220 over several months. The emergence of resistant clones was monitored, and the genetic basis of resistance was investigated through sequencing of the FLT3 gene.

Resistance_Development_Workflow cluster_drugs Drug Selection cluster_pathways start Parental AML Cell Lines (e.g., MOLM13, MV4-11) culture Continuous Culture with Escalating Drug Concentrations start->culture AMG925 AMG 925 AC220 AC220 (Quizartinib) Sorafenib Sorafenib outcome_amg Partially Resistant Clones (No new FLT3 mutations, Increased FLT3 protein) outcome_ac220_sora Resistant Clones (Acquired FLT3 TKD mutations e.g., D835Y/V, F691)

Figure 2: Experimental Workflow for Resistance Development.

Conclusion

AMG 925 is a potent dual inhibitor of FLT3 and CDK4 with significant preclinical activity against AML harboring both FLT3-ITD and clinically relevant FLT3-TKD resistance mutations. Its ability to overcome and potentially prevent the emergence of resistance, a major limitation of current FLT3 inhibitors, positions it as a promising therapeutic agent for this challenging patient population. The dual inhibition of two key pathways essential for the proliferation and survival of FLT3-mutated AML cells may lead to more durable clinical responses. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 925 in AML.

References

Exploratory

Preclinical Evaluation of AMG 925 in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, harbor activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1][2] While targeted FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance.[1][3] AMG 925 is a potent and selective dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4), developed to address this challenge by simultaneously targeting key pathways involved in leukemic cell proliferation and survival.[1][4] This technical guide provides a comprehensive overview of the preclinical evaluation of AMG 925 in leukemia, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

AMG 925 exerts its anti-leukemic effects through the dual inhibition of FLT3 and CDK4.[1] In FLT3-mutated AML cells, constitutively active FLT3 signaling drives cell proliferation and survival, largely through the STAT5 pathway.[1] By inhibiting FLT3, AMG 925 blocks the phosphorylation of STAT5, thereby inhibiting this critical survival pathway.[1]

Simultaneously, AMG 925 targets the cell cycle machinery by inhibiting CDK4.[1] CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1 phase of the cell cycle.[5] Inhibition of CDK4 by AMG 925 prevents Rb phosphorylation, resulting in G1 cell cycle arrest.[2] This dual-targeting strategy is hypothesized to not only be effective in FLT3-mutated AML but also to potentially overcome or delay the emergence of resistance to single-agent FLT3 inhibitors.[4]

AMG925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 phosphorylates pSTAT5 p-STAT5 Transcription Gene Transcription (Proliferation) pSTAT5->Transcription promotes CyclinD Cyclin D CyclinD_CDK4 Cyclin D-CDK4 Complex CyclinD->CyclinD_CDK4 CDK4 CDK4 CDK4->CyclinD_CDK4 Rb Rb CyclinD_CDK4->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F releases E2F->Transcription activates AMG925_FLT3 AMG 925 AMG925_FLT3->FLT3 inhibits AMG925_CDK4 AMG 925 AMG925_CDK4->CDK4 inhibits Cell_Viability_Workflow plate_cells 1. Plate Cells (e.g., MOLM13) in 96-well plate add_compound 2. Add Serial Dilutions of AMG 925 plate_cells->add_compound incubate 3. Incubate (e.g., 72 hours) add_compound->incubate add_reagent 4. Add CellTiter-Glo® Reagent incubate->add_reagent lyse_cells 5. Lyse Cells (Orbital Shaker) add_reagent->lyse_cells stabilize 6. Stabilize Signal (Incubate at RT) lyse_cells->stabilize read_luminescence 7. Read Luminescence (Plate Reader) stabilize->read_luminescence analyze_data 8. Analyze Data (Calculate IC50) read_luminescence->analyze_data In_Vivo_Workflow cell_prep 1. Prepare MOLM13 Cell Suspension injection 2. Subcutaneous Injection into Immunocompromised Mice cell_prep->injection tumor_growth 3. Monitor Tumor Growth injection->tumor_growth randomization 4. Randomize Mice (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment 5. Oral Administration of AMG 925 or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Study Endpoint (Tumor Measurement & Tissue Collection) monitoring->endpoint analysis 8. Data Analysis (TGI & Statistical Analysis) endpoint->analysis

References

Foundational

AMG 925: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals Introduction AMG 925 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] This technical guide provides an in-depth analysis of the kinase selectivity profile of AMG 925, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The dual targeting of FLT3 and CDK4 by AMG 925 represents a promising strategy in the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations which are associated with a poor prognosis.[4][5]

Core Mechanism of Action

AMG 925 exerts its therapeutic effects by simultaneously inhibiting two key signaling pathways involved in cancer cell proliferation and survival.

  • FLT3 Inhibition: AMG 925 targets both wild-type FLT3 and various activating mutants, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y), which are common in AML.[1][5] Inhibition of FLT3 blocks the downstream signaling cascade, notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][3] This disruption of the FLT3-STAT5 axis leads to the induction of apoptosis in AML cells.[1][2]

  • CDK4 Inhibition: As a potent inhibitor of CDK4, AMG 925 plays a crucial role in cell cycle regulation. CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb).[6] Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4, AMG 925 prevents Rb phosphorylation, leading to G1 cell cycle arrest.[5][7]

The antitumor activity of AMG 925 has been shown to correlate with the inhibition of both STAT5 and Rb phosphorylation, serving as pharmacodynamic markers for FLT3 and CDK4 inhibition, respectively.[1][3][5]

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the quantitative data on the inhibitory activity of AMG 925 against its primary targets and a broader panel of kinases.

Table 1: Inhibitory Activity against Primary and Secondary Targets

Kinase TargetIC50 (nM)Reference
FLT32 ± 1[3]
CDK43 ± 1[3]
CDK68 ± 2[3]
CDK2375 ± 150[3]
CDK11900 ± 510[3]

Table 2: KinomeScan Selectivity Profile (Kd values in nM)

The following data was obtained from a KinomeScan assay, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The dissociation constant (Kd) is a measure of binding affinity.

KinaseKd (nM)KinaseKd (nM)KinaseKd (nM)
TTK/Mps-10.17FLT3(R834Q)13TYK258
CDK4-cyclinD10.19CLK415MEK471
CDK4-cyclinD30.74PLK421KIT(D816V)72
GAK0.96CLK123MKNK273
FLT3(D835Y)1.1MEK325PIP5K2C73
FLT3(D835H)1.2ERK832KIT(V559D)80
CSNK2A22PFTK132KIT(L576P)81
FLT32.3JNK334TRKB83
FLT3(K663Q)3.8PCTK135TRKA97
FLT3(ITD)3.9JNK244MST4120
FLT3(N841I)4MEK546RSK2120
DYRK1A4.1CDK248JAK1150
DYRK1B5.9TRKC49JNK1150
CLK26.1CSF1R52KIT150
CSNK2A17.5STK1652DYRK2160
ICK160IRAK3160RSK3160
PDGFRB180RSK1190AMPK-alpha2200
RIOK2220CDKL5270GSK3B540
BIKE660

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in this guide.

Kinase Activity and Binding Assays

1. KinomeScan Competitive Binding Assay (DiscoverRx)

This assay quantitatively measures the binding affinity of a test compound to a large panel of kinases.

  • Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.

  • Procedure:

    • Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate an affinity resin.

    • The liganded beads are blocked to reduce non-specific binding.

    • The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.

    • The reaction is incubated to allow for binding equilibrium to be reached.

    • The affinity beads are washed to remove unbound components.

    • The bound kinase is eluted from the beads.

    • The concentration of the eluted kinase is measured by qPCR of the DNA tag.

    • Dissociation constants (Kd) are calculated by plotting the amount of kinase captured as a function of the test compound concentration.

2. In Vitro Kinase Inhibition Assay (IC50 Determination)

This type of assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Principle: A purified kinase enzyme is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then measured, typically using methods like radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

  • General Procedure:

    • A reaction mixture is prepared containing the kinase, its specific substrate, and assay buffer in a multi-well plate.

    • The test compound is added at a range of concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified.

    • IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

    • After a defined incubation period (e.g., 72 hours), the medium is removed.

    • A solution of MTT is added to each well, and the plate is incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

2. Western Blotting for Phosphorylated Proteins (p-STAT5 and p-Rb)

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a readout of kinase activity within the cell.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein.

  • Procedure:

    • Cells are treated with the test compound for a specified time.

    • Cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • The protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-STAT5 or anti-p-Rb).

    • The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • A chemiluminescent substrate is added, and the light signal is detected, which is proportional to the amount of the phosphorylated protein.

    • The membrane can be stripped and re-probed with an antibody for the total protein to normalize the data.

Mandatory Visualizations

Signaling Pathways

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival p-STAT5 p-STAT5 STAT5->p-STAT5 Phosphorylation p-STAT5->Proliferation p-STAT5->Survival AMG925 AMG925 AMG925->FLT3

Caption: FLT3 Signaling Pathway and Inhibition by AMG 925.

CDK4_Signaling_Pathway cluster_G1_phase G1 Phase cluster_S_phase S Phase Cyclin D Cyclin D Cyclin D-CDK4 Complex Cyclin D-CDK4 Complex Cyclin D->Cyclin D-CDK4 Complex CDK4 CDK4 CDK4->Cyclin D-CDK4 Complex Rb Rb Cyclin D-CDK4 Complex->Rb Phosphorylation p-Rb p-Rb Rb->p-Rb E2F E2F Gene Transcription Gene Transcription E2F->Gene Transcription Rb-E2F Complex Rb-E2F Complex Rb-E2F Complex->Rb Rb-E2F Complex->E2F AMG925 AMG925 AMG925->CDK4 Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression

Caption: CDK4 Signaling Pathway and Inhibition by AMG 925.

Experimental Workflows

KinomeScan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Beads Streptavidin Beads Binding Competitive Binding Beads->Binding Ligand Biotinylated Ligand Ligand->Binding Kinase DNA-tagged Kinase Kinase->Binding Compound AMG 925 Compound->Binding Wash Wash Binding->Wash Elution Elution Wash->Elution qPCR qPCR Elution->qPCR Data Data Analysis (Kd) qPCR->Data

Caption: KinomeScan Competitive Binding Assay Workflow.

Western_Blot_Workflow Cell_Treatment Cell Treatment with AMG 925 Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-STAT5) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot Workflow for Phosphorylated Proteins.

References

Exploratory

The Discovery and Synthesis of AMG 925: A Dual FLT3/CDK4 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CD...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), developed as a potential therapeutic agent for Acute Myeloid Leukemia (AML). Activating mutations in FLT3 are prevalent in AML and are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance. The dual targeting of FLT3 and CDK4, a key regulator of the cell cycle, by AMG 925 represents a rational approach to overcome resistance and enhance anti-leukemic efficacy. This guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of AMG 925, including detailed experimental protocols and a summary of its biological activity.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a more aggressive disease course and a higher risk of relapse.[1] This has made FLT3 a prime therapeutic target.

First-generation FLT3 inhibitors, such as sorafenib (B1663141) and quizartinib, have demonstrated clinical efficacy; however, the emergence of resistance, often through secondary mutations in the FLT3 kinase domain (e.g., D835Y), limits their long-term benefit.[1] To address this challenge, a novel therapeutic strategy was devised to co-target FLT3 and a downstream signaling pathway critical for cell cycle progression. The cyclin-dependent kinase 4 (CDK4)/retinoblastoma (Rb) pathway is a key regulator of the G1-S cell cycle checkpoint and is often dysregulated in cancer. Preclinical studies have shown that dual inhibition of FLT3 and CDK4 can lead to synergistic anti-tumor effects and overcome resistance to FLT3 inhibitors.[1]

AMG 925 emerged from a drug discovery program aimed at identifying a potent and orally bioavailable dual inhibitor of FLT3 and CDK4.[1] This document details the scientific journey of AMG 925, from its conceptualization to its preclinical validation.

Discovery and Mechanism of Action

AMG 925 was identified through a structure-based drug design and optimization campaign starting from a lead compound with dual FLT3 and CDK4 inhibitory activity. The core scaffold, a pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine, was systematically modified to enhance potency, selectivity, and pharmacokinetic properties.

The mechanism of action of AMG 925 is centered on its ability to simultaneously inhibit the kinase activities of both FLT3 and CDK4.

  • FLT3 Inhibition: By binding to the ATP-binding pocket of FLT3, including common resistance-conferring mutants, AMG 925 blocks the autophosphorylation and activation of the receptor. This leads to the downstream inhibition of signaling pathways crucial for leukemic cell proliferation and survival, such as the STAT5 pathway.[1]

  • CDK4 Inhibition: AMG 925 also targets the ATP-binding site of CDK4. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1-S phase transition and inducing cell cycle arrest.[1]

The dual inhibition of these two key oncogenic drivers is hypothesized to produce a more profound and durable anti-leukemic response.

cluster_FLT3 FLT3 Signaling cluster_CDK4 CDK4 Signaling FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation_Survival Leukemic Cell Proliferation & Survival pSTAT5->Proliferation_Survival promotes CDK4_CyclinD CDK4/Cyclin D Rb Rb CDK4_CyclinD->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes AMG925 AMG 925 AMG925->FLT3 inhibits AMG925->CDK4_CyclinD inhibits

Caption: AMG 925 dual inhibition of FLT3 and CDK4 signaling pathways.

Data Presentation

The following tables summarize the in vitro and in vivo activity of AMG 925.

Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activity of AMG 925
Target/Cell LineAssay TypeIC50 (nM)Reference(s)
Kinases
FLT3Kinase Assay2 ± 1[2]
CDK4Kinase Assay3 ± 1[2]
CDK6Kinase Assay8 ± 2[2]
CDK1Kinase Assay1900 ± 510[2]
CDK2Kinase Assay375 ± 150[2]
Cell Lines
MOLM-13 (FLT3-ITD)Proliferation19[2][3]
MV4-11 (FLT3-ITD)Proliferation18[3]
U937 (FLT3-WT)Proliferation52[4]
COLO 205 (Rb+)Proliferation55[4]
Table 2: In Vivo Efficacy of AMG 925 in AML Xenograft Models
Xenograft ModelDosing RegimenTumor Growth InhibitionReference(s)
MOLM-13 (subcutaneous)12.5 - 50 mg/kg, p.o., b.i.d.96% - 99%[1][2]
MOLM-13-Luc (systemic)12.5 - 50 mg/kg, p.o., b.i.d.Significant reduction in tumor burden[3]
Colo205 (subcutaneous)Dose-dependentAntitumor activity observed[3]
Table 3: Preclinical Pharmacokinetic Parameters of AMG 925 in Mice
ParameterValueDosing RouteReference(s)
Half-life (t1/2)Appropriate for twice-daily dosingOral[5]
Oral BioavailabilityOrally availableOral[1][2]

(Note: Specific numerical values for all pharmacokinetic parameters were not publicly available in the reviewed literature.)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of AMG 925.

Synthesis of AMG 925

A multi-kilogram scale synthesis of AMG 925 has been reported, featuring a key Buchwald-Hartwig amination step. The general synthetic strategy involves the preparation of the pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine core, followed by coupling with the side chain.

Start Commercially Available Starting Materials Core_Formation Formation of Pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine Core Start->Core_Formation Buchwald_Hartwig Buchwald-Hartwig Amination Core_Formation->Buchwald_Hartwig Side_Chain_Coupling Side Chain Coupling Buchwald_Hartwig->Side_Chain_Coupling Final_Product AMG 925 Side_Chain_Coupling->Final_Product

Caption: General synthetic workflow for AMG 925.

Key Buchwald-Hartwig Amination Step:

  • Reactants:

    • Protected 2-amino-7,8-dihydro-1,6-naphthyridine derivative.

    • 2-chloro-9-((1r,4r)-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine.

  • Catalyst: Palladium-based catalyst (e.g., Pd2(dba)3).

  • Ligand: BrettPhos.

  • Base: Sodium tert-butoxide (NaOtBu).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).

  • Temperature: 60 °C.

  • Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere. The reaction mixture is heated until completion, monitored by HPLC. Work-up and purification yield the coupled product.

In Vitro Kinase Assays

FLT3 and CDK4/6 Kinase Assays (General Protocol):

  • Principle: Measurement of the transfer of the γ-phosphate from ATP to a specific peptide substrate by the kinase. The amount of ADP produced is quantified using a luminescence-based assay.

  • Materials:

    • Recombinant human FLT3 or CDK4/Cyclin D1 kinase.

    • Kinase-specific peptide substrate.

    • ATP.

    • AMG 925 (or other test compounds).

    • Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well white plates.

  • Procedure:

    • Prepare serial dilutions of AMG 925 in DMSO and then in kinase assay buffer.

    • Add the diluted compound or vehicle control to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure ADP production according to the ADP-Glo™ manufacturer's protocol.

    • Calculate IC50 values using a non-linear regression analysis.

Cell-Based Assays

Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®):

  • Principle: Quantification of ATP as an indicator of metabolically active, viable cells.

  • Materials:

    • AML cell lines (e.g., MOLM-13, MV4-11).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • AMG 925.

    • 96-well opaque-walled plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Procedure:

    • Seed cells at an appropriate density in 96-well plates and incubate overnight.

    • Treat cells with serial dilutions of AMG 925 or vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values from the dose-response curves.

Western Blot Analysis of p-STAT5 and p-Rb:

  • Principle: Detection of specific proteins (total and phosphorylated STAT5 and Rb) in cell lysates separated by SDS-PAGE and transferred to a membrane.

  • Materials:

    • AML cell lines.

    • AMG 925.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-p-STAT5 (Tyr694), anti-total STAT5, anti-p-Rb (Ser780), anti-total Rb, and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibodies.

    • ECL detection reagents.

  • Procedure:

    • Treat cells with AMG 925 for the desired time.

    • Lyse cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

Cell_Culture Cell Culture (e.g., MOLM-13) Treatment Treatment with AMG 925 Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-STAT5, p-Rb) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western blot workflow for p-STAT5 and p-Rb detection.
In Vivo Xenograft Studies

MOLM-13 Subcutaneous Xenograft Model:

  • Principle: Evaluation of the anti-tumor efficacy of AMG 925 in an in vivo model of AML.

  • Materials:

    • MOLM-13 cells.

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID).

    • Matrigel.

    • AMG 925 formulation for oral gavage.

  • Procedure:

    • Inject a suspension of MOLM-13 cells and Matrigel subcutaneously into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Administer AMG 925 or vehicle by oral gavage at the desired dose and schedule (e.g., twice daily).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for p-STAT5 and p-Rb).

Conclusion

AMG 925 is a rationally designed dual inhibitor of FLT3 and CDK4 that has demonstrated potent preclinical activity against AML models, including those with resistance to first-generation FLT3 inhibitors. The comprehensive data package, including detailed in vitro and in vivo studies, supports the continued investigation of this therapeutic strategy. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of AMG 925 and similar dual-kinase inhibitors. The successful multi-kilogram synthesis of AMG 925 also highlights its potential for clinical development. Further studies are warranted to fully elucidate the clinical potential of AMG 925 in the treatment of AML.

References

Foundational

AMG 925: A Dual Inhibitor of FLT3 and CDK4 - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction AMG 925 is a potent and selective, orally bioavailable small-molecule inhibitor that uniquely targets both FMS-like tyrosine kinase 3 (FLT3) an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent and selective, orally bioavailable small-molecule inhibitor that uniquely targets both FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] This dual inhibitory activity presents a compelling therapeutic strategy, particularly in the context of acute myeloid leukemia (AML), where aberrant FLT3 signaling is a common driver of disease and where CDK4 plays a crucial role in cell cycle progression.[3][4] This document provides an in-depth technical guide on the binding affinity, experimental methodologies, and relevant signaling pathways associated with AMG 925.

Binding Affinity of AMG 925

The inhibitory potency of AMG 925 against its primary targets, FLT3 and CDK4, as well as other related kinases, has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetAssay TypeIC50 (nM)Reference
FLT3Kinase Assay2 ± 1[2]
CDK4Kinase Assay3 ± 1[2]
CDK6Kinase Assay8 ± 2[2]
CDK2Kinase Assay375 ± 150[2]
CDK1Kinase Assay1900 ± 510[2]
Cellular Assays
MOLM13 (FLT3-ITD)Proliferation Assay19[2][5]
Mv4-11 (FLT3-ITD)Proliferation Assay18[2][5]
U937 (FLT3-WT)Proliferation Assay52[6]
THP1 (FLT3-WT)Proliferation Assay47[6]
MOLM13sr (FLT3-ITD/D835Y)Proliferation Assay23[6]
Mv4-11sr (FLT3-ITD/D835V)Proliferation Assay9[6]
Colo205 (RB+)Proliferation Assay55[7]

Experimental Protocols

The determination of AMG 925's binding affinity and cellular activity involves a range of established experimental protocols.

Biochemical Kinase Assays
  • Objective: To determine the direct inhibitory activity of AMG 925 on purified kinase enzymes.

  • General Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using radioisotopes (e.g., ³²P-ATP or ³³P-ATP) or fluorescence-based methods.

  • Methodology:

    • Purified recombinant FLT3 or CDK4/cyclin D1 enzyme is incubated with a specific peptide substrate and ATP.

    • AMG 925 is added at a range of concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured.

    • IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration. A competitive binding assay format may also be employed to determine the dissociation constant (Kd).[8]

Cell-Based Proliferation Assays
  • Objective: To assess the effect of AMG 925 on the growth and viability of cancer cell lines.

  • Methodology ([³H]thymidine Incorporation): [2]

    • AML cell lines (e.g., MOLM13, Mv4-11) are seeded in multi-well plates.

    • Cells are treated with various concentrations of AMG 925 for a specified duration (e.g., 72 hours).

    • [³H]thymidine is added to the culture medium for the final hours of incubation.

    • During DNA synthesis in proliferating cells, the radiolabeled thymidine (B127349) is incorporated.

    • Cells are harvested, and the amount of incorporated radioactivity is measured using a beta-plate counter.

    • The IC50 value, representing the concentration of AMG 925 that inhibits cell proliferation by 50%, is determined.

Apoptosis Assays
  • Objective: To determine if the growth-inhibitory effects of AMG 925 are due to the induction of programmed cell death.

  • Methodology (Annexin V/Sytox Green Staining): [6]

    • Cells are treated with AMG 925 for a defined period (e.g., 48 hours).

    • Cells are harvested and washed.

    • Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis) and a viability dye like Sytox Green (which enters cells with compromised membrane integrity, characteristic of late apoptosis or necrosis).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Pharmacodynamic Marker Analysis
  • Objective: To confirm the on-target activity of AMG 925 in a cellular context by measuring the phosphorylation status of key downstream signaling proteins.

  • Methodology (Immunoprecipitation-Western Blot (IP-WB) and MSD Assays): [6]

    • Cells are treated with AMG 925 for a short duration (e.g., 1 hour).

    • Cells are lysed to extract proteins.

    • For P-FLT3 and P-STAT5, specific antibodies are used to immunoprecipitate the target protein or the protein lysates are analyzed directly.

    • The phosphorylation status of FLT3, STAT5 (a downstream target of FLT3), and Rb (a direct substrate of CDK4) is detected and quantified using phospho-specific antibodies via Western blotting or Meso Scale Discovery (MSD) assays.[3][6]

Signaling Pathways and Mechanism of Action

AMG 925 exerts its anti-cancer effects by simultaneously inhibiting two critical signaling pathways involved in cell proliferation and survival.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant subset of AML patients, FLT3 is constitutively activated by mutations such as internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD). This leads to uncontrolled cell growth and survival. AMG 925, as a type 1 kinase inhibitor, binds to the active conformation of FLT3, thereby blocking its kinase activity and the subsequent phosphorylation of downstream signaling molecules like STAT5.[4]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) pSTAT5->Gene_Expression AMG925 AMG 925 AMG925->FLT3 Inhibition

FLT3 Signaling Pathway and Inhibition by AMG 925.
CDK4 Signaling Pathway

Cyclin-dependent kinase 4 (CDK4), in complex with Cyclin D, is a key regulator of the G1-S phase transition of the cell cycle. The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to its inactivation. This, in turn, releases the E2F transcription factor, which activates the transcription of genes required for DNA replication and cell cycle progression. By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state and inducing a G1 cell cycle arrest.[4][6]

CDK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Control CDK4_CyclinD CDK4 / Cyclin D Rb Rb CDK4_CyclinD->Rb Phosphorylation pRb p-Rb (inactive) Rb->pRb E2F E2F Rb->E2F pRb->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes AMG925 AMG 925 AMG925->CDK4_CyclinD Inhibition

CDK4 Signaling Pathway and Inhibition by AMG 925.

Experimental Workflow Overview

The preclinical evaluation of AMG 925 follows a logical progression from biochemical assays to cellular and in vivo models to comprehensively characterize its activity.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assays (Kinase Inhibition) Cellular Cellular Assays (Proliferation, Apoptosis) Biochemical->Cellular Confirms Cellular Potency PD_Markers Pharmacodynamic Marker Analysis Cellular->PD_Markers Validates On-Target Effects Xenograft Xenograft Models (Anti-tumor Efficacy) PD_Markers->Xenograft Informs Dosing & Efficacy

General Experimental Workflow for Preclinical Evaluation of AMG 925.

Conclusion

AMG 925 demonstrates potent dual inhibitory activity against FLT3 and CDK4. This is supported by low nanomolar IC50 values in biochemical assays and potent anti-proliferative and pro-apoptotic effects in AML cell lines, including those with resistance-conferring FLT3 mutations.[2][6][9] The mechanism of action is well-defined, involving the suppression of key signaling pathways that drive cancer cell proliferation and survival. The preclinical data suggest that the combined inhibition of FLT3 and CDK4 by AMG 925 may offer a more durable clinical response compared to inhibitors targeting only FLT3.[3][9] This comprehensive technical overview provides a foundation for further research and development of this promising therapeutic agent.

References

Exploratory

The Dual Kinase Inhibitor AMG 925: A Technical Overview of its Impact on Hematopoietic Stem Cells

For Researchers, Scientists, and Drug Development Professionals Abstract AMG 925 is a potent, orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 925 is a potent, orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Primarily investigated for its therapeutic potential in Acute Myeloid Leukemia (AML), particularly in cases with FLT3 mutations, its mechanism of action involves the disruption of key signaling pathways controlling cell proliferation, survival, and differentiation.[1][3] This technical guide provides a comprehensive analysis of the effects of AMG 925 on hematopoietic stem cells (HSCs), summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows. While extensive research has focused on the compound's efficacy against malignant hematopoietic cells, this document also addresses the critical aspect of its impact on normal hematopoietic stem and progenitor cells, a key consideration for its therapeutic window and potential toxicities.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development and proliferation of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth.[1] Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, promoting the transition from the G1 to the S phase.[1] The dual inhibition of FLT3 and CDK4/6 by AMG 925 represents a rational therapeutic strategy to target both the aberrant signaling driving leukemogenesis and the fundamental machinery of cell division. This guide synthesizes the current understanding of AMG 925's effects on both normal and malignant hematopoietic stem and progenitor cells.

Mechanism of Action

AMG 925 exerts its anti-leukemic effects by simultaneously blocking the FLT3 and CDK4/6 signaling pathways.

FLT3 Signaling Pathway Inhibition

In both wild-type and mutated forms, FLT3 activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation. AMG 925 competitively binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and the subsequent activation of these downstream effectors.[3] This leads to the suppression of pro-survival signals and the induction of apoptosis in FLT3-dependent AML cells.[3][5]

FLT3 Signaling Pathway and AMG 925 Inhibition

FLT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation AMG925 AMG 925 AMG925->FLT3

Caption: AMG 925 inhibits the FLT3 receptor, blocking downstream pro-survival pathways.

CDK4/6 Signaling Pathway Inhibition

CDK4 and CDK6, in complex with cyclin D, phosphorylate the retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for DNA synthesis and cell cycle progression into the S phase. By inhibiting CDK4/6, AMG 925 prevents Rb phosphorylation, leading to a G1 cell cycle arrest.[1][5]

CDK4/6-Rb Pathway and AMG 925 Inhibition

CDK46_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F pRb p-Rb G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition AMG925 AMG 925 AMG925->CDK46

Caption: AMG 925 inhibits CDK4/6, preventing Rb phosphorylation and causing G1 arrest.

Quantitative Data on the Effects of AMG 925

The following tables summarize the available quantitative data on the in vitro and in vivo activity of AMG 925.

Table 1: In Vitro Kinase Inhibitory Activity of AMG 925

KinaseIC50 (nM)
FLT32
CDK43
CDK68
Data sourced from preclinical evaluations.[2]

Table 2: In Vitro Cellular Activity of AMG 925 in AML Cell Lines

Cell LineFLT3 StatusIC50 (nM) for Cell Growth Inhibition
MOLM-13ITD19
MV4-11ITD18
Data sourced from preclinical evaluations.[2]

Table 3: In Vivo Antitumor Activity of AMG 925 in a MOLM-13 Xenograft Model

AMG 925 Dose (mg/kg, b.i.d.)Tumor Growth Inhibition (%)
12.571
2597
37.599
Data sourced from preclinical evaluations.[5]

Note: There is a notable lack of publicly available quantitative data on the specific effects of AMG 925 on normal human hematopoietic stem cells (e.g., IC50 for toxicity in CD34+ cells, effects on different colony-forming units). While FLT3 inhibition is known to potentially impact normal hematopoiesis, specific data for AMG 925 is not detailed in the reviewed literature.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of AMG 925 and similar kinase inhibitors.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 925 against purified FLT3 and CDK4/6 kinases.

General Protocol:

  • Recombinant human FLT3 and CDK4/6-cyclin D1 complexes are used.

  • The kinase reaction is initiated in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

  • AMG 925 is added in a range of concentrations.

  • The reaction is incubated at 37°C for a specified time.

  • Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay or radioisotope labeling.

  • IC50 values are calculated from the dose-response curves.

Cell-Based Assays

Objective: To assess the effect of AMG 925 on the viability, apoptosis, and cell cycle of hematopoietic cells.

4.2.1. Cell Viability Assay:

  • AML cell lines (e.g., MOLM-13, MV4-11) or primary human CD34+ hematopoietic stem and progenitor cells are seeded in 96-well plates.

  • Cells are treated with a serial dilution of AMG 925 for 72 hours.

  • Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • IC50 values are determined from the resulting dose-response curves.

4.2.2. Apoptosis Assay (Flow Cytometry):

  • Cells are treated with AMG 925 at various concentrations for 24-48 hours.

  • Cells are harvested and washed with PBS.

  • Staining is performed using an Annexin V-FITC and Propidium (B1200493) Iodide (PI) kit.

  • Samples are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for Apoptosis Analysis

apoptosis_workflow start Start cell_culture Cell Culture (e.g., CD34+ HSCs) start->cell_culture treatment Treatment with AMG 925 cell_culture->treatment staining Annexin V/PI Staining treatment->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry end End flow_cytometry->end

Caption: Workflow for assessing apoptosis in hematopoietic cells treated with AMG 925.

4.2.3. Cell Cycle Analysis (Flow Cytometry):

  • Cells are treated with AMG 925 for 24 hours.

  • Cells are fixed in ethanol (B145695) and stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Colony-Forming Unit (CFU) Assay

Objective: To evaluate the impact of AMG 925 on the proliferation and differentiation of normal hematopoietic progenitor cells.

General Protocol:

  • Human CD34+ cells are isolated from bone marrow or cord blood.

  • Cells are plated in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., BFU-E, CFU-GM, CFU-GEMM).

  • AMG 925 is added to the culture at various concentrations.

  • Plates are incubated for 14 days at 37°C in a humidified incubator.

  • Colonies are enumerated and identified based on their morphology under a microscope.

  • The effect of AMG 925 on the formation of each colony type is quantified relative to a vehicle control.

Colony-Forming Unit (CFU) Assay Workflow

cfu_workflow start Start isolate_hscs Isolate CD34+ HSCs start->isolate_hscs plate_cells Plate in Methylcellulose + Cytokines + AMG 925 isolate_hscs->plate_cells incubate Incubate 14 days plate_cells->incubate count_colonies Enumerate & Identify Colonies incubate->count_colonies analyze_data Analyze Data count_colonies->analyze_data end End analyze_data->end

Caption: General workflow for assessing the effect of AMG 925 on hematopoietic progenitors.

Discussion and Future Directions

AMG 925 has demonstrated potent anti-leukemic activity in preclinical models of FLT3-mutated AML by effectively targeting both FLT3 and CDK4/6 pathways.[1][5] The available data strongly support its continued investigation as a therapeutic agent for this patient population. However, a comprehensive understanding of its effects on normal hematopoietic stem and progenitor cells is crucial for its clinical development. The dual inhibition of FLT3 and CDK4/6, both of which play roles in normal hematopoiesis, raises the potential for on-target toxicity to the hematopoietic system.

Future research should focus on:

  • Generating quantitative data on the effects of AMG 925 on normal human HSCs: This includes determining IC50 values for toxicity, assessing the impact on the colony-forming ability of different hematopoietic lineages, and evaluating the effects on HSC self-renewal and differentiation.

  • Investigating the potential for hematological adverse events in clinical trials: Close monitoring of blood counts and bone marrow function in patients receiving AMG 925 will be essential to define its safety profile.

  • Exploring combination therapies: The unique mechanism of action of AMG 925 may offer opportunities for synergistic combinations with other anti-leukemic agents to enhance efficacy and potentially mitigate resistance.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro IC50 Determination of AMG 925

For Researchers, Scientists, and Drug Development Professionals Introduction AMG 925 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-depe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] The CDK4/6-retinoblastoma (RB) pathway is crucial for cell cycle progression, and its dysregulation is a hallmark of many cancers.[2] By simultaneously targeting both the FLT3 signaling pathway and the CDK4/6-RB cell cycle machinery, AMG 925 presents a promising therapeutic strategy for AML, including cases with resistance to other FLT3 inhibitors.[2][3]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of AMG 925 in vitro using a common cell viability assay, along with representative data and a diagram of the targeted signaling pathways.

Signaling Pathway and Mechanism of Action

AMG 925 exerts its anti-leukemic effects by inhibiting two key signaling pathways involved in cell proliferation and survival. It targets the constitutively activated FLT3 receptor in AML cells, thereby blocking the phosphorylation of downstream effectors like STAT5.[3][4] Concurrently, it inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (RB) and inducing a G1 phase cell cycle arrest.[1][3]

AMG925_Mechanism_of_Action cluster_flt3 FLT3 Signaling cluster_cdk46 Cell Cycle Progression FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation_Survival Leukemic Cell Proliferation & Survival pSTAT5->Proliferation_Survival CDK46 CDK4/6 RB RB CDK46->RB Activates CyclinD Cyclin D CyclinD->CDK46 pRB p-RB RB->pRB Phosphorylation G1_S_Transition G1-S Phase Transition pRB->G1_S_Transition AMG925 AMG 925 AMG925->FLT3 AMG925->CDK46

Figure 1: AMG 925 Mechanism of Action.

Quantitative Data Summary

The inhibitory activity of AMG 925 has been characterized in both biochemical and cell-based assays. The following table summarizes representative IC50 values.

Assay TypeTarget/Cell LineIC50 (nM)Notes
Biochemical Assays
Kinase AssayFLT32 ± 1In vitro kinase activity measurement.[4]
Kinase AssayCDK43 ± 1In vitro kinase activity measurement.[4]
Kinase AssayCDK68 ± 2In vitro kinase activity measurement.[4]
Cell-Based Assays
Cell Growth AssayMOLM-13 (AML)19Human AML cell line with FLT3-ITD mutation. Determined via a DNA synthesis assay after 72h treatment.[1][5]
Cell Growth AssayMV-4-11 (AML)18Human AML cell line with FLT3-ITD mutation. Determined via a DNA synthesis assay after 72h treatment.[1][5]
P-STAT5 InhibitionMOLM-13 (AML)Data not specifiedInhibition of a direct substrate of FLT3-ITD.[1]
P-STAT5 InhibitionMV-4-11 (AML)Data not specifiedInhibition of a direct substrate of FLT3-ITD.[1]

Experimental Protocols

Cell-Based IC50 Determination using MTT Assay

This protocol describes a general method for determining the IC50 of AMG 925 against adherent or suspension cancer cell lines (e.g., MOLM-13, MV-4-11) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • AMG 925

  • AML cell lines (e.g., MOLM-13, MV-4-11)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • CO2 incubator (37°C, 5% CO2)

Protocol Workflow:

IC50_Workflow A 1. Cell Seeding (5,000-10,000 cells/well) C 3. Cell Treatment (Add diluted AMG 925 to wells) A->C B 2. Compound Preparation (Serial Dilution of AMG 925 in DMSO/Medium) B->C D 4. Incubation (72 hours at 37°C, 5% CO2) C->D E 5. MTT Addition (Add 20 µL of 5 mg/mL MTT solution) D->E F 6. Formazan (B1609692) Crystal Formation (Incubate for 4 hours) E->F G 7. Solubilization (Remove medium, add 150 µL DMSO) F->G H 8. Absorbance Reading (Measure at 570 nm) G->H I 9. Data Analysis (Calculate % viability, plot dose-response curve, determine IC50) H->I

Figure 2: Experimental workflow for IC50 determination.

Procedure:

  • Cell Culture and Seeding:

    • Culture AML cells (e.g., MOLM-13, MV-4-11) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells in the logarithmic growth phase. Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to a final concentration of 0.5-1.0 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000-10,000 cells/well).

    • Include wells with medium only to serve as a blank control.

  • AMG 925 Preparation and Treatment:

    • Prepare a concentrated stock solution of AMG 925 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the AMG 925 stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 nM to 10 µM). It is recommended to perform a wide range of concentrations in the initial experiment.

    • Prepare a vehicle control by diluting DMSO in the medium to the same final concentration as in the highest AMG 925 treatment group.

    • Carefully add the diluted compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. This incubation time is based on cell growth assays for AMG 925.[1]

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of viability against the logarithm of the AMG 925 concentration.

    • Use a non-linear regression analysis with a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of AMG 925 that causes a 50% reduction in cell viability.

References

Application

Application Notes and Protocols for Preparing AMG 925 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals Introduction AMG 925 is a potent, orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent, orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) by targeting key pathways involved in cell proliferation and survival.[4] Accurate preparation of AMG 925 stock solutions is critical for obtaining reliable and reproducible results in downstream applications, including in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of AMG 925 stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Physicochemical Properties and Storage

A summary of the essential quantitative data for AMG 925 is presented in Table 1. This information is crucial for accurate calculations and proper handling of the compound.

ParameterValueSource(s)
Molecular Formula C₂₆H₂₉N₇O₂[5][6][7]
Molecular Weight 471.55 g/mol [1][6]
Appearance Off-white to light yellow solid[1]
Solubility in DMSO Variable reports: 10 mM, < 1 mg/mL, or 0.01 mg/mL (0.02 mM). It is recommended to use fresh, anhydrous DMSO.[3][6]
Storage Conditions (Powder) -20°C for up to 3 years.[6][8]
Storage Conditions (Stock Solution) -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3][6][8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of AMG 925 in DMSO. Due to conflicting solubility reports, it is advisable to start with a small amount of the compound to confirm solubility at the desired concentration.

Materials and Equipment:

  • AMG 925 powder

  • Anhydrous/molecular sieves-treated Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber, or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Step-by-Step Procedure:

  • Equilibrate AMG 925 to Room Temperature: Before opening, allow the vial of AMG 925 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability and solubility of the compound.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 471.55 g/mol / 1000 = 4.7155 mg

  • Weigh the AMG 925 Powder: On a calibrated analytical balance, carefully weigh out the calculated mass of AMG 925.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the AMG 925 powder.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.

  • Store Properly: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3][6][8]

Quality Control

To ensure the integrity of the prepared stock solution, it is recommended to:

  • Confirm Concentration: Use techniques like High-Performance Liquid Chromatography (HPLC) to verify the concentration of the stock solution.

  • Assess Purity: Mass Spectrometry (MS) can be used to confirm the identity and purity of the compound in solution.

  • Validate Biological Activity: Perform a dose-response experiment in a relevant cell-based assay to confirm the biological activity of the prepared stock.

Signaling Pathway of AMG 925 Inhibition

AMG 925 dually targets FLT3 and CDK4, affecting downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, particularly in AML.

AMG925_Pathway cluster_cyclin Cell Cycle Regulation cluster_downstream Downstream Signaling FLT3 FLT3 Receptor pSTAT5 p-STAT5 FLT3->pSTAT5 Phosphorylation CDK4_6 CDK4/6 pRb p-Rb (Inactive) CDK4_6->pRb Phosphorylation CyclinD Cyclin D CyclinD->CDK4_6 Rb Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition STAT5 STAT5 Proliferation_Survival Cell Proliferation & Survival pSTAT5->Proliferation_Survival AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4_6

Caption: AMG 925 dual inhibition of FLT3 and CDK4 signaling pathways.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing the AMG 925 stock solution.

Stock_Solution_Workflow start Start equilibrate Equilibrate AMG 925 to Room Temperature start->equilibrate calculate Calculate Required Mass (e.g., for 10 mM) equilibrate->calculate weigh Weigh AMG 925 Powder calculate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate Until Completely Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

Caption: Workflow for preparing AMG 925 stock solution in DMSO.

References

Method

Application Notes and Protocols: Optimal Concentration of AMG 925 for Cell Culture

Audience: Researchers, scientists, and drug development professionals. Introduction AMG 925 is a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6).[1][...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG 925 is a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3] CDK4/6 are key regulators of the cell cycle.[3][4] By simultaneously targeting these two pathways, AMG 925 offers a promising therapeutic strategy for AML and other cancers.[3][4] These application notes provide a comprehensive guide to determining the optimal concentration of AMG 925 for various cell culture applications, along with detailed protocols for key experiments.

Mechanism of Action

AMG 925 exerts its anti-cancer effects by inhibiting the kinase activity of both FLT3 and CDK4/6. Inhibition of FLT3 blocks the downstream signaling pathways, including the STAT5 pathway, which is crucial for the proliferation and survival of FLT3-mutated AML cells.[3][4][5] Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest.[3][4] The dual inhibition of these pathways can lead to enhanced apoptosis and more durable responses compared to inhibitors targeting only FLT3.[4]

AMG_925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates pSTAT5 p-STAT5 (Active) STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes CDK4_6 CDK4/6-Cyclin D Rb Rb CDK4_6->Rb Phosphorylates G1_Arrest G1 Phase Arrest CDK4_6->G1_Arrest Inhibition leads to E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) E2F->Proliferation Promotes AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4_6 Inhibits

Caption: AMG 925 dual signaling pathway inhibition.

Data Presentation: In Vitro Efficacy of AMG 925

The optimal concentration of AMG 925 is highly dependent on the cell line and the specific biological question being addressed. The following tables summarize the reported in vitro IC50 values for AMG 925 across various cancer cell lines.

Table 1: Kinase Inhibitory Activity of AMG 925

Target KinaseIC50 (nM)
FLT32 ± 1
CDK43 ± 1
CDK68 ± 2
CDK2375 ± 150
CDK11900 ± 510

Data sourced from MedchemExpress.[2]

Table 2: Cellular Proliferation Inhibition by AMG 925

Cell LineCancer TypeFLT3 StatusRb StatusIC50 (nM)
MOLM-13Acute Myeloid Leukemia (AML)ITDPositive19
MV4-11Acute Myeloid Leukemia (AML)ITDPositive18
U-937Histiocytic LymphomaWTPositive>1000
COLO 205Colorectal AdenocarcinomaN/APositive55
MDA-MB-436Breast CancerN/ANegative>1000

Data compiled from multiple sources.[2][5][6]

Experimental Protocols

General Guidelines for Preparing AMG 925 Stock Solutions

AMG 925 is typically supplied as a solid. It is sparingly soluble in aqueous solutions.

  • Solvent Selection: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO. This allows for minimal solvent concentration in the final culture medium (typically ≤ 0.1%).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of AMG 925 on cell proliferation and viability.

Materials:

  • Target cells in culture

  • Complete culture medium

  • AMG 925 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Cell_Viability_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate Overnight (Allow attachment) A->B D 4. Treat Cells with AMG 925 (Include vehicle control) B->D C 3. Prepare Serial Dilutions of AMG 925 C->D E 5. Incubate for Desired Time (e.g., 48-72 hours) D->E F 6. Add MTS/MTT Reagent E->F G 7. Incubate (1-4 hours) F->G H 8. (For MTT) Add Solubilization Solution G->H MTT Only I 9. Read Absorbance on Plate Reader G->I H->I J 10. Analyze Data (Calculate IC50) I->J

Caption: Workflow for a cell viability assay with AMG 925.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth during the treatment period.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of AMG 925 in complete culture medium. A typical concentration range to start with for sensitive AML cell lines would be 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest AMG 925 dose).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of AMG 925.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the AMG 925 concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Phospho-STAT5 and Phospho-Rb

This protocol is used to confirm the on-target activity of AMG 925 by assessing the phosphorylation status of its downstream targets.

Materials:

  • Target cells in culture

  • 6-well plates or larger culture dishes

  • AMG 925 stock solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT5, anti-STAT5, anti-p-Rb, anti-Rb, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of AMG 925 (and a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

The optimal concentration of AMG 925 for cell culture experiments is a critical parameter that requires careful determination. The provided data tables offer a starting point for selecting an appropriate concentration range based on the cell line and its genetic background. The detailed protocols for cell viability and western blot analysis will enable researchers to effectively evaluate the in vitro efficacy and on-target activity of AMG 925. It is recommended to perform dose-response and time-course experiments to establish the optimal experimental conditions for each specific cell line and assay.

References

Application

Application Notes and Protocols: AMG 925 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals Introduction: AMG 925 is a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] Activating muta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

AMG 925 is a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML), making it a key therapeutic target.[1] AMG 925 has demonstrated significant anti-tumor activity in preclinical mouse models of AML by inhibiting the proliferation and survival of cancer cells.[1][2] Notably, it has also shown efficacy against FLT3 mutants that are resistant to other inhibitors.[1][2] This document provides detailed application notes and protocols for the use of AMG 925 in mouse models based on published preclinical evaluations.

Data Presentation

Table 1: Summary of AMG 925 Dosage and Efficacy in Mouse Xenograft Models

Mouse ModelCell LineAdministration RouteDosageDosing ScheduleTreatment DurationKey OutcomesReference
Subcutaneous XenograftMOLM13 (FLT3-ITD)Oral12.5, 25, 37.5 mg/kgTwice daily (6 hours apart)10 consecutive daysDose-dependent tumor growth inhibition (TGI); 96% TGI at 37.5 mg/kg.[3][4]
Subcutaneous XenograftColo205Oral12.5, 25, 37.5, 50 mg/kgTwice daily (6 hours apart)10 consecutive daysEfficacy evaluation in a non-AML model.[3][4][5]
Systemic XenograftMOLM13-LucOral12.5, 25, 37.5 mg/kgTwice daily10 consecutive daysDose-dependent TGI of 71%, 97%, and 99.7% for 12.5, 25, and 37.5 mg/kg respectively. ED₅₀ of 11 mg/kg.[4][5]
Pharmacodynamic StudyMOLM13Oral12.5, 25, 37.5 mg/kgSingle doseN/AMaximum inhibition of P-STAT5 at 6 hours and P-RB at 12 hours with the 37.5 mg/kg dose.[2][3][5]

Signaling Pathway and Experimental Workflow

AMG 925 Mechanism of Action

AMG925_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates P_STAT5 p-STAT5 STAT5->P_STAT5 Phosphorylation Proliferation Cell Proliferation P_STAT5->Proliferation Promotes CDK4 CDK4/Cyclin D RB RB CDK4->RB Phosphorylates P_RB p-RB RB->P_RB Phosphorylation E2F E2F P_RB->E2F E2F->Proliferation Promotes AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4 Inhibits

Caption: AMG 925 dual-inhibits FLT3 and CDK4 signaling pathways.

In Vivo Efficacy Study Workflow

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis animal_prep Prepare NCR Nude Mice (e.g., anti-asialo GM1 treatment) cell_inoculation Inoculate MOLM13 Cells (Subcutaneous or IV for systemic) animal_prep->cell_inoculation tumor_growth Allow Tumors to Establish (e.g., ~13 days) cell_inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization dosing Administer AMG 925 or Vehicle (Oral, twice daily) randomization->dosing monitoring Monitor Body Weight and Tumor Volume dosing->monitoring endpoint Continue Treatment for a Defined Period (e.g., 10 days) monitoring->endpoint analysis Sacrifice and Analyze Tumors (Pharmacodynamics, etc.) endpoint->analysis

Caption: Workflow for in vivo efficacy studies of AMG 925 in mouse models.

Experimental Protocols

1. Subcutaneous Xenograft Model

  • Animal Model: CrTac:NCR-Foxn1nu (NCR) nude mice are utilized.[3][4] To enhance tumor cell engraftment, mice can be treated with an intraperitoneal injection of anti-asialo GM1 antibody to suppress natural killer cell activity.[3]

  • Cell Inoculation: 2 x 10⁶ MOLM13 cells are inoculated subcutaneously on the flank of each mouse.[3][4][5]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow for approximately 13 days.[3][4][5] Once tumors reach a suitable size (e.g., 200-250 mm³ for pharmacodynamic studies), mice are randomized into treatment and vehicle control groups.[3]

  • Drug Formulation and Administration: AMG 925 is formulated in a vehicle such as 2% hydroxypropyl methylcellulose (B11928114) (HPMC) with 1% Tween 80.[3][4] The compound is administered orally via gavage.[3]

  • Dosing Regimen: Mice are dosed twice daily, with administrations spaced 6 hours apart, for 10 consecutive days.[3][4][5]

  • Monitoring and Endpoints: Tumor volume and body weight are monitored regularly throughout the study.[5] At the end of the treatment period, or at specified time points for pharmacodynamic studies, mice are euthanized, and tumors are harvested for analysis.

2. Systemic Xenograft Model

  • Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or similar immunocompromised mice are suitable.

  • Cell Line: A luciferase-expressing cell line, such as MOLM13-Luc, is used to allow for non-invasive monitoring of tumor burden via bioluminescent imaging.[3][4]

  • Cell Inoculation: 5 x 10⁴ MOLM13-Luc cells are injected intravenously via the tail vein.[3]

  • Tumor Engraftment and Treatment Initiation: Tumor engraftment and dissemination are monitored using an in vivo imaging system (e.g., IVIS).[3] Treatment is typically initiated 6-7 days post-inoculation after randomizing mice based on whole-body tumor burden.[3]

  • Drug Administration and Dosing: AMG 925 is administered orally twice daily as described for the subcutaneous model.

  • Monitoring and Endpoints: Tumor progression is monitored by bioluminescent imaging. The primary endpoints may include survival, hind limb paralysis, or a significant loss of body weight (>20%), at which point mice are humanely euthanized.[3][4]

3. Pharmacodynamic Studies

  • Objective: To correlate the pharmacokinetic profile of AMG 925 with its pharmacodynamic effects on target inhibition.

  • Protocol:

    • Establish subcutaneous MOLM13 xenografts as described above.

    • Administer a single oral dose of AMG 925 at various concentrations (e.g., 12.5, 25, 37.5 mg/kg).[2][3][5]

    • At various time points post-dose (e.g., 3, 6, 9, 12, and 24 hours), euthanize cohorts of mice.[2][3][4][5]

    • Harvest tumors and snap-freeze them for subsequent analysis.[3][4][5]

    • Prepare tumor lysates and analyze the phosphorylation status of STAT5 (P-STAT5) and retinoblastoma protein (P-RB) by methods such as Western blotting or ELISA to assess FLT3 and CDK4 inhibition, respectively.[2][3]

    • Plasma samples can also be collected at the same time points to determine the concentration of AMG 925 and correlate it with the observed pharmacodynamic effects.[3][5]

References

Method

Application Notes: Inducing and Quantifying Apoptosis with AMG 925

These application notes provide a comprehensive guide for utilizing AMG 925, a potent dual inhibitor of FMS-related tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), to induce and measure apoptosis in cancer...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for utilizing AMG 925, a potent dual inhibitor of FMS-related tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), to induce and measure apoptosis in cancer cell lines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating the apoptotic mechanisms of AMG 925.

AMG 925 is an orally bioavailable kinase inhibitor with high selectivity for FLT3 and CDK4, exhibiting IC50 values of approximately 1-2 nM and 3 nM, respectively.[1][2] Its dual-inhibitory action disrupts key signaling pathways crucial for the proliferation and survival of cancer cells, particularly in malignancies like Acute Myeloid Leukemia (AML) where activating FLT3 mutations are common.[3][4][5] Mechanistically, AMG 925's inhibition of FLT3 blocks the phosphorylation of downstream targets like STAT5, while its inhibition of CDK4 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][4][6] This combined action halts cell cycle progression and potently induces apoptosis, making it an effective tool for cancer research.[6][7][8]

Mechanism of Action: AMG 925 in Apoptosis Induction

The primary mechanism by which AMG 925 induces apoptosis is through the simultaneous blockade of two critical cell signaling pathways. The inhibition of the FLT3 signaling cascade disrupts survival signals, while the inhibition of the CDK4/Rb pathway leads to cell cycle arrest, collectively pushing the cell towards programmed cell death.

AMG925_Mechanism cluster_0 FLT3 Pathway cluster_1 CDK4/Rb Pathway FLT3 FLT3 Receptor (Wild-Type & Mutants) pSTAT5 pSTAT5 FLT3->pSTAT5 Phosphorylates Proliferation_Survival Cell Proliferation & Survival pSTAT5->Proliferation_Survival pSTAT5->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 Activates Rb Rb CDK4->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Sequesters S_Phase S-Phase Entry E2F->S_Phase pRb->E2F Releases S_Phase->Proliferation_Survival AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4

Caption: AMG 925 dual-inhibits FLT3 and CDK4 to induce apoptosis.

Data Presentation

Quantitative data from apoptosis assays should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: AMG 925 IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting a specific biological function, such as cell proliferation.

Cell LineCancer TypeFLT3 StatusIC50 (nM)Reference
MOLM-13AMLFLT3-ITD19[1][7]
MV4-11AMLFLT3-ITD18[2][7]
COLO 205Colon CancerFLT3-WT55[1]
U937Histiocytic LymphomaFLT3-WT52[1]

Note: IC50 values can vary based on the specific assay conditions, cell density, and incubation time.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

This table provides a template for summarizing apoptosis data obtained from flow cytometry analysis following treatment with AMG 925.

TreatmentConcentration (nM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (DMSO)0
AMG 92510
AMG 92550
AMG 925200
Positive Control-

Experimental Protocols

Primary Protocol: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

This protocol outlines the steps to measure apoptosis in cells treated with AMG 925 using Annexin V and PI staining, followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer cell membrane during early apoptosis.[9][10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.[11][12]

Apoptosis_Workflow start 1. Cell Seeding Seed cells in 6-well plates and allow to reach 70-80% confluency. treatment 2. AMG 925 Treatment Treat cells with desired concentrations of AMG 925 and controls. start->treatment harvest 3. Cell Harvesting Collect both floating and adherent cells using Trypsin-EDTA. treatment->harvest wash 4. Washing Wash cells twice with ice-cold PBS. harvest->wash stain 5. Staining Resuspend in Binding Buffer. Add Annexin V-FITC and PI. wash->stain incubate 6. Incubation Incubate for 15 minutes at room temperature in the dark. stain->incubate analyze 7. Flow Cytometry Analysis Analyze samples within 1 hour. Collect ≥10,000 events per sample. incubate->analyze interpret 8. Data Interpretation Gate populations to quantify live, early apoptotic, and late apoptotic cells. analyze->interpret

Caption: Workflow for assessing AMG 925-induced apoptosis via flow cytometry.

Materials:

  • AMG 925 (stock solution in DMSO)

  • Appropriate cancer cell line (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will allow them to be in the exponential growth phase (approx. 70-80% confluency) at the time of treatment.

  • AMG 925 Treatment:

    • Prepare serial dilutions of AMG 925 in a complete culture medium from a DMSO stock solution.

    • Treat cells with various concentrations of AMG 925 (e.g., 10, 50, 200 nM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest AMG 925 dose. A positive control for apoptosis (e.g., staurosporine) is also recommended.[13]

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells: Aspirate the culture medium (which contains floating apoptotic cells) and save it. Gently wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the saved medium.

    • For suspension cells: Collect the cells directly from the plate or flask.

    • Centrifuge the entire cell suspension at 300 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and gently wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[12]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

    • Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.[11]

    • Use appropriate controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to set compensation and gates correctly.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11][12]

Complementary Apoptosis Assays

To confirm the results from the Annexin V assay, consider performing one or more of the following complementary assays.

  • Caspase Activity Assay: Apoptosis is executed by a family of proteases called caspases.[9][14] Fluorometric or colorimetric assays can measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, providing a functional measure of apoptosis induction.

  • Western Blot for PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated Caspase-3. During apoptosis, PARP is cleaved from its full-length form (116 kDa) into an 89 kDa fragment. Detecting this cleavage by Western blot is a widely accepted biochemical hallmark of apoptosis.

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, which is a characteristic feature of late-stage apoptosis.[15] This method can be analyzed by microscopy or flow cytometry and provides confirmation of the apoptotic process.

References

Application

Application Notes and Protocols for Cell Cycle Analysis of AMG 925 Treated Cells

For Researchers, Scientists, and Drug Development Professionals Introduction AMG 925 is a potent and selective dual inhibitor of F-ms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] Activatin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent and selective dual inhibitor of F-ms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML) and contribute to uncontrolled cell proliferation.[4] CDK4, in conjunction with cyclin D, plays a pivotal role in the G1/S phase transition of the cell cycle.[1][5] By targeting both FLT3 and CDK4, AMG 925 offers a dual-pronged approach to inhibit cancer cell growth, making it a compound of significant interest in oncology research, particularly for FLT3-mutated AML.[4]

These application notes provide a comprehensive guide for analyzing the effects of AMG 925 on the cell cycle of cancer cells. Included are detailed protocols for cell treatment, cell cycle analysis by flow cytometry using propidium (B1200493) iodide (PI) staining, and data interpretation.

Mechanism of Action: Dual Inhibition of FLT3 and CDK4

AMG 925 exerts its anti-proliferative effects by simultaneously targeting two key signaling pathways involved in cell cycle progression and cell survival.

  • FLT3 Inhibition: In cancer cells harboring activating FLT3 mutations (e.g., internal tandem duplications - ITD), the FLT3 receptor is constitutively active, leading to the continuous activation of downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[6][7][8] These pathways promote cell proliferation and survival. AMG 925 binds to the ATP-binding pocket of FLT3, inhibiting its kinase activity and thereby blocking these downstream signals.[2]

  • CDK4 Inhibition: The progression from the G1 to the S phase of the cell cycle is tightly regulated by the activity of cyclin D-CDK4/6 complexes.[1][5] These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[5] E2F then activates the transcription of genes required for DNA synthesis and S phase entry.[5] By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This keeps E2F sequestered, leading to an arrest of the cell cycle in the G1 phase.[9]

The dual inhibition of FLT3 and CDK4 by AMG 925 results in a potent blockade of cell proliferation, induction of G1 cell cycle arrest, and in some cases, apoptosis.[9]

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

Treatment of susceptible cancer cell lines with AMG 925 typically results in a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. The following tables summarize the expected qualitative and hypothetical quantitative effects of AMG 925 on the cell cycle distribution in FLT3-mutant AML cell lines, such as MOLM-13.

Table 1: Qualitative Effects of AMG 925 on Cell Cycle Progression

Cell LineAMG 925 TreatmentObserved EffectReference
MOLM-13 (FLT3-ITD)YesG1 Arrest, Apoptosis[9]
U937 (FLT3-WT)YesG1 Arrest[9]
Colo205 (Rb-positive)YesG1 Arrest[9]

Table 2: Hypothetical Quantitative Cell Cycle Analysis of MOLM-13 Cells Treated with AMG 925 (24 hours)

TreatmentConcentration (nM)% G0/G1% S% G2/M
Vehicle (DMSO)-454015
AMG 92510652510
AMG 92550751510

Note: The quantitative data presented in Table 2 is hypothetical and for illustrative purposes. Researchers should generate their own quantitative data based on the provided protocols.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R Binds & Activates PI3K PI3K FLT3_R->PI3K RAS RAS FLT3_R->RAS STAT5 STAT5 FLT3_R->STAT5 AMG925 AMG 925 AMG925->FLT3_R Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Transcription Activation

Caption: FLT3 Signaling Pathway Inhibition by AMG 925.

CDK4_Pathway cluster_G1_phase G1 Phase cluster_S_phase S Phase CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 Forms complex Rb Rb CDK4->Rb Phosphorylates pRb p-Rb AMG925 AMG 925 AMG925->CDK4 Inhibits E2F E2F Rb->E2F Binds & Inhibits S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Activates Transcription pRb->E2F Releases

Caption: CDK4/Rb Pathway and G1 Arrest by AMG 925.

Cell_Cycle_Workflow start Start cell_culture 1. Cell Culture (e.g., MOLM-13) start->cell_culture treatment 2. Treat with AMG 925 (and vehicle control) cell_culture->treatment incubation 3. Incubate (e.g., 24 hours) treatment->incubation harvest 4. Harvest Cells incubation->harvest fixation 5. Fix with cold 70% Ethanol (B145695) harvest->fixation staining 6. Stain with Propidium Iodide & RNase A fixation->staining flow_cytometry 7. Analyze by Flow Cytometry staining->flow_cytometry data_analysis 8. Data Analysis (Cell Cycle Distribution) flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Cell Cycle Analysis.

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., MOLM-13, human AML cell line)[10]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AMG 925 (stock solution in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometer

  • Flow cytometry tubes

Protocol for Cell Treatment
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting.

  • Compound Preparation: Prepare serial dilutions of AMG 925 in complete culture medium from the DMSO stock solution. Prepare a vehicle control with the same final concentration of DMSO as the highest AMG 925 concentration.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of AMG 925 or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is adapted for suspension cells like MOLM-13. For adherent cells, an initial trypsinization step is required.

  • Cell Harvesting: Transfer the cell suspension from each well into individual flow cytometry tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step once.

  • Fixation: Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping.

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.

  • Rehydration and Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.

    • Carefully aspirate the ethanol and wash the cell pellet once with 1 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for at least 1 hour.

  • Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (typically FL2 or PE).

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on the single-cell population to exclude doublets and debris. The software will generate a histogram of DNA content and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the effects of AMG 925 on the cell cycle. By employing these methods, researchers can obtain valuable quantitative data on the induction of G1 arrest, which is a key mechanism of action for this dual FLT3/CDK4 inhibitor. This information is critical for the preclinical evaluation of AMG 925 and for understanding its potential as a therapeutic agent in cancer.

References

Method

Measuring AMG 925-Induced Apoptosis with Annexin V: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] It has shown...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] It has shown significant promise in preclinical studies for the treatment of acute myeloid leukemia (AML), particularly in cases with FLT3 mutations.[3][4] AMG 925 exerts its anti-leukemic effects by inducing cell cycle arrest and, critically, apoptosis.[2][3]

A cornerstone for evaluating the pro-apoptotic efficacy of therapeutic compounds like AMG 925 is the Annexin V assay.[5] This method provides a reliable and quantitative measure of one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to detect apoptotic cells via flow cytometry.[5][6] Concomitant staining with a non-vital dye such as Propidium Iodide (PI) or SYTOX Green allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

These application notes provide a detailed protocol for utilizing an Annexin V-based assay to measure apoptosis induced by AMG 925 in cancer cell lines. The included data and methodologies are based on preclinical evaluations of AMG 925, offering a framework for researchers to assess its apoptotic activity.

Signaling Pathways of AMG 925-Induced Apoptosis

AMG 925's dual-inhibitory action on FLT3 and CDK4 triggers a cascade of events culminating in apoptosis. The inhibition of FLT3 blocks downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for the proliferation and survival of FLT3-dependent AML cells.[2][4] Simultaneously, inhibition of CDK4 leads to the dephosphorylation of the retinoblastoma protein (Rb), resulting in a G1 phase cell cycle arrest.[2][4] This two-pronged attack disrupts key cellular processes, ultimately leading to the initiation of the apoptotic program.

AMG925_Pathway AMG 925 Mechanism of Action Leading to Apoptosis cluster_flt3 FLT3 Pathway cluster_cdk4 CDK4 Pathway AMG925 AMG 925 FLT3 FLT3 AMG925->FLT3 Inhibition CDK4 CDK4 AMG925->CDK4 Inhibition pFLT3 p-FLT3 FLT3->pFLT3 Autophosphorylation pSTAT5 p-STAT5 pFLT3->pSTAT5 Phosphorylation STAT5 STAT5 Proliferation_Survival Cell Proliferation & Survival pSTAT5->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition leads to CDK4_CyclinD CDK4/Cyclin D Complex CDK4->CDK4_CyclinD CyclinD Cyclin D CyclinD->CDK4_CyclinD pRb p-Rb CDK4_CyclinD->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition G1_S_Transition->Apoptosis Arrest leads to

Caption: AMG 925 signaling pathway leading to apoptosis.

Experimental Workflow for Measuring AMG 925-Induced Apoptosis

The following diagram outlines the key steps for assessing apoptosis in cell cultures treated with AMG 925 using Annexin V and a viability dye, followed by flow cytometry analysis.

Apoptosis_Workflow Experimental Workflow for Annexin V Apoptosis Assay cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition and Analysis Cell_Culture Seed cells (e.g., MOLM-13) in culture plates AMG925_Treatment Treat cells with varying concentrations of AMG 925 Cell_Culture->AMG925_Treatment Incubation Incubate for a defined period (e.g., 48 hours) AMG925_Treatment->Incubation Harvest Harvest cells (including supernatant) Incubation->Harvest Wash_PBS Wash cells with cold PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Add_Stains Add Annexin V-fluorochrome and PI/Sytox Green Resuspend->Add_Stains Incubate_Stain Incubate at room temperature in the dark Add_Stains->Incubate_Stain Flow_Cytometry Acquire data on a flow cytometer Incubate_Stain->Flow_Cytometry Gating Gate cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) Flow_Cytometry->Gating Quantification Quantify percentage of cells in each quadrant Gating->Quantification

Caption: Workflow for Annexin V apoptosis assay.

Quantitative Data Summary

The following tables summarize the dose-dependent induction of apoptosis by AMG 925 in the FLT3-ITD positive AML cell line MOLM-13 after 48 hours of treatment. Data is representative of preclinical findings.[2]

Table 1: Apoptosis in MOLM-13 Cells Treated with AMG 925

AMG 925 Concentration (µM)% Apoptotic Cells (Annexin V+)
0 (Vehicle Control)~5%
0.01~15%
0.1~40%
1~70%

Table 2: Cell Population Distribution in MOLM-13 Cells Treated with AMG 925 (Representative Data)

AMG 925 Concentration (µM)% Viable (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
0 (Vehicle Control)>90%<5%<5%
0.1~60%~25%~15%

Detailed Experimental Protocols

Materials and Reagents
  • Cell Lines: MOLM-13 (FLT3-ITD positive) or other relevant cancer cell lines.

  • AMG 925: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

  • Annexin V Apoptosis Detection Kit: Containing Annexin V conjugated to a fluorochrome (e.g., FITC, APC), Propidium Iodide (PI) or another viability dye (e.g., SYTOX Green), and 10X Binding Buffer.

  • Phosphate-Buffered Saline (PBS): Cold, sterile.

  • Cell Culture Medium: Appropriate for the cell line being used.

  • Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorochromes.

Protocol: Induction of Apoptosis with AMG 925
  • Cell Seeding: Seed MOLM-13 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

  • Drug Treatment: Prepare serial dilutions of AMG 925 in complete cell culture medium. Add the desired final concentrations of AMG 925 to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest AMG 925 treatment.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.[2]

Protocol: Annexin V and PI Staining for Flow Cytometry
  • Cell Harvesting: After the 48-hour incubation, carefully collect the cells, including the supernatant which may contain apoptotic bodies and detached cells, into 15 mL conical tubes.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1-2 mL of cold PBS. Repeat the centrifugation and washing step.

  • Staining Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Cell Resuspension: Gently resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-fluorochrome conjugate and 5 µL of PI (or SYTOX Green) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained and single-stained controls to set up compensation and gates.[7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The Annexin V assay is an indispensable tool for quantifying the apoptotic effects of novel therapeutic agents like AMG 925. By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively characterize the pro-apoptotic activity of this dual FLT3/CDK4 inhibitor. The provided data serves as a benchmark for expected outcomes in relevant AML cell models, aiding in the preclinical development and evaluation of AMG 925 and similar targeted therapies.

References

Application

Application Notes and Protocols for AMG 925 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vivo use of AMG 925, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-depen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of AMG 925, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6). The following protocols are based on preclinical studies in acute myeloid leukemia (AML) xenograft models and are intended to assist in the design and execution of similar efficacy and pharmacodynamic studies.

Quantitative Data Summary

The in vivo anti-tumor efficacy of AMG 925 has been demonstrated in AML xenograft models. Key quantitative data from these studies are summarized below for easy comparison.

ParameterSubcutaneous MOLM-13 Xenograft ModelSystemic MOLM-13-Luc Xenograft ModelReference
Animal Model CrTac:NCR-Foxn1nu (NCR nude) miceNOD/SCID IL-2Rγ-/- (NSG) mice[1][2]
Cell Line MOLM-13 (human FLT3-ITD AML)MOLM-13-Luc (luciferase-expressing)[1][2]
AMG 925 Doses 12.5, 25, 37.5 mg/kg12.5, 25, 37.5 mg/kg[1][2]
Administration Oral gavage, twice daily (6 hours apart)Oral gavage, twice daily[1][2]
Treatment Duration Not specified for efficacy, pharmacodynamics assessed after a single dose10 consecutive days[2]
Tumor Growth Inhibition (TGI) Dose-dependent, 96% TGI at 37.5 mg/kg71% to 99.7% TGI[2][3]
Pharmacodynamic Markers Inhibition of p-STAT5 and p-RbInhibition of p-STAT5 and p-Rb[3]
Body Weight Loss No significant body weight loss observedNot specified[3]

Signaling Pathway and Experimental Workflow

AMG_925_Pathway_Workflow

Experimental Protocols

Protocol 1: Subcutaneous MOLM-13 Xenograft Efficacy Study

This protocol details the establishment of a subcutaneous MOLM-13 xenograft model and subsequent treatment with AMG 925 to evaluate anti-tumor efficacy.

Materials:

  • MOLM-13 human AML cell line

  • Immunodeficient mice (e.g., CrTac:NCR-Foxn1nu nude mice, 6-8 weeks old)

  • RPMI-1640 medium with supplements (10% FBS, 1% Penicillin-Streptomycin)

  • Matrigel® Basement Membrane Matrix

  • AMG 925

  • Vehicle for oral formulation (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80 in sterile water)[4]

  • Calipers for tumor measurement

  • Standard animal housing and handling equipment

Procedure:

  • Cell Culture: Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Harvest cells during the logarithmic growth phase.

  • Cell Preparation: On the day of injection, wash the MOLM-13 cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare the AMG 925 formulation in the appropriate vehicle at the desired concentrations (e.g., 1.25, 2.5, and 3.75 mg/mL for 12.5, 25, and 37.5 mg/kg doses in a 10 mL/kg dosing volume).

    • Administer AMG 925 or vehicle orally via gavage twice daily, with a 6-hour interval between doses.[5]

  • Treatment Duration and Monitoring:

    • Continue treatment for a predefined period (e.g., 10 consecutive days).[2]

    • Measure tumor volume and mouse body weight every 2-3 days to monitor efficacy and toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and record their final weight.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Protocol 2: Pharmacodynamic Analysis of p-STAT5 and p-Rb

This protocol describes the analysis of target engagement by measuring the phosphorylation of STAT5 and Rb in tumor xenografts following AMG 925 treatment.

Materials:

  • Tumor-bearing mice from an efficacy study (Protocol 1)

  • AMG 925 and vehicle

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Rb (Ser807/811), anti-Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Dosing and Sample Collection:

    • Administer a single dose of AMG 925 or vehicle to tumor-bearing mice.

    • At various time points post-dose (e.g., 3, 9, 12, and 24 hours), euthanize the mice and excise the tumors.[5]

    • Snap-freeze the tumor samples in liquid nitrogen and store them at -80°C.

  • Protein Extraction:

    • Homogenize the frozen tumor samples in ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each target.

    • Further normalize to the loading control to account for any loading differences.

Oral_Gavage_Workflow start Start weigh_mouse Weigh Mouse & Calculate Dose Volume start->weigh_mouse prepare_dose Prepare AMG 925 Formulation weigh_mouse->prepare_dose restrain_mouse Restrain Mouse prepare_dose->restrain_mouse insert_needle Insert Gavage Needle restrain_mouse->insert_needle administer_dose Slowly Administer Dose insert_needle->administer_dose remove_needle Withdraw Needle administer_dose->remove_needle monitor_mouse Monitor Mouse remove_needle->monitor_mouse end End monitor_mouse->end

References

Method

Establishing and Characterizing AMG 925 Resistant Cell Lines: A Detailed Guide for Researchers

Application Notes Introduction AMG 925 is a potent, orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] In acute myeloid leukemia (AML), activating mutat...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

AMG 925 is a potent, orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] In acute myeloid leukemia (AML), activating mutations in FLT3 are common and drive leukemic cell proliferation, making it a key therapeutic target.[4][5] AMG 925 has demonstrated significant preclinical activity in AML models, including those with FLT3 inhibitor resistance mutations such as D835Y.[4][6][7] The dual-targeting mechanism of AMG 925, which also involves the inhibition of the CDK4/Rb pathway, is hypothesized to provide more durable clinical responses and overcome or delay the onset of resistance compared to single-agent FLT3 inhibitors.[4][6][8]

The development of drug-resistant cell lines is a critical in vitro tool for understanding the molecular mechanisms that lead to treatment failure and for identifying novel therapeutic strategies to overcome resistance. This document provides a detailed protocol for establishing and characterizing cell lines with acquired resistance to AMG 925.

Rationale for Developing AMG 925 Resistant Cell Lines

Studying acquired resistance to AMG 925 is crucial for several reasons:

  • Elucidating Resistance Mechanisms: Investigating the molecular changes in resistant cells can reveal novel pathways or mutations that contribute to reduced drug sensitivity. Interestingly, studies have shown that AML cell lines do not develop complete resistance to AMG 925, and the partial resistance observed is often not due to secondary FLT3 mutations, which is a common resistance mechanism for other FLT3 inhibitors.[6][7][8]

  • Identifying Biomarkers of Resistance: Comparing parental and resistant cell lines can help identify biomarkers that may predict patient response to AMG 925 in a clinical setting.

  • Developing Combination Therapies: Understanding the escape pathways activated in resistant cells can inform the rational design of combination therapies to overcome or prevent resistance. For instance, the combination of a CDK4 inhibitor with an FLT3 inhibitor has been shown to reduce the emergence of FLT3 resistance mutations.[6][7]

Experimental Protocols

Protocol 1: Establishing AMG 925 Resistant Cell Lines by Dose Escalation

This protocol describes the generation of AMG 925 resistant cell lines using a continuous, stepwise dose-escalation method. This is a widely used approach for developing drug-resistant cell lines in vitro.[9][10][11]

Materials:

  • Parental AML cell line (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • AMG 925 (stock solution in DMSO)

  • Cell culture flasks/plates

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Cell viability assay kit (e.g., CellTiter-Glo®, CCK-8)

Procedure:

  • Determine the Initial IC50 of the Parental Cell Line:

    • Plate the parental cells at an appropriate density in a 96-well plate.

    • Treat the cells with a range of AMG 925 concentrations for 72 hours.

    • Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay.

  • Initiate Drug Treatment:

    • Culture the parental cells in a medium containing AMG 925 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this concentration, monitoring cell viability and morphology.

    • Replenish the medium with fresh drug-containing medium every 2-3 days.

  • Dose Escalation:

    • Once the cells have adapted to the initial concentration and are proliferating at a rate similar to the parental cells, gradually increase the concentration of AMG 925.

    • A stepwise increase (e.g., 1.5 to 2-fold) is recommended.

    • At each new concentration, the cells may initially show signs of stress and reduced proliferation. Continue to culture the surviving cells until they recover.

    • This process can take several months (3-6 months or longer).[12]

  • Cryopreservation:

    • It is crucial to cryopreserve cell stocks at various stages of the dose-escalation process. This provides backups in case of contamination or loss of the cell line.

  • Establishment of a Stable Resistant Line:

    • A resistant cell line is considered established when it can consistently proliferate in a concentration of AMG 925 that is significantly higher (e.g., >3-10 fold IC50 of the parental line) than the parental cells can tolerate.[11]

Protocol 2: Characterization of AMG 925 Resistant Cell Lines

Once a resistant cell line is established, it is essential to characterize its phenotype and investigate the underlying mechanisms of resistance.

1. Confirmation of Resistance:

  • IC50 Determination: Perform a dose-response curve with AMG 925 on both the parental and resistant cell lines to quantify the fold-change in IC50.

  • Apoptosis Assay: Treat both cell lines with AMG 925 and measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry. A reduced apoptotic response in the resistant line is expected.[6]

2. Analysis of Signaling Pathways:

  • Western Blotting: Analyze the phosphorylation status of key proteins in the FLT3 and CDK4 signaling pathways. Key targets include p-FLT3, p-STAT5, p-ERK, p-AKT, and p-Rb.[1][6] In AMG 925 resistant cells, there may be an incomplete inhibition of these markers in the presence of the drug.[6]

  • Total Protein Levels: Assess the total protein levels of FLT3 and CDK4, as upregulation of the target protein can be a mechanism of resistance.[6]

3. Genetic Analysis:

  • Sanger Sequencing: Sequence the kinase domain of FLT3 to determine if any known or novel resistance mutations have been acquired. However, for AMG 925, this is less likely to be the primary resistance mechanism.[6][8]

Data Presentation

Table 1: Cellular Potency of AMG 925 in Parental and Resistant AML Cell Lines

Cell LineAMG 925 IC50 (nM)Fold Resistance
MV4-11 (Parental)181
MV4-11925RValue to be determined experimentallyCalculated value
MOLM-13 (Parental)191
MOLM-13925RValue to be determined experimentallyCalculated value

IC50 values for parental lines are based on published data.[2]

Table 2: Pharmacodynamic Marker Inhibition by AMG 925 in Parental and Resistant Cells

Cell LineTreatmentp-STAT5 Inhibition (%)p-Rb Inhibition (%)
ParentalAMG 925 (e.g., 100 nM)Value to be determinedValue to be determined
ResistantAMG 925 (e.g., 100 nM)Value to be determinedValue to be determined

Visualizations

Signaling Pathways and Experimental Workflow

AMG925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization & Autophosphorylation FLT3->FLT3_dimer FLT3 Ligand STAT5 STAT5 FLT3_dimer->STAT5 ERK ERK FLT3_dimer->ERK AKT AKT FLT3_dimer->AKT pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation pAKT p-AKT AKT->pAKT pAKT->Proliferation CyclinD_CDK4 Cyclin D / CDK4 Rb Rb CyclinD_CDK4->Rb pRb p-Rb CyclinD_CDK4->pRb E2F E2F Rb->E2F pRb->E2F releases E2F->Proliferation AMG925 AMG 925 AMG925->FLT3_dimer AMG925->CyclinD_CDK4 Resistance_Workflow start Parental Cell Line (e.g., MV4-11) ic50 Determine Initial IC50 start->ic50 treat Continuous Culture with Increasing AMG 925 Concentrations ic50->treat monitor Monitor Viability & Proliferation treat->monitor recover Cell Population Recovers monitor->recover Surviving cells increase_dose Increase AMG 925 Dose recover->increase_dose stable Stable Resistant Cell Line recover->stable Proliferation at high concentration increase_dose->treat char Characterize Resistant Phenotype (IC50, Apoptosis, Western Blot, Sequencing) stable->char

References

Application

Application Notes and Protocols for Oral Gavage Formulation of AMG 925 in Mice

For Researchers, Scientists, and Drug Development Professionals Introduction AMG 925 is a potent and orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6).[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent and orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6).[1][2] It has shown significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML).[3][4] This document provides detailed application notes and protocols for the formulation and oral gavage administration of AMG 925 in mice, intended to support in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Data Presentation

Table 1: In Vivo Dosing Parameters for AMG 925 in Mice
ParameterValueReference
Vehicle 2% Hydroxypropyl methylcellulose (B11928114) (HPMC) / 1% Tween 80[3]
Dosage Range 12.5 - 50 mg/kg[3][5]
Dosing Frequency Twice daily (BID), 6 hours apart[3]
Administration Route Oral gavage[3]
Table 2: Pharmacodynamic Markers for AMG 925 Activity
TargetPhosphorylated Protein InhibitedDownstream EffectReference
FLT3p-STAT5Inhibition of proliferation, induction of apoptosis[2][4][6]
CDK4p-RbG1 cell cycle arrest[2][4][6]

Signaling Pathway of AMG 925

AMG925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation CyclinD_CDK4 Cyclin D / CDK4 Rb Rb CyclinD_CDK4->Rb pRb p-Rb CyclinD_CDK4->pRb Phosphorylation E2F E2F Rb->E2F G1_Arrest G1 Cell Cycle Arrest pRb->G1_Arrest E2F->Proliferation AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CyclinD_CDK4 Inhibits

Caption: AMG 925 dual-inhibits FLT3 and CDK4 signaling pathways.

Experimental Protocols

Preparation of 2% HPMC / 1% Tween 80 Vehicle

Materials:

  • Hydroxypropyl methylcellulose (HPMC, e.g., 400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Heated stir plate

  • Beakers

  • Graduated cylinders

  • Scale

Procedure:

  • Calculate the required volume of vehicle. For a 100 mL final volume, you will need 2 g of HPMC and 1 mL of Tween 80.

  • Heat approximately one-third of the total required water volume (e.g., 33 mL for a 100 mL final solution) to 70-80°C on a heated stir plate.

  • While stirring the heated water, slowly add the HPMC powder to create a homogenous suspension. The HPMC will not fully dissolve at this stage.

  • Remove the suspension from the heat.

  • Add the remaining two-thirds of the water as cold water (or on ice) to the HPMC suspension.

  • Stir the solution until the HPMC is fully dissolved and the solution becomes clear. This can be done at room temperature or in a cold room overnight.

  • Add the required volume of Tween 80 (e.g., 1 mL for a 100 mL final solution) to the clear HPMC solution.

  • Stir until the Tween 80 is completely dispersed and the solution is homogenous.

  • Store the vehicle at 4°C.

Preparation of AMG 925 Formulation for Oral Gavage

Materials:

  • AMG 925 powder

  • Prepared 2% HPMC / 1% Tween 80 vehicle

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Appropriate tubes for formulation

Procedure:

  • Calculate the required amount of AMG 925.

    • Example calculation for a 10 mL formulation at 25 mg/kg for a 25 g mouse, with a dosing volume of 10 mL/kg:

      • Dose per mouse = 25 mg/kg * 0.025 kg = 0.625 mg

      • Concentration of formulation = 0.625 mg / 0.25 mL (since 10 mL/kg for a 25g mouse is 0.25 mL) = 2.5 mg/mL

      • Total AMG 925 needed for 10 mL = 2.5 mg/mL * 10 mL = 25 mg

  • Weigh the calculated amount of AMG 925 powder and place it into a suitable container.

  • Add a small amount of the vehicle to the AMG 925 powder to create a paste. This helps to ensure the powder is adequately wetted.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

  • Sonicate the suspension for a short period if necessary to break up any aggregates.

  • Visually inspect the formulation to ensure it is a homogenous suspension.

  • Prepare the formulation fresh daily. The stability of AMG 925 in this vehicle has not been reported, therefore, freshly prepared suspensions are recommended for each day of dosing.

Oral Gavage Procedure in Mice

Materials:

  • Prepared AMG 925 formulation

  • Appropriately sized syringes (e.g., 1 mL)

  • Oral gavage needles (18-20 gauge, with a ball-tip)

  • Animal scale

Procedure:

  • Weigh each mouse to accurately calculate the individual dosing volume. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

  • Gently restrain the mouse. Proper handling and restraint are crucial to minimize stress and prevent injury.

  • Measure the gavage needle length from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.

  • Draw the calculated volume of the AMG 925 suspension into the syringe attached to the gavage needle.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the formulation.

  • Gently remove the gavage needle.

  • Monitor the mouse for a short period after dosing for any signs of distress.

Experimental Workflow

AMG925_Oral_Gavage_Workflow cluster_prep Formulation Preparation cluster_dosing Dosing Procedure cluster_analysis Pharmacodynamic Analysis weigh_amg Weigh AMG 925 mix Suspend AMG 925 in Vehicle weigh_amg->mix prep_vehicle Prepare 2% HPMC / 1% Tween 80 Vehicle prep_vehicle->mix weigh_mouse Weigh Mouse & Calculate Dose mix->weigh_mouse restrain Restrain Mouse weigh_mouse->restrain gavage Administer via Oral Gavage restrain->gavage monitor Monitor Mouse gavage->monitor collect_tissue Collect Tissue Samples monitor->collect_tissue analyze_markers Analyze p-STAT5 & p-Rb Levels collect_tissue->analyze_markers

Caption: Workflow for AMG 925 oral gavage studies in mice.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Partial Resistance to AMG 925 in AML

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of AMG 925 in Acute Myeloid Leuk...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of AMG 925 in Acute Myeloid Leukemia (AML). The information provided herein is intended to address specific issues that may be encountered during experimentation, with a focus on understanding and overcoming partial resistance to this dual FLT3 and CDK4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AMG 925 in AML?

A1: AMG 925 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] In AML, particularly in cases with activating FLT3 mutations (e.g., internal tandem duplication - ITD), constitutive FLT3 signaling drives leukemic cell proliferation and survival. AMG 925 inhibits this pathway, which can be monitored by a decrease in the phosphorylation of STAT5 (p-STAT5).[1][2] Simultaneously, AMG 925 inhibits CDK4, a key regulator of the cell cycle. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest.[1][2] The dual inhibition of these two critical pathways is intended to provide a more durable anti-leukemic response.[2][3]

Q2: We are observing a reduced but not complete loss of sensitivity to AMG 925 in our AML cell lines over time. What could be the underlying mechanism?

A2: This phenomenon is consistent with reports of partial and reversible resistance to AMG 925.[4] Unlike other FLT3 inhibitors that are prone to resistance through the acquisition of secondary mutations in the FLT3 kinase domain (e.g., D835Y), partial resistance to AMG 925 has been associated with a 2- to 3-fold increase in the total FLT3 protein levels.[4] This upregulation of the target protein may lead to a diminished inhibitory effect at a given concentration of the drug. Importantly, this form of resistance has been observed to be reversible upon withdrawal of the compound.[3]

Q3: How can we confirm if our partially resistant AML cells have upregulated total FLT3 protein?

A3: You can assess the total FLT3 protein levels in your parental (sensitive) and partially resistant AML cell lines using Western blotting. A detailed protocol for this is provided in the "Experimental Protocols" section. You should compare the band intensity for total FLT3, normalized to a loading control (e.g., GAPDH or β-actin), between the sensitive and resistant cell lines. A noticeable increase in the normalized total FLT3 signal in the resistant cells would support this mechanism.

Q4: Are there any known combination strategies to overcome this partial resistance to AMG 925?

A4: While specific combination strategies to overcome the FLT3 upregulation-mediated partial resistance to AMG 925 are still under investigation, general approaches to combat resistance to FLT3 inhibitors could be explored. Mass cytometry studies have suggested that combined blockade of FLT3-CDK4/6 and the AKT/mTOR signaling pathway could enhance AML stem cell death.[5] Additionally, combining FLT3 inhibitors with CDK4/6 inhibitors (a strategy inherent to AMG 925's dual action) has been shown to prevent the emergence of resistance mutations.[4] Therefore, exploring combinations with PI3K/AKT/mTOR pathway inhibitors may be a rational approach.[6][7][8]

Troubleshooting Guides

Problem 1: Decreased efficacy of AMG 925 in long-term AML cell culture experiments.

Possible Cause Suggested Solution
Development of partial resistance Confirm the IC50 of AMG 925 in your long-term cultures compared to the parental line using a cell viability assay. An increase in IC50 suggests the development of resistance.
Upregulation of total FLT3 protein Analyze total FLT3 protein levels by Western blot in parental and long-term treated cells. If total FLT3 is elevated, consider this as a potential mechanism of resistance.
Reversibility of resistance Culture the partially resistant cells in drug-free medium for a period (e.g., 1-2 weeks) and then re-challenge with AMG 925 to determine if sensitivity is restored.
Suboptimal drug concentration Ensure that the working concentration of AMG 925 is appropriate and that the drug solution is freshly prepared.

Problem 2: Inconsistent results in p-STAT5 or p-RB Western blots after AMG 925 treatment.

Possible Cause Suggested Solution
Timing of sample collection The inhibition of p-STAT5 and p-RB can be transient. Collect cell lysates at various time points post-treatment (e.g., 3, 6, 12, and 24 hours) to capture the optimal window of inhibition. A rebound in p-STAT5 levels has been observed at 24 hours.[1]
Issues with antibody or blotting technique Ensure the specificity and optimal dilution of your primary antibodies for p-STAT5 and p-RB. Use appropriate positive and negative controls. Refer to the detailed Western blot protocol below.
Cell line-specific differences The magnitude and duration of p-STAT5 and p-RB inhibition may vary between different AML cell lines. Characterize the response in each cell line used.

Data Presentation

Table 1: In Vitro Activity of AMG 925 in Parental and Resistant AML Cell Lines

Cell LineGenotypeIC50 (µM) - Growth InhibitionNotes
MOLM13FLT3-ITD0.019Parental, sensitive cell line.
MV4-11FLT3-ITD0.018Parental, sensitive cell line.
MOLM13srFLT3-D835YComparable to parentalSorafenib-resistant, but remains sensitive to AMG 925.[9]
MV4-11srFLT3-D835VComparable to parentalSorafenib-resistant, but remains sensitive to AMG 925.[9]
MV4-11925RFLT3-ITD3- to 5-fold increase vs. parentalPartially resistant clone with upregulated total FLT3.[3]

Mandatory Visualizations

AMG925_Signaling_Pathway cluster_FLT3 FLT3 Signaling cluster_CDK4 CDK4 Signaling FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation_Survival Leukemic Cell Proliferation & Survival pSTAT5->Proliferation_Survival CDK4_CyclinD CDK4/Cyclin D Rb Rb CDK4_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4_CyclinD

Caption: AMG 925 dual-inhibitory signaling pathway in AML.

Partial_Resistance_Mechanism cluster_sensitive AMG 925 Sensitive Cell cluster_resistant Partial Resistance Mechanism AMG925_S AMG 925 FLT3_S FLT3-ITD (Normal Level) AMG925_S->FLT3_S pSTAT5_S p-STAT5 (Inhibited) FLT3_S->pSTAT5_S Prolonged_Exposure Prolonged Exposure to AMG 925 AMG925_R AMG 925 FLT3_R Total FLT3-ITD (Upregulated 2-3 fold) AMG925_R->FLT3_R pSTAT5_R p-STAT5 (Partially Restored) FLT3_R->pSTAT5_R Drug_Withdrawal Drug Withdrawal Prolonged_Exposure->FLT3_R leads to Drug_Withdrawal->FLT3_S reverses

Caption: Mechanism of partial, reversible resistance to AMG 925.

Experimental_Workflow start Start with Parental AML Cell Line culture Culture with increasing conc. of AMG 925 start->culture isolate Isolate partially resistant clones culture->isolate confirm Confirm Resistance (Cell Viability Assay) isolate->confirm characterize Characterize Mechanism confirm->characterize western Western Blot for: - Total FLT3 - p-STAT5 - p-Rb characterize->western apoptosis Apoptosis Assay (Annexin V) characterize->apoptosis combine Test Combination Therapies characterize->combine

Caption: Experimental workflow for investigating AMG 925 resistance.

Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of AMG 925.

Materials:

  • AML cell lines (e.g., MOLM13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • AMG 925 stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture AML cells to logarithmic growth phase.

    • Determine cell density and viability using a hemocytometer and trypan blue.

    • Seed cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of AMG 925 in complete medium from your stock solution.

    • Add 10 µL of the diluted compound to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest AMG 925 dose).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for Total FLT3, p-STAT5, and p-Rb

Materials:

  • Parental and AMG 925-partially resistant AML cells

  • AMG 925

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-total FLT3, anti-p-STAT5 (Tyr694), anti-p-Rb (Ser780), anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with the desired concentration of AMG 925 for the specified time (e.g., 6 hours).

    • Harvest cells by centrifugation (500 x g, 5 min, 4°C).

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C) and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL reagent and capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Apoptosis Assay (Using Annexin V Staining)

Materials:

  • AML cells treated with AMG 925

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) or other viability dye

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat AML cells with various concentrations of AMG 925 for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Harvest both adherent (if any) and suspension cells.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer to a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-only, and PI-only controls for compensation.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

References

Optimization

troubleshooting inconsistent AMG 925 western blot results

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Western blot experiments using the dual FLT3/CDK4 inhibitor, AMG...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Western blot experiments using the dual FLT3/CDK4 inhibitor, AMG 925.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during Western blotting experiments with AMG 925, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I not seeing a decrease in the phosphorylation of my target protein (P-STAT5 or P-RB) after AMG 925 treatment?

Possible Causes:

  • Suboptimal Inhibitor Concentration or Incubation Time: The concentration of AMG 925 may be too low, or the incubation time may be too short to effectively inhibit FLT3 and CDK4 kinase activity.

  • Inactive AMG 925: Improper storage or handling may have led to the degradation of the compound.

  • Cell Line Insensitivity: Some cell lines may be less sensitive to AMG 925.

  • High Basal Kinase Activity: The basal level of FLT3 or CDK4 activity in your cell line might be very high, requiring a higher concentration of the inhibitor.

  • Technical Issues with Western Blot: Problems with sample preparation, protein transfer, or antibody incubation can all lead to a lack of signal.

Solutions:

  • Optimize Treatment Conditions: Perform a dose-response experiment with a range of AMG 925 concentrations (e.g., 10 nM to 1 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal conditions for your specific cell line.[1]

  • Verify Compound Activity: If possible, test the activity of your AMG 925 stock in a well-established assay or with a positive control cell line known to be sensitive to the inhibitor.

  • Cell Line Selection: Use cell lines known to be sensitive to AMG 925, such as MOLM13 or Mv4-11 for FLT3 inhibition.[2]

  • Review Western Blot Protocol: Carefully review your Western blot protocol for any potential errors. Ensure you are using fresh lysis buffer with protease and phosphatase inhibitors.

Q2: I'm observing high background on my Western blot, making it difficult to interpret the results.

Possible Causes:

  • Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding.

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high.

  • Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies, leading to high background.

  • Contaminated Buffers or Reagents: Contamination in your buffers or reagents can contribute to background noise.

Solutions:

  • Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). You can also try a different blocking agent, such as bovine serum albumin (BSA) instead of non-fat dry milk, especially when detecting phosphorylated proteins.

  • Titrate Antibodies: Perform an antibody titration to determine the optimal concentration for both your primary and secondary antibodies.

  • Increase Washing: Increase the number and duration of your wash steps. Adding a detergent like Tween-20 to your wash buffer can also help.

  • Use Fresh Buffers: Prepare fresh buffers and reagents to avoid any potential contamination.

Q3: My loading control (e.g., GAPDH, β-actin) levels are varying between my treated and untreated samples.

Possible Causes:

  • Uneven Protein Loading: Inaccurate protein quantification or pipetting errors can lead to unequal loading of protein across lanes.

  • Treatment-Induced Changes in Loading Control Expression: Some treatments can alter the expression levels of housekeeping proteins.

  • Protein Degradation: Samples may have undergone degradation during preparation.

Solutions:

  • Accurate Protein Quantification: Use a reliable protein quantification method, such as a BCA assay, to ensure equal protein loading.

  • Validate Loading Control: It is crucial to validate that the expression of your chosen loading control is not affected by AMG 925 treatment in your specific experimental system.

  • Use Total Protein Staining: As an alternative to a single loading control protein, you can use a total protein stain like Ponceau S to verify even loading across the gel.

  • Proper Sample Handling: Always keep samples on ice and use protease inhibitors in your lysis buffer to prevent protein degradation.

Q4: I'm seeing multiple bands or bands at an unexpected molecular weight for my target protein.

Possible Causes:

  • Post-Translational Modifications (PTMs): Phosphorylation, glycosylation, or other PTMs can cause a shift in the apparent molecular weight of the protein.

  • Protein Isoforms or Splice Variants: The antibody may be detecting different isoforms or splice variants of the target protein.

  • Protein Degradation: The appearance of lower molecular weight bands could be due to protein degradation.

  • Non-Specific Antibody Binding: The antibody may be cross-reacting with other proteins in the lysate.

Solutions:

  • Consult Protein Databases: Check protein databases such as UniProt to see if your protein of interest is known to have PTMs or different isoforms.

  • Optimize Sample Preparation: Ensure that your sample preparation protocol minimizes protein degradation by using fresh samples and protease inhibitors.

  • Use a More Specific Antibody: If non-specific binding is suspected, try using a different, more specific antibody for your target protein.

  • Perform Controls: Include appropriate controls, such as a negative control lysate from cells that do not express the target protein, to verify antibody specificity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of AMG 925.

Table 1: In Vitro Kinase and Cellular IC50 Values for AMG 925

TargetAssay TypeIC50 (nM)
FLT3Kinase Assay2 ± 1
CDK4Kinase Assay3 ± 1
CDK6Kinase Assay8 ± 2
CDK2Kinase Assay375 ± 150
CDK1Kinase Assay1900 ± 510
MOLM13 (FLT3-ITD)Cellular Growth Inhibition19
Mv4-11 (FLT3-ITD)Cellular Growth Inhibition18

Data sourced from MedchemExpress and Chemietek.[3][4]

Table 2: In Vivo Pharmacodynamic Effects of AMG 925 in MOLM13 Xenograft Model

Treatment Group (mg/kg, b.i.d.)Time after First Dose (hours)% Inhibition of P-STAT5% Inhibition of P-RB
37.56MaximumNot Reported
37.512Not ReportedMaximum
37.524Rebound ObservedNot Reported

Data describes the timing of maximum inhibition and is sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT5 (P-STAT5) and Phospho-RB (P-RB) after AMG 925 Treatment

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

1. Cell Culture and Treatment: a. Plate cells (e.g., MOLM13, Mv4-11) at an appropriate density and allow them to adhere or recover overnight. b. Treat cells with the desired concentrations of AMG 925 or vehicle control (e.g., DMSO) for the desired length of time.

2. Cell Lysis: a. After treatment, wash cells once with ice-cold PBS. b. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant to a new, pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel at an appropriate voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to confirm transfer efficiency. Destain with TBST before blocking.

6. Immunoblotting: a. Block the membrane in 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-P-STAT5 or anti-P-RB) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the signal using a chemiluminescence imaging system. c. For quantitative analysis, use densitometry software to measure the band intensities. Normalize the intensity of the target protein band to the loading control.

Visualizations

AMG925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates P_STAT5 p-STAT5 Gene_Expression Gene Expression (Cell Cycle Progression) P_STAT5->Gene_Expression Promotes CDK4 CDK4 CDK4_CyclinD CDK4/Cyclin D Complex CyclinD Cyclin D RB RB CDK4_CyclinD->RB Phosphorylates E2F E2F RB->E2F Inhibits P_RB p-RB P_RB->E2F Releases E2F->Gene_Expression Activates AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4 Inhibits

Caption: AMG 925 Signaling Pathway.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Cell Lysis & Protein Quantification) SDS_PAGE 2. SDS-PAGE (Protein Separation by Size) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (Gel to Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (Binds to Target Protein) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (Binds to Primary Antibody) Primary_Ab->Secondary_Ab Detection 7. Detection (Signal Generation) Secondary_Ab->Detection Analysis 8. Data Analysis (Quantification) Detection->Analysis

Caption: General Western Blot Workflow.

Troubleshooting_Decision_Tree Start Inconsistent AMG 925 Western Blot Results No_Signal No or Weak Signal for P-STAT5 / P-RB Start->No_Signal High_Background High Background Start->High_Background Loading_Control_Issue Inconsistent Loading Control Start->Loading_Control_Issue Check_Treatment Optimize AMG 925 Concentration & Time No_Signal->Check_Treatment Yes Check_Antibodies Check Primary/Secondary Antibody Dilutions No_Signal->Check_Antibodies No Optimize_Blocking Optimize Blocking (Time, Agent) High_Background->Optimize_Blocking Yes Titrate_Antibodies Titrate Primary/Secondary Antibodies High_Background->Titrate_Antibodies No Requantify_Protein Re-quantify Protein Concentrations (BCA) Loading_Control_Issue->Requantify_Protein Yes Validate_Control Validate Loading Control (Not affected by treatment) Loading_Control_Issue->Validate_Control No Check_Transfer Verify Protein Transfer (Ponceau S) Check_Antibodies->Check_Transfer Dilutions OK Improve_Washing Increase Wash Steps (Duration, Volume) Titrate_Antibodies->Improve_Washing Concentrations OK Use_Total_Protein_Stain Use Total Protein Stain (Ponceau S) Validate_Control->Use_Total_Protein_Stain Control is affected

Caption: Troubleshooting Decision Tree.

References

Troubleshooting

AMG 925 Technical Support Center: Investigating Potential In Vitro Off-Target Effects

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential in vitro off-target effects of AMG 925, a dual inhibitor of Fms-like tyrosine kin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential in vitro off-target effects of AMG 925, a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). The following sections offer frequently asked questions, troubleshooting advice, and experimental protocols to help address issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of AMG 925?

AMG 925 is a potent, selective, and orally available dual kinase inhibitor designed to target FLT3 and CDK4, with IC50 values of approximately 2 nM and 3 nM, respectively, in biochemical assays.[1][2] Its activity is intended to inhibit the proliferation and survival of cancer cells, particularly in acute myeloid leukemia (AML), by blocking STAT5 and RB phosphorylation, which are downstream markers for FLT3 and CDK4 activity.[3]

Q2: What are the known significant in vitro off-target kinases for AMG 925?

In vitro kinase assays have shown that AMG 925 also inhibits other cyclin-dependent kinases. The most potent off-target activity is against CDK6, which is structurally related to CDK4. Inhibition of CDK2 and CDK1 has also been observed, but at significantly higher concentrations.[1] A broader screening against a panel of 442 different kinases determined that AMG 925 has a "fair" overall kinase selectivity.[1]

Q3: How can I experimentally distinguish between on-target and off-target effects in my cellular assays?

Differentiating on-target from off-target effects is crucial for data interpretation. Here are several strategies:

  • Use a Negative Control: Employ a structurally related but inactive compound to ensure the observed phenotype is not due to the chemical scaffold itself.

  • Rescue Experiments: If possible, overexpress the intended target (e.g., a drug-resistant mutant of FLT3 or CDK4) to see if it reverses the observed cellular effect.

  • Use Structurally Unrelated Inhibitors: Confirm your results with another inhibitor of FLT3 or CDK4 that has a different chemical structure and likely a different off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Dose-Response Analysis: Correlate the concentration of AMG 925 required to produce the phenotype with its known IC50 values for on-target and off-target kinases. Effects occurring at concentrations significantly different from the on-target IC50 may suggest off-target activity.

Quantitative Data: In Vitro Kinase Inhibition Profile

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for AMG 925 against its primary targets and known off-target kinases in biochemical assays.

Kinase TargetIC50 ValueTarget Type
FLT32 ± 1 nMPrimary
CDK43 ± 1 nMPrimary
CDK68 ± 2 nMOff-Target
CDK2375 ± 150 nMOff-Target
CDK11.90 ± 0.51 µMOff-Target

Data sourced from MedchemExpress.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments that could be related to the off-target activity of AMG 925.

Issue 1: I am observing unexpected or higher-than-expected cytotoxicity in my cell line.

  • Potential Cause: While AMG 925 is designed to inhibit FLT3 and CDK4, it also potently inhibits CDK6 and, at higher concentrations, CDK1 and CDK2.[1] Inhibition of these additional cell cycle kinases could lead to a more pronounced anti-proliferative or cytotoxic effect than anticipated from targeting CDK4 alone.

  • Troubleshooting Steps:

    • Verify RB Status: AMG 925's cellular selectivity is significantly higher in Retinoblastoma (RB)-positive cancer cell lines compared to RB-negative lines.[1] Confirm the RB status of your cell line.

    • Analyze Cell Cycle: Perform flow cytometry to analyze the cell cycle distribution (G1, S, G2/M phases). Off-target inhibition of CDK1/2 could lead to a different cell cycle arrest profile than CDK4/6 inhibition alone.

    • Conduct a Dose-Response Curve: Carefully determine the IC50 for growth inhibition in your cell line and compare it to the biochemical IC50 values for both on-target and off-target kinases.

Issue 2: The observed phenotype in my experiment does not align with the known signaling pathways of FLT3 and CDK4.

  • Potential Cause: An unexpected phenotype may arise from the inhibition of an unknown off-target kinase. AMG 925 was evaluated against a large kinase panel, but subtle interactions with other proteins or pathways cannot be entirely ruled out.[1]

  • Troubleshooting Steps:

    • Consult Kinase Profiling Data: If available, review comprehensive kinase screening data for AMG 925 to identify other potential inhibited kinases that might explain the phenotype.

    • Use Orthogonal Approaches: Use RNAi (siRNA, shRNA) or CRISPR-Cas9 to knock down the primary targets (FLT3, CDK4) and see if this phenocopies the effect of AMG 925. If not, an off-target effect is likely.

    • Perform Phosphoproteomics: A global phosphoproteomics analysis can reveal which signaling pathways are modulated by AMG 925 treatment, potentially uncovering unexpected off-target-driven pathway inhibition.

Experimental Protocols

Protocol: Assessing Kinase Selectivity via a Competitive Binding Assay (e.g., KinomScan)

This protocol provides a generalized workflow for determining the selectivity of a kinase inhibitor like AMG 925. The KinomScan platform is a widely used method for this purpose.[1]

  • Compound Preparation: Prepare a stock solution of AMG 925 in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: A panel of kinases (e.g., 442 kinases) are individually expressed as fusions with a DNA tag. Each kinase is immobilized on a solid support (e.g., beads) in the wells of a microtiter plate.

  • Competitive Binding: AMG 925 is added to the wells at a fixed concentration (e.g., 1 µM) along with a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) that is known to bind the active site of many kinases.

  • Incubation: The plate is incubated to allow AMG 925 and the tracer to compete for binding to the immobilized kinases.

  • Washing and Signal Quantification: Unbound compound and tracer are washed away. The amount of fluorescent tracer remaining bound to each kinase is quantified. A low fluorescence signal indicates that AMG 925 has successfully outcompeted the tracer, signifying a strong interaction with that kinase.

  • Data Analysis: The results are typically expressed as a percentage of inhibition or percentage of control. Strong "hits" (potential off-targets) can be further evaluated by determining their IC50 or Kd values in follow-up dose-response experiments.

Visualizations

AMG925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation AML Cell Proliferation & Survival pSTAT5->Proliferation Promotes CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 CDK6 CDK6 CyclinD->CDK6 RB RB CDK4->RB Activates CDK6->RB Activates pRB p-RB RB->pRB Phosphorylation E2F E2F pRB->E2F Releases CellCycle Cell Cycle Progression (G1 to S) E2F->CellCycle Activates AMG925 AMG 925 AMG925->FLT3 Inhibits (On-Target) AMG925->CDK4 Inhibits (On-Target) AMG925->CDK6 Inhibits (Off-Target)

Caption: On-target and primary off-target pathways of AMG 925.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Immobilize Kinase Panel on Solid Support D Add Kinase, AMG 925, and Tracer to Wells A->D B Prepare AMG 925 Test Solution B->D C Prepare Labeled Tracer Solution C->D E Incubate to Allow Competitive Binding D->E F Wash to Remove Unbound Components E->F G Quantify Remaining Tracer Signal F->G H Calculate % Inhibition for Each Kinase G->H I Identify Potential Off-Target 'Hits' H->I

Caption: Workflow for a competitive binding kinase selectivity assay.

Troubleshooting_Logic start Unexpected Experimental Result Observed q1 Does the phenotype match known FLT3/CDK4 biology? start->q1 a1_yes Likely On-Target. Proceed with validation. q1->a1_yes  Yes q2 Does the effective concentration match on-target IC50s (e.g., <50 nM)? q1->q2 No a2_no Potential Off-Target Effect. Requires further investigation. q2->a2_no No q3 Does an orthogonal approach (e.g., siRNA/CRISPR) replicate the phenotype? q2->q3 Yes a3_no Strongly Suggests Off-Target Effect. q3->a3_no No a3_yes On-Target Effect Confirmed. q3->a3_yes  Yes

Caption: Logic chart for troubleshooting unexpected experimental results.

References

Troubleshooting

Technical Support Center: Optimizing AMG 925 Concentration to Avoid Toxicity

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, with a focus on optimizing AMG 925 concentration to achieve maximal efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AMG 925?

AMG 925 is a dual kinase inhibitor that targets FLT3 and CDK4.[1]

  • FLT3 Inhibition: In acute myeloid leukemia (AML), activating mutations in FLT3 are common. AMG 925 inhibits FLT3 signaling, which is crucial for the proliferation and survival of FLT3-mutated AML cells. This is evidenced by the inhibition of STAT5 phosphorylation, a key downstream marker of FLT3 activity.[1]

  • CDK4 Inhibition: CDK4 is a critical regulator of the cell cycle. By inhibiting CDK4, AMG 925 prevents the phosphorylation of the retinoblastoma protein (RB), leading to a G1 cell cycle arrest and preventing cell proliferation.[1]

This dual-targeting approach makes AMG 925 effective against AML cells and may help overcome resistance to single-target FLT3 inhibitors.[1]

Q2: What is a good starting concentration range for my in vitro experiments with AMG 925?

A good starting point for in vitro experiments is to perform a dose-response curve over a wide range of concentrations, for example, from 1 nM to 10 µM. This will help you determine the optimal concentration for your specific cell line and experimental goals. The IC50 values provided in the data tables below can serve as a guide for selecting your concentration range.

Q3: How can I assess the toxicity of AMG 925 in my cell line?

To assess the toxicity of AMG 925, you should perform a cell viability assay, such as the MTT or CellTiter-Glo assay. These assays will help you determine the concentration at which AMG 925 becomes cytotoxic to your cells. It is also recommended to perform an apoptosis assay, such as Annexin V/PI staining, to determine if cell death is occurring via apoptosis.

Q4: I am observing high levels of cell death even at low concentrations of AMG 925. What could be the issue?

Several factors could contribute to this:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of FLT3 or CDK4.

  • Off-Target Effects: At certain concentrations, AMG 925 may inhibit other kinases, leading to unexpected toxicity. Refer to the kinase profile data to see potential off-target kinases.

  • Experimental Error: Ensure that your drug dilutions are accurate and that your cell seeding density is consistent.

Q5: How can I confirm that AMG 925 is hitting its intended targets in my cells?

To confirm target engagement, you can perform a Western blot to analyze the phosphorylation status of downstream targets.

  • For FLT3 inhibition: Look for a decrease in the phosphorylation of STAT5 (p-STAT5).

  • For CDK4 inhibition: Look for a decrease in the phosphorylation of the retinoblastoma protein (p-RB).

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, as they are prone to evaporation.
Drug Dilution Inaccuracy Prepare fresh serial dilutions for each experiment. Use calibrated pipettes.
Contamination Regularly check cell cultures for microbial contamination.
Edge Effects Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells.
Problem 2: No significant effect of AMG 925 on cell viability.
Possible Cause Troubleshooting Steps
Drug Inactivity Ensure the AMG 925 stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment.
Incorrect Concentration Range Your starting concentration may be too low. Try a higher concentration range based on published IC50 values.
Cell Line Resistance The cell line you are using may not be dependent on FLT3 or CDK4 signaling for survival.
Insufficient Incubation Time Increase the incubation time with AMG 925 (e.g., up to 72 hours) to allow for a more robust response.
Problem 3: Unexpected cellular morphology or off-target effects.
Possible Cause Troubleshooting Steps
High Drug Concentration Very high concentrations of AMG 925 may lead to off-target effects. Perform a dose-response curve to identify the optimal concentration that inhibits the target without causing significant off-target toxicity.
Off-Target Kinase Inhibition Refer to the kinase selectivity profile of AMG 925 to identify potential off-target kinases. If a known off-target is expressed in your cell line, this may explain the observed phenotype.
Compound Aggregation At high concentrations, small molecules can form aggregates that can lead to non-specific effects. To test for this, you can perform your assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).

Data Presentation

Table 1: In Vitro Inhibitory Activity of AMG 925 against Target Kinases
KinaseIC50 (nM)
FLT32 ± 1
CDK43 ± 1
CDK68 ± 2
CDK2375 ± 150
CDK11900 ± 510

Data compiled from MedchemExpress.[2][3]

Table 2: Proliferation IC50 Values of AMG 925 in Various Cancer Cell Lines
Cell LineCancer TypeFLT3 StatusRB StatusProliferation IC50 (µM)
MOLM-13Acute Myeloid LeukemiaITDPositive0.019
MV4-11Acute Myeloid LeukemiaITDPositive0.018
U937Histiocytic LymphomaWTPositive0.052
COLO 205Colorectal AdenocarcinomaWTPositive0.055
MOLM-13srSorafenib-resistant AMLITD, D835YPositive0.023

Data compiled from MedchemExpress and AACR Journals.[2][3][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of AMG 925 that inhibits cell viability by 50% (IC50).

Materials:

  • AMG 925

  • Cell line of interest

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).

  • Drug Treatment: Prepare serial dilutions of AMG 925 in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with AMG 925.

Materials:

  • AMG 925

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of AMG 925 for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

Western Blot for Phospho-STAT5 and Phospho-RB

Objective: To confirm the on-target activity of AMG 925 by assessing the phosphorylation status of its downstream targets.

Materials:

  • AMG 925

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p-STAT5 (Tyr694), total STAT5, p-RB (Ser807/811), and total RB

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Cell Treatment and Lysis: Treat cells with AMG 925 for the desired time and concentration. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and then incubate with the secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

AMG925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates pSTAT5 p-STAT5 Gene_Transcription Gene Transcription for Cell Cycle Progression pSTAT5->Gene_Transcription Promotes CyclinD_CDK4 Cyclin D / CDK4 Complex RB RB CyclinD_CDK4->RB Phosphorylates E2F E2F RB->E2F Inhibits pRB p-RB pRB->E2F Releases E2F->Gene_Transcription Activates AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CyclinD_CDK4 Inhibits

Caption: AMG 925 dual-inhibits FLT3 and CDK4 signaling pathways.

Experimental_Workflow start Start: Determine Optimal AMG 925 Concentration dose_response 1. Perform Dose-Response Curve (e.g., 1 nM - 10 µM) using MTT Assay start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 assess_apoptosis 3. Assess Apoptosis at IC50 and higher concentrations using Annexin V/PI Staining determine_ic50->assess_apoptosis confirm_target 4. Confirm Target Engagement at non-toxic, effective concentration (Western Blot for p-STAT5 & p-RB) assess_apoptosis->confirm_target end End: Optimized Concentration for further experiments confirm_target->end

Caption: Workflow for optimizing AMG 925 concentration.

Troubleshooting_Guide start Unexpected Experimental Outcome with AMG 925 high_toxicity High Toxicity at Low Concentrations? start->high_toxicity no_effect No Effect on Cell Viability? high_toxicity->no_effect No check_cells Check Cell Line Sensitivity high_toxicity->check_cells Yes check_drug_activity Confirm Drug Activity no_effect->check_drug_activity Yes check_dilutions Verify Drug Dilutions check_cells->check_dilutions off_target_effects Consider Off-Target Effects check_dilutions->off_target_effects increase_concentration Increase Concentration Range check_drug_activity->increase_concentration check_resistance Check for Cell Line Resistance increase_concentration->check_resistance increase_incubation Increase Incubation Time check_resistance->increase_incubation

Caption: Troubleshooting decision tree for AMG 925 experiments.

References

Optimization

AMG 925 Technical Support Center: Ensuring Stability in Long-Term Experiments

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of AMG 925 in solution for long-term experiments. Below you will...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of AMG 925 in solution for long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing AMG 925 stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of AMG 925. The solubility in DMSO is approximately 10 mM.[1] For higher concentrations, warming the solution at 37°C for 10 minutes or using an ultrasonic bath may improve solubility.[1] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[2]

Q2: What are the recommended storage conditions for AMG 925?

A2: The stability of AMG 925 depends on whether it is in powder form or dissolved in a solvent. Adhering to the recommended storage conditions is critical for maintaining the integrity of the compound.

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[2][3]
4°CUp to 2 years[3]
In Solvent (e.g., DMSO) -80°CUp to 2 years[3]
-20°CUp to 1 year[3]

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2]

Q3: How stable is AMG 925 in aqueous solutions like cell culture media at 37°C?

A3: While specific, publicly available long-term stability data for AMG 925 in various cell culture media at 37°C is limited, small molecule inhibitors can be susceptible to degradation under these conditions. Factors such as the pH of the medium, the presence of serum components, and cellular metabolism can all influence the stability of the compound.[4] It is strongly recommended to perform a stability assessment of AMG 925 in your specific experimental setup. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q4: How often should I replace the cell culture medium containing AMG 925 in a long-term experiment?

A4: The frequency of media replacement will depend on the stability of AMG 925 in your specific cell culture conditions. For multi-day experiments, it is advisable to replace the media with freshly prepared AMG 925 solution every 48 to 72 hours to maintain a consistent effective concentration. However, determining the degradation rate of AMG 925 under your experimental conditions will allow for a more precise media replacement schedule.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing inhibitory effect of AMG 925 over time in a long-term cell culture experiment.

Possible CauseTroubleshooting Steps
Compound Degradation The compound may be degrading in the aqueous environment of the cell culture medium at 37°C. Perform a stability study to determine the rate of degradation (see Experimental Protocol 1). Increase the frequency of media changes with freshly prepared inhibitor.
Cellular Metabolism Cells may be metabolizing AMG 925 into less active or inactive forms. Assess the metabolic stability of the compound by comparing its degradation rate in the presence and absence of cells using HPLC-MS.
Adsorption to Plasticware The compound may be adsorbing to the surface of the cell culture plates or other plasticware, reducing its effective concentration. To test for this, incubate the compound in a well without cells and measure its concentration in the medium over time.
Incorrect Stock Solution Handling Repeated freeze-thaw cycles of the stock solution can lead to degradation. Ensure that stock solutions are aliquoted and stored properly at -80°C.

Issue 2: Precipitation of AMG 925 upon dilution into aqueous cell culture medium.

Possible CauseTroubleshooting Steps
Low Aqueous Solubility AMG 925 is practically insoluble in water.[3] When diluting a concentrated DMSO stock into an aqueous medium, the compound can precipitate.
- Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and solubility issues.
- Add the AMG 925 stock solution to the medium dropwise while vortexing or gently swirling to facilitate mixing and prevent localized high concentrations.
- Pre-warm the cell culture medium to 37°C before adding the inhibitor.
pH-Dependent Solubility The solubility of AMG 925 may be influenced by the pH of the medium. Ensure that the pH of your cell culture medium is stable and within the optimal range for your cells.

Experimental Protocols

Protocol 1: Assessing the Stability of AMG 925 in Cell Culture Medium using HPLC-MS

This protocol provides a methodology to quantify the stability of AMG 925 in your specific cell culture medium over time.

1. Materials:

  • AMG 925

  • DMSO (anhydrous, high purity)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid

  • Water (HPLC grade) with 0.1% formic acid

  • Internal standard (a structurally similar and stable compound not present in the sample)

  • Sterile microcentrifuge tubes

  • HPLC vials

  • HPLC-MS system with a C18 reverse-phase column

2. Procedure:

  • Prepare a 10 mM stock solution of AMG 925 in DMSO.

  • Prepare working solutions: Dilute the AMG 925 stock solution in your cell culture medium (with and without serum) to your final experimental concentration (e.g., 1 µM).

  • Incubation: Aliquot the working solutions into sterile microcentrifuge tubes and incubate them at 37°C in a cell culture incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour sample should be processed immediately after preparation.

  • Sample Preparation for HPLC-MS:

    • To 100 µL of your sample, add 300 µL of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate AMG 925 from media components and the internal standard (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific mass transitions of AMG 925 and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of AMG 925 to the internal standard for each time point.

    • Determine the percentage of AMG 925 remaining at each time point by normalizing to the peak area ratio at time 0.

Exemplary Stability Data of a Small Molecule Inhibitor in Cell Culture Medium at 37°C

Time (hours)% Remaining in Medium without Serum% Remaining in Medium with 10% Serum
0 100.0 ± 2.5100.0 ± 3.1
2 98.2 ± 3.199.1 ± 2.8
4 95.6 ± 4.097.5 ± 3.5
8 89.1 ± 5.294.3 ± 4.1
24 70.3 ± 6.885.7 ± 5.9
48 45.8 ± 7.572.1 ± 6.4
72 25.1 ± 8.258.9 ± 7.0

Note: This data is for illustrative purposes only and does not represent actual stability data for AMG 925. It is crucial to generate this data for your specific inhibitor and conditions.

Visualizations

AMG 925 Signaling Pathway

AMG 925 is a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[3][5] Its inhibitory action blocks downstream signaling pathways that are crucial for cell proliferation and survival.

Caption: Simplified signaling pathway of AMG 925.

Experimental Workflow for Stability Assessment

The following diagram outlines the workflow for assessing the stability of a small molecule inhibitor in cell culture media.

Stability_Workflow prep_stock Prepare 10 mM AMG 925 Stock in DMSO prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working incubation Incubate at 37°C prep_working->incubation sampling Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) incubation->sampling protein_precip Protein Precipitation (Acetonitrile + Internal Standard) sampling->protein_precip centrifugation Centrifuge to Pellet Precipitate protein_precip->centrifugation supernatant Transfer Supernatant to HPLC Vial centrifugation->supernatant hplc_ms HPLC-MS Analysis supernatant->hplc_ms data_analysis Data Analysis: Calculate % Remaining hplc_ms->data_analysis

References

Troubleshooting

unexpected phenotypic changes with AMG 925 treatment

Welcome to the technical support center for AMG 925. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypic changes that may arise during experimen...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMG 925. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypic changes that may arise during experiments with this dual FLT3 and CDK4/6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing incomplete cell death or the development of partial resistance to AMG 925 in our AML cell lines. Is this expected?

A1: Yes, this is a documented phenomenon. Unlike treatment with FLT3-only inhibitors, resistance to AMG 925 does not typically involve the acquisition of new FLT3 kinase domain mutations.[1][2] The dual inhibition of both FLT3 and CDK4/6 seems to prevent the emergence of such mutations.[2] However, partially resistant clones can emerge.[1][2]

Mechanisms for this partial resistance may include:

  • Increased FLT3 Signaling: Some studies have observed a 2- to 3-fold increase in the phosphorylation of FLT3, ERK, and STAT5 in partially resistant cells, along with an increase in total FLT3 protein.[3][4]

  • Activation of Alternative Pathways: Mass cytometry has identified the AKT/mTOR signaling pathway as a potential escape mechanism that can confer resistance.[5]

Q2: After an initial successful inhibition, we see a rebound in the phosphorylation of STAT5 (P-STAT5) at later time points (e.g., 24 hours). What causes this?

A2: This is likely due to a compensatory feedback mechanism. A rebound in P-STAT5 levels has been observed in vivo approximately 24 hours after AMG 925 administration.[6] This suggests that the cell's signaling network may adapt to the initial inhibition by upregulating upstream activators or downregulating phosphatases, leading to a resurgence in pathway activity. When designing experiments, it is crucial to include multiple time points to capture both the initial inhibition and any subsequent rebound effects.

Q3: Our cells show a strong G1 cell cycle arrest, but the level of apoptosis is lower than we anticipated for a kinase inhibitor. Is this a typical response to AMG 925?

A3: This phenotype is consistent with the dual mechanism of action of AMG 925. While inhibition of the FLT3 pathway induces apoptosis in sensitive AML cells, the simultaneous inhibition of CDK4/6 potently arrests cells in the G1 phase of the cell cycle.[7][8] CDK4 is essential for the G1 to S phase transition, and its inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression.[3] Therefore, a strong G1 arrest is an expected on-target effect and may precede or occur in parallel with apoptosis.

Q4: We are observing unexpected changes in signaling pathways not directly linked to FLT3 or CDK4/6. What could be the cause?

A4: While AMG 925 is a potent inhibitor of FLT3 and CDK4, it is not perfectly selective. It has been shown to inhibit other kinases, such as CDK6, CDK2, and CDK1, at varying concentrations.[6] A broad kinase scan against 442 kinases also indicated a wider range of interactions.[6][8] Furthermore, high-throughput proteomic studies have confirmed that AMG 925 can cause previously unrevealed alterations in cellular signaling networks.[5] These off-target effects or compensatory network-level adjustments could explain unexpected phenotypic changes.

Q5: The IC50 value we are measuring in our cellular proliferation assays is significantly higher than the biochemical IC50 values reported for FLT3 and CDK4. Why the discrepancy?

A5: This is a common and expected difference.

  • Biochemical assays measure the direct inhibition of a purified, isolated enzyme in a controlled in vitro system.[9]

  • Cellular assays measure the compound's effect in a complex biological environment.[10] Factors contributing to a higher cellular IC50 include cell membrane permeability, drug efflux pumps, intracellular protein binding, and, critically, competition with high intracellular concentrations of ATP, the natural substrate for kinases.[9][11]

Troubleshooting Guides

Guide 1: Investigating Suboptimal Inhibition or Apparent Resistance

If you are observing lower-than-expected efficacy or signs of resistance, follow this troubleshooting workflow.

G start Start: Suboptimal Inhibition Observed verify_compound 1. Verify Compound Integrity - Confirm solubility in media - Check for degradation (use fresh stock) - Validate concentration start->verify_compound check_target 2. Confirm Target Engagement - Perform Western blot for p-STAT5 and p-RB - Use a short time point (e.g., 1-4 hours) verify_compound->check_target target_inhibited Is Target Inhibition Observed? check_target->target_inhibited no_inhibition Troubleshoot Assay: - Check cell permeability - Optimize inhibitor concentration - Verify antibody quality for Western blot target_inhibited->no_inhibition  No   analyze_escape 3. Analyze for Escape Pathways - Check for P-STAT5 rebound at later time points (24h) - Probe for activation of parallel pathways (e.g., p-AKT, p-ERK) target_inhibited->analyze_escape  Yes   escape_pathway Compensatory Pathway Activation Detected? analyze_escape->escape_pathway consider_combo Consider Combination Therapy: - e.g., with AKT/mTOR inhibitors escape_pathway->consider_combo  Yes   re_evaluate Re-evaluate Experiment: - Check for contamination - Confirm cell line identity - Review literature for cell-specific resistance escape_pathway->re_evaluate  No  

Caption: Troubleshooting workflow for investigating resistance to AMG 925.

Guide 2: Optimizing Western Blot for Phospho-Protein Detection

Inconsistent results when blotting for p-STAT5 or p-RB are often due to technical issues. Follow this standard workflow for best results.

G cluster_prep Sample Preparation cluster_blot Blotting & Detection cell_culture 1. Cell Treatment with AMG 925 cell_lysis 2. Cell Lysis (ice-cold buffer with protease & phosphatase inhibitors) cell_culture->cell_lysis quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->quant sds 4. SDS-PAGE (Equal protein loading) quant->sds transfer 5. Protein Transfer (PVDF membrane) sds->transfer block 6. Blocking (5% BSA in TBST) transfer->block primary_ab 7. Primary Antibody (p-STAT5, p-RB, Total, Loading Control) Overnight at 4°C block->primary_ab secondary_ab 8. HRP-Secondary Antibody primary_ab->secondary_ab detect 9. Chemiluminescent Detection secondary_ab->detect

Caption: Standard experimental workflow for phospho-protein Western blotting.

Quantitative Data Summary

The following table summarizes key IC50 values for AMG 925 from biochemical and cellular assays.

Target / Cell LineAssay TypeIC50 ValueReference(s)
Biochemical Assays
FLT3Kinase Assay1-2 nM[6][12][13]
CDK4Kinase Assay3 nM[6][12][13]
CDK6Kinase Assay8 ± 2 nM[6]
CDK2Kinase Assay375 ± 150 nM[6]
CDK1Kinase Assay1.90 ± 0.51 µM[6]
Cellular Assays
MOLM-13 (FLT3-ITD)Proliferation19 nM[12]
MV4-11 (FLT3-ITD)Proliferation18 nM[12]
COLO 205 (Rb+)Proliferation55 nM[6]
MOLM-13 (FLT3-ITD)P-STAT5 Inhibition19 nM[8]
MV4-11 (FLT3-ITD)P-STAT5 Inhibition18 nM[8]

Signaling Pathway Overview

G cluster_flt3 FLT3 Pathway cluster_cdk4 CDK4/6 Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Prolif_Surv Proliferation & Survival STAT5->Prolif_Surv AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Prolif_Surv ERK->Prolif_Surv CDK4_6 Cyclin D CDK4/6 Rb Rb CDK4_6->Rb E2F E2F Rb->E2F G1_S G1/S Phase Progression E2F->G1_S AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4_6

References

Optimization

Technical Support Center: Interpreting AMG 925 Cell Viability Assay Results

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the results of cell viability assa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the results of cell viability assays involving the dual FLT3 and CDK4/6 kinase inhibitor, AMG 925.

Frequently Asked Questions (FAQs)

Q1: What is AMG 925 and what is its primary mechanism of action?

A1: AMG 925 is a potent, selective, and orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] Its mechanism of action involves the combined inhibition of two key pathways crucial for the proliferation and survival of cancer cells, particularly in Acute Myeloid Leukemia (AML).[2][3] By inhibiting FLT3, AMG 925 blocks downstream signaling pathways involving STAT5, and by inhibiting CDK4, it prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest.[2][4]

Q2: What are the expected outcomes of treating susceptible cancer cells with AMG 925?

A2: Treatment of susceptible cancer cells, especially those with FLT3 mutations, with AMG 925 is expected to lead to a dose-dependent decrease in cell viability.[4] This is primarily achieved through the induction of G1 phase cell cycle arrest and apoptosis.[2][5][6] In AML cell lines like MOLM-13 and MV4-11, AMG 925 has been shown to potently inhibit cell growth and promote programmed cell death.

Q3: In which cancer cell lines is AMG 925 expected to be most effective?

A3: AMG 925 is particularly effective in cancer cell lines that are dependent on FLT3 signaling for their growth and survival. This is especially true for AML cell lines harboring activating FLT3 mutations, such as FLT3-ITD (internal tandem duplication).[3][6] It has also demonstrated efficacy in cells with resistance-conferring mutations like D835Y, which can render other FLT3 inhibitors less effective.[2][7] Additionally, its CDK4 inhibitory activity makes it effective in retinoblastoma protein (Rb)-positive cancer cell lines.[5]

Q4: How should I handle and prepare AMG 925 for cell-based assays?

A4: For cell-based assays, AMG 925 is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. To maintain its stability, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the stock solution should be further diluted in the appropriate cell culture medium to the final desired concentrations. It is critical to ensure that the final DMSO concentration in the cell culture does not exceed a level that could cause solvent-induced toxicity (typically ≤ 0.1%).

Troubleshooting Unexpected Results

Issue 1: Higher than expected cell viability or a lack of dose-dependent response.

This is a common issue that can stem from several factors related to the compound, the cells, or the assay itself.

Possible Cause Troubleshooting & Optimization
Cell Line Resistance The chosen cell line may not be dependent on the FLT3 or CDK4/6 pathways for survival. Confirm the FLT3 and Rb status of your cell line. Consider using a positive control cell line known to be sensitive to AMG 925 (e.g., MOLM-13).
Compound Instability or Precipitation Ensure AMG 925 is stored correctly and freshly diluted for each experiment. At higher concentrations, the compound might precipitate out of the medium, reducing its effective concentration. Visually inspect the wells for any signs of precipitation.
Suboptimal Assay Conditions The incubation time with AMG 925 may be insufficient to induce cell death. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration. Also, ensure the cell seeding density is appropriate, as high cell densities can sometimes mask cytotoxic effects.
Assay Interference Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT). Run a control plate with AMG 925 in cell-free media to check for any direct interaction with the assay reagents. Consider using an alternative viability assay (e.g., ATP-based assay instead of a tetrazolium-based one).

Issue 2: High variability between replicate wells in the viability assay.

High variability can obscure the true effect of the compound and make data interpretation challenging.

Possible Cause Troubleshooting & Optimization
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to variability in the final readout. Ensure a homogenous single-cell suspension before seeding and mix the cell suspension between pipetting.
Edge Effects The outer wells of a multi-well plate are prone to evaporation, which can alter the compound concentration and affect cell growth.[3] It is advisable to not use the outermost wells for experimental data points and instead fill them with sterile PBS or media to maintain humidity.
Incomplete Solubilization of Formazan (B1609692) (MTT assay) If the purple formazan crystals in an MTT assay are not fully dissolved, it will lead to inaccurate absorbance readings.[3] Ensure complete solubilization by proper mixing and allowing sufficient incubation time with the solubilizing agent.

Issue 3: Discrepancy between viability and apoptosis assay results.

Sometimes, a decrease in cell viability may not directly correlate with an increase in markers of apoptosis.

Possible Cause Troubleshooting & Optimization
Cell Cycle Arrest vs. Apoptosis As a CDK4/6 inhibitor, AMG 925 can induce cell cycle arrest.[2][5] At certain concentrations or time points, the primary effect might be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death). Perform cell cycle analysis using flow cytometry to assess the proportion of cells in each phase of the cell cycle.
Delayed Apoptosis The induction of apoptosis may occur at later time points than those tested. Conduct a time-course experiment for the apoptosis assay (e.g., 24, 48, 72 hours) to capture the full extent of programmed cell death.
Alternative Cell Death Mechanisms While apoptosis is a common outcome, other forms of cell death could be occurring. Consider assays for other cell death pathways if apoptosis markers are not significantly increased despite a clear reduction in viability.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining cell viability by measuring the metabolic activity of cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AMG 925 (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AMG 925 in culture medium. It is recommended to perform a wide range of concentrations to determine the IC50 value. Include a vehicle control (medium with the same concentration of DMSO used to dissolve AMG 925) and a no-cell control (medium only for background measurement). Add the desired volume of AMG 925 dilutions or controls to the wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8] Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently with a pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the "medium only" wells from all other absorbance readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the AMG 925 concentration to generate a dose-response curve and determine the IC50 value.

Cell Viability Assessment using ATP-Based Assay (e.g., CellTiter-Glo®)

This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AMG 925 (dissolved in DMSO)

  • White, opaque-walled 96-well plates

  • ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of AMG 925 in culture medium. Include vehicle and no-cell controls. Add the desired volume of AMG 925 dilutions or controls to the wells. Incubate for the desired treatment period.

  • Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of the ATP-based assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate). Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average luminescence of the "medium only" wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Data Presentation

Table 1: In Vitro Inhibitory Activity of AMG 925 in Various Cancer Cell Lines

Cell LineCancer TypeKey GenotypeIC50 (nM)
MOLM-13AMLFLT3-ITD19
MV4-11AMLFLT3-ITD18
U937AMLFLT3-WT52
COLO 205ColorectalRb positive55

Data compiled from publicly available literature.

Visualizations

AMG925_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Cell Proliferation pSTAT5->Proliferation Promotes CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylation CyclinD Cyclin D CyclinD->CDK4_6 Activates pRb pRb Rb->pRb E2F E2F Rb->E2F Inhibits E2F->Proliferation Promotes Apoptosis Apoptosis AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4_6 Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding AMG925_Prep AMG 925 Preparation Treatment AMG 925 Treatment (Dose-response) AMG925_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT or ATP-based) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Data_Processing Data Processing (% Viability Calculation) Data_Acquisition->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

References

Troubleshooting

Technical Support Center: Troubleshooting AMG 925-Induced Apoptosis

This guide is designed for researchers, scientists, and drug development professionals who are using AMG 925 and encountering unexpected results, specifically a lack of apoptosis in cell lines where it is anticipated. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are using AMG 925 and encountering unexpected results, specifically a lack of apoptosis in cell lines where it is anticipated. This document provides troubleshooting steps, frequently asked questions (FAQs), relevant experimental protocols, and supporting data to help identify and resolve the issue.

Frequently Asked Questions (FAQs)

Q1: Why is my FLT3-mutant cell line not undergoing apoptosis after treatment with AMG 925?

There are several potential reasons why an expected apoptotic response to AMG 925 may not be observed:

  • Cell Line Integrity and Passage Number: Ensure the cell line identity has been recently verified (e.g., by STR profiling). High passage numbers can lead to genetic drift and altered signaling pathways, potentially affecting drug sensitivity.

  • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to stimuli, including drug-induced apoptosis. Regular testing for mycoplasma is crucial.

  • AMG 925 Compound Integrity and Concentration: Verify the purity and correct storage of your AMG 925 stock. Perform a dose-response experiment to ensure you are using an effective concentration for your specific cell line.

  • Sub-optimal Treatment Duration: Apoptosis is a time-dependent process. The optimal incubation time with AMG 925 can vary between cell lines. A time-course experiment is recommended to capture the apoptotic window.

  • Acquired Resistance: Although AMG 925 is designed to overcome some resistance mechanisms, prolonged exposure or clonal selection could lead to resistant populations.[1][2][3]

  • Assay-Specific Issues: The method used to detect apoptosis may not be sensitive enough or may be performed at an inappropriate time point.

Q2: How can I confirm that AMG 925 is active in my experimental setup?

To confirm the biological activity of AMG 925, you can assess its on-target effects. Since AMG 925 is a dual inhibitor of FLT3 and CDK4, you should observe a decrease in the phosphorylation of their respective downstream targets.[4][5]

  • Phospho-STAT5 (p-STAT5): A downstream marker of FLT3 signaling.

  • Phospho-Retinoblastoma (p-Rb): A downstream marker of CDK4 activity.

A western blot analysis showing a reduction in p-STAT5 and p-Rb levels following AMG 925 treatment would indicate that the compound is engaging its targets.

Q3: What are the expected sensitive and resistant cell lines for AMG 925?

AMG 925 has been shown to be effective in Acute Myeloid Leukemia (AML) cell lines, particularly those harboring FLT3 mutations.

Cell LineFLT3 StatusRb StatusExpected Sensitivity to AMG 925
MOLM-13 FLT3-ITDPositive (Rb+)Sensitive
MV4-11 FLT3-ITDPositive (Rb+)Sensitive
U937 FLT3-WTPositive (Rb+)Less sensitive (apoptosis not induced)
MDA-MB-468 N/ANegative (Rb-)Resistant (to CDK4 inhibition)

Data compiled from multiple sources.[5][6][7]

Q4: Could off-target effects be influencing my results?

While AMG 925 is a selective inhibitor, like all small molecules, it can have off-target activities.[8] However, the primary mechanism of action leading to apoptosis in sensitive AML cells is attributed to its dual inhibition of FLT3 and CDK4.[4][9] If you suspect off-target effects, consider comparing your results with other selective FLT3 and CDK4 inhibitors.

Troubleshooting Guide

If you are not observing apoptosis with AMG 925 in an expected cell line, follow this troubleshooting workflow:

troubleshooting_workflow start Start: No Apoptosis Observed check_reagents 1. Verify Compound and Reagents - AMG 925 (age, storage, solubility) - Apoptosis assay reagents start->check_reagents check_cells 2. Assess Cell Line Health - Mycoplasma test - Cell line authentication (STR) - Passage number check_reagents->check_cells Reagents OK end_unresolved Issue Persists: Consult Literature/ Technical Support check_reagents->end_unresolved Reagents Faulty optimize_protocol 3. Optimize Experimental Protocol - Dose-response curve - Time-course experiment check_cells->optimize_protocol Cells Healthy check_cells->end_unresolved Cells Contaminated/ Incorrect confirm_target 4. Confirm Target Engagement - Western blot for p-STAT5 and p-Rb optimize_protocol->confirm_target Protocol Optimized optimize_protocol->end_unresolved Optimization Fails evaluate_resistance 5. Investigate Resistance - Sequence FLT3 for mutations - Assess expression of resistance markers confirm_target->evaluate_resistance Target Not Engaged end_resolved Issue Resolved confirm_target->end_resolved Target Engaged evaluate_resistance->end_unresolved

Caption: Troubleshooting workflow for unexpected AMG 925 results.

Experimental Protocols

Protocol 1: Western Blot for p-STAT5 and p-Rb

This protocol is to verify the on-target activity of AMG 925.

  • Cell Seeding and Treatment: Seed your cells at a density that will keep them in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere (if applicable) overnight. Treat cells with a range of AMG 925 concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT5 (Tyr694), STAT5, p-Rb (Ser780), Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein for both STAT5 and Rb should be observed with increasing AMG 925 concentrations.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This is a common method to quantify apoptosis.

  • Cell Treatment: Treat cells with AMG 925 and a vehicle control as described in the western blot protocol.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (which may contain apoptotic cells that have detached) and then detach the remaining cells using a gentle, EDTA-based dissociation solution (avoiding trypsin if possible). Combine the supernatant and the detached cells.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

    • Live cells: Annexin V negative, PI negative.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of AMG 925 against various kinases and cell lines. This data can serve as a reference for expected potency.

Target/Cell LineAssay TypeIC50 (nM)
FLT3 Kinase Assay2 ± 1
CDK4 Kinase Assay3 ± 1
CDK6 Kinase Assay8 ± 2
CDK2 Kinase Assay375 ± 150
CDK1 Kinase Assay1900 ± 510
MOLM-13 (FLT3-ITD) Growth Inhibition19
MV4-11 (FLT3-ITD) Growth Inhibition18
COLO 205 (Rb+) Growth Inhibition55

Data is compiled from multiple sources.[6]

Signaling Pathway

The diagram below illustrates the dual inhibitory action of AMG 925 on the FLT3 and CDK4 pathways.

amg925_pathway cluster_flt3 FLT3 Signaling cluster_cdk4 CDK4/6-Rb Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation_Survival Proliferation & Survival pSTAT5->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb pRb p-Rb CDK4_6->pRb CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F G1_S_Progression G1/S Progression E2F->G1_S_Progression CellCycleArrest Cell Cycle Arrest G1_S_Progression->CellCycleArrest AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4_6

Caption: AMG 925 dual inhibition of FLT3 and CDK4/6 pathways.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: AMG 925 Versus Sorafenib in FLT3-Mutated Acute Myeloid Leukemia

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMG 925 and sorafenib (B1663141) for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMG 925 and sorafenib (B1663141) for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This analysis is based on preclinical and clinical data, focusing on efficacy, mechanisms of action, and resistance profiles.

FLT3 mutations are present in approximately 30% of patients with AML and are associated with a poor prognosis.[1][2] This has driven the development of targeted therapies, with sorafenib being one of the first multi-kinase inhibitors showing clinical activity and AMG 925 representing a novel dual-kinase inhibitor designed to overcome the limitations of earlier drugs.

Mechanism of Action: A Tale of Two Inhibitors

Sorafenib is a multi-kinase inhibitor that targets several kinases, including RAF, VEGFR, PDGFR, and importantly, the wild-type and internal tandem duplication (ITD) mutant forms of FLT3.[3][4] In FLT3-ITD AML, sorafenib competitively binds to the ATP-binding site of the FLT3 kinase domain, inhibiting its phosphorylation and downstream signaling pathways crucial for leukemia cell proliferation and survival.[5]

AMG 925 is a potent and selective dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4).[2][6] The rationale for this dual targeting is to simultaneously block the primary oncogenic driver (mutant FLT3) and a key cell cycle regulator (CDK4), potentially leading to a more profound and durable anti-leukemic effect and a reduced likelihood of resistance development.[2][7]

Preclinical Efficacy: A Clear Advantage for Dual Inhibition

Preclinical studies in FLT3-mutated AML cell lines and xenograft models have demonstrated the potent activity of both agents. However, AMG 925 has shown superiority, particularly in overcoming resistance.

ParameterAMG 925SorafenibReference
Target Cell Lines MOLM13 (FLT3-ITD), MV4-11 (FLT3-ITD)MOLM-13 (FLT3-ITD), MV4-11 (FLT3-ITD)[6][8][9]
IC50 (MOLM13) 19 nM~1-10 nM[6][9]
IC50 (MV4-11) 18 nM~1-10 nM[6][9]
Xenograft Tumor Growth Inhibition 96% to >99%Significant reduction in leukemia burden[2][3][10]
Effect on Downstream Signaling Inhibition of STAT5 and RB phosphorylationInhibition of STAT5, ERK, and AKT phosphorylation[2][7]
Activity against Sorafenib-Resistant Cells Potent activityIneffective[8][11]
Activity against FLT3-D835Y mutant Potent inhibitionResistant[2][10]

Clinical Landscape: Sorafenib's Journey and AMG 925's Potential

Sorafenib has been evaluated in multiple clinical trials for FLT3-mutated AML, both as a single agent and in combination with chemotherapy. In a Phase 1 trial, sorafenib treatment in patients with relapsed or refractory FLT3-ITD AML resulted in a significant reduction in peripheral blood and bone marrow blasts.[3][12] Another study showed that sorafenib maintenance therapy after allogeneic hematopoietic stem cell transplantation (HSCT) improved relapse-free survival in FLT3-ITD AML patients.[13] However, the responses are often transient due to the development of resistance.[14]

Clinical trial data for AMG 925 is not as extensively published as for sorafenib. However, the preclinical data suggest that its dual inhibitory mechanism and ability to overcome common resistance mutations could translate to improved and more durable clinical responses.[2]

The Challenge of Resistance: How These Drugs Differ

A major hurdle in the long-term efficacy of FLT3 inhibitors is the emergence of resistance.

Sorafenib Resistance Mechanisms:

  • On-target secondary mutations: Acquired point mutations in the FLT3 kinase domain, such as at the D835 residue, can prevent sorafenib from binding effectively.[13][15]

  • Off-target bypass signaling: Activation of alternative pro-survival pathways, such as the PI3K/mTOR and JAK/STAT pathways, can render the cells independent of FLT3 signaling.[5][14]

  • Overexpression of other kinases: Increased expression of kinases like PIM-2 can contribute to resistance.[13]

AMG 925 and Overcoming Resistance:

  • Dual Inhibition: The simultaneous inhibition of CDK4 is hypothesized to make it more difficult for cancer cells to develop resistance. Studies have shown that combining a FLT3 inhibitor with a CDK4 inhibitor can prevent the emergence of FLT3 resistance mutations.[7][16]

  • Activity Against Resistant Mutants: AMG 925 has demonstrated potent activity against the FLT3-D835Y mutation, a common cause of resistance to sorafenib and other type II FLT3 inhibitors.[2][10]

  • Delayed Resistance Development: In preclinical models, it was significantly harder to generate cell lines with high-level resistance to AMG 925 compared to sorafenib. The partial resistance observed was not due to new FLT3 mutations but rather an increase in total FLT3 protein levels.[16][17]

Experimental Protocols

Cell Lines and Culture
  • MOLM13 and MV4-11 cells: These human AML cell lines, both harboring the FLT3-ITD mutation, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Sorafenib-resistant cell lines (MOLM13sr and Mv4-11sr): These were generated by culturing the parental cell lines in the presence of gradually increasing concentrations of sorafenib.

In Vitro Proliferation and Apoptosis Assays
  • Proliferation (IC50 determination): Cells were seeded in 96-well plates and treated with varying concentrations of AMG 925 or sorafenib for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

  • Apoptosis: Apoptosis was measured by flow cytometry using Annexin V and propidium (B1200493) iodide staining after 24-48 hours of drug treatment.

Western Blot Analysis
  • Cells were treated with the inhibitors for specified times, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to membranes, and probed with antibodies against phosphorylated and total FLT3, STAT5, ERK, AKT, and RB.

Xenograft Mouse Models
  • Immunocompromised mice were subcutaneously or intravenously injected with FLT3-ITD AML cells (e.g., MOLM13).

  • Once tumors were established or leukemia engraftment was confirmed, mice were treated orally with vehicle control, AMG 925, or sorafenib.

  • Tumor volume and mouse survival were monitored. Pharmacodynamic markers in tumor tissues were also analyzed.

Signaling Pathways and Experimental Workflow

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Sorafenib Sorafenib Sorafenib->FLT3 Inhibits Sorafenib->RAF Inhibits AMG925 AMG 925 AMG925->FLT3 Inhibits Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates (Inactivates) E2F E2F Rb->E2F Inhibits S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Promotes AMG925 AMG 925 AMG925->CDK4_6 Inhibits Resistance_Mechanisms cluster_sorafenib Sorafenib Resistance cluster_amg925 AMG 925 Overcomes Resistance FLT3_mutation FLT3 Kinase Domain Secondary Mutations (e.g., D835Y) AMG925_activity AMG 925 inhibits FLT3-D835Y FLT3_mutation->AMG925_activity Overcome by Bypass_pathways Activation of Bypass Signaling Pathways (PI3K/mTOR, JAK/STAT) Dual_inhibition Dual FLT3/CDK4 inhibition prevents emergence of resistance mutations Bypass_pathways->Dual_inhibition Potentially mitigated by

References

Comparative

A Head-to-Head Comparison of AMG 925 and Quizartinib (AC220) for Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, data-driven comparison of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors, AMG 925 and quizartinib (B1680412...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors, AMG 925 and quizartinib (B1680412) (formerly AC220), for the treatment of Acute Myeloid Leukemia (AML). This document summarizes their mechanisms of action, preclinical efficacy, and activity against common resistance mutations, supported by experimental data and detailed methodologies.

At a Glance: Key Differences and Efficacy Highlights

FeatureAMG 925Quizartinib (AC220)
Primary Targets FLT3, CDK4FLT3
Mechanism of Action Dual inhibitor of FLT3 and CDK4, targeting both oncogenic signaling and cell cycle progression.Potent and selective second-generation type II FLT3 inhibitor, stabilizing the inactive conformation of the FLT3 receptor.[1]
Potency (IC50) FLT3: 2 ± 1 nMCDK4: 3 ± 1 nM[2]FLT3 phosphorylation: 0.5 nM (in MV4-11 cells)[3]
Activity in FLT3-ITD AML Cell Lines MOLM-13: 19 nMMV4-11: 18 nM[2]MOLM-13: 0.89 nMMV4-11: 0.40 nM[4]
In Vivo Efficacy MOLM-13 Xenograft: 96% tumor growth inhibition (37.5 mg/kg, BID)[5]MV4-11 Xenograft: Marked, dose-dependent tumor growth inhibition (1-10 mg/kg, QD)[3]
Activity Against Resistance Mutations Active against FLT3-D835Y/V mutants resistant to quizartinib.[5][6]Resistance observed with secondary mutations in the FLT3 tyrosine kinase domain (e.g., D835, F691).[7]

Mechanism of Action: A Tale of Two Strategies

Quizartinib (AC220) is a highly potent and selective second-generation type II inhibitor of FLT3.[1] It specifically binds to the inactive conformation of the FLT3 receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival, such as STAT5, AKT, and ERK.[1][8]

AMG 925 employs a dual-inhibition strategy, targeting both FLT3 and Cyclin-Dependent Kinase 4 (CDK4).[5] By inhibiting FLT3, it blocks the primary oncogenic signaling pathway in FLT3-mutated AML. Simultaneously, its inhibition of CDK4, a key regulator of the cell cycle, leads to the suppression of Retinoblastoma (RB) protein phosphorylation, resulting in cell cycle arrest.[5][6] This dual mechanism is hypothesized to provide a more durable response and potentially overcome resistance to single-agent FLT3 inhibitors.[9]

Signaling Pathways

FLT3_Signaling_Pathway cluster_membrane cluster_cytoplasm FLT3 FLT3 Receptor FLT3_p p-FLT3 FLT3->FLT3_p Autophosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_p->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3_p->PI3K_AKT STAT5 STAT5 FLT3_p->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3_p Inhibits

AMG925_Signaling_Pathway cluster_FLT3 cluster_CDK4 FLT3 FLT3-ITD pSTAT5 p-STAT5 FLT3->pSTAT5 Proliferation_Survival Proliferation & Survival pSTAT5->Proliferation_Survival CDK4_CyclinD CDK4/Cyclin D pRB p-RB CDK4_CyclinD->pRB G1_S_Transition G1/S Phase Transition pRB->G1_S_Transition AMG925 AMG 925 AMG925->FLT3 Inhibits AMG925->CDK4_CyclinD Inhibits

Preclinical Efficacy: A Quantitative Comparison

In Vitro Cellular Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of AMG 925 and quizartinib in AML cell lines harboring the FLT3-ITD mutation.

Cell LineGenotypeAMG 925 IC50 (nM)Quizartinib (AC220) IC50 (nM)
MOLM-13FLT3-ITD19[2]0.89[4]
MV4-11FLT3-ITD18[2]0.40[4]
MOLM-14FLT3-ITDNot Reported0.73[4]
In Vivo Antitumor Activity

The in vivo efficacy of both compounds has been demonstrated in xenograft models of human AML. It is important to note that the following data are from separate studies and not from a direct head-to-head comparison.

AMG 925 in MOLM-13 Xenograft Model [5]

  • Model: Subcutaneous MOLM-13 xenograft in nude mice.

  • Dosing: 37.5 mg/kg, administered orally twice daily (BID).

  • Result: 96% tumor growth inhibition.[5]

Quizartinib in MV4-11 Xenograft Model [3]

  • Model: Intravenous MV4-11 xenograft in mice.

  • Dosing: 1 to 10 mg/kg, administered orally once daily (QD).

  • Result: Marked and dose-dependent inhibition of tumor growth.[3]

Activity Against Resistance Mutations

A critical differentiator between FLT3 inhibitors is their activity against mutations that confer resistance.

AMG 925: AMG 925 has demonstrated potent activity against FLT3-ITD harboring the D835Y/V mutations, which are known to cause resistance to quizartinib and other FLT3 inhibitors.[5][6] In preclinical studies, AMG 925 inhibited the growth of sorafenib-resistant AML cell lines (MOLM-13sr and Mv4-11sr) with potencies comparable to the parental cell lines.[5]

Quizartinib (AC220): Clinical resistance to quizartinib is frequently associated with the acquisition of secondary point mutations within the FLT3 tyrosine kinase domain, most notably at residues D835 and F691.[7] These mutations hinder the binding of type II inhibitors like quizartinib.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Cell_Viability_Workflow start Seed AML cells in 96-well plate treat Treat with serial dilutions of inhibitor start->treat incubate Incubate for 72 hours treat->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read Measure absorbance at 490 nm incubate_mts->read analyze Calculate IC50 read->analyze

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: AML cells (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at a predetermined density in appropriate culture medium.

  • Compound Treatment: Cells are treated with a range of concentrations of AMG 925 or quizartinib. A vehicle control (e.g., DMSO) is included.

  • Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTS Reagent Addition: Following incubation, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation and Measurement: Plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the dose-response curves.

Western Blot Analysis for FLT3 Phosphorylation

Western_Blot_Workflow start Treat AML cells with inhibitor lyse Lyse cells and quantify protein start->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-FLT3, FLT3) block->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze

Objective: To assess the inhibition of FLT3 autophosphorylation by the compounds.

Protocol:

  • Cell Treatment and Lysis: FLT3-ITD positive AML cells are treated with various concentrations of the inhibitor for a specified time. Cells are then harvested and lysed using a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands is quantified to determine the level of p-FLT3 relative to total FLT3.

In Vivo AML Xenograft Model

Xenograft_Workflow start Inject AML cells (e.g., MOLM-13, MV4-11) into immunodeficient mice tumor_growth Allow tumors to establish start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer inhibitor or vehicle orally randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Endpoint analysis monitor->endpoint

Objective: To evaluate the in vivo antitumor efficacy of the inhibitors.

Protocol:

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used.

  • Cell Implantation: Human AML cells (e.g., MOLM-13 or MV4-11) are injected either subcutaneously or intravenously into the mice.

  • Tumor Establishment and Randomization: Once tumors reach a palpable size (for subcutaneous models) or when engraftment is confirmed (for systemic models), mice are randomized into treatment and control groups.

  • Drug Administration: AMG 925 or quizartinib is administered orally at specified doses and schedules. The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers for subcutaneous models. For systemic models, disease progression can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for human leukemic cells. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for target inhibition). Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

Both AMG 925 and quizartinib are potent inhibitors of FLT3 with significant preclinical activity in FLT3-ITD positive AML models. Quizartinib demonstrates high selectivity and nanomolar potency against FLT3. AMG 925, with its novel dual-inhibitor mechanism targeting both FLT3 and CDK4, presents a compelling strategy to potentially enhance efficacy and overcome resistance. The notable activity of AMG 925 against quizartinib-resistant FLT3 mutations suggests it may have a role in treating patients who have relapsed on or are refractory to other FLT3 inhibitors. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two agents in the treatment of AML.

References

Validation

Synergistic Potential of AMG 925 in Acute Myeloid Leukemia (AML): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction AMG 925 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] Activatin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 925 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1] Activating mutations in FLT3 are present in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[1] The CDK4/6-retinoblastoma (RB) protein pathway is also a critical regulator of cell cycle progression and is frequently dysregulated in cancer. The dual inhibitory action of AMG 925 presents a novel therapeutic strategy for AML by concurrently targeting two key pathways involved in leukemogenesis and cell survival. This guide provides a comparative analysis of the potential synergistic effects of AMG 925 with other AML drugs, supported by preclinical data from analogous drug combinations, and offers detailed experimental protocols to facilitate further research in this area.

At present, there is a notable lack of published preclinical or clinical data specifically evaluating the synergistic effects of AMG 925 in combination with other AML therapies such as venetoclax (B612062), hypomethylating agents, or standard chemotherapy. However, a strong rationale for such synergies exists based on the compound's mechanism of action and extensive research on the combination of other FLT3 and CDK inhibitors with standard and emerging AML treatments.

Rationale for Synergism: A Tale of Two Targets

The inherent synergy of AMG 925 lies in its ability to simultaneously block two distinct but interconnected signaling pathways crucial for AML cell proliferation and survival.

  • FLT3 Inhibition: AMG 925 potently inhibits FLT3, leading to the downregulation of downstream signaling molecules like STAT5. This action induces apoptosis in FLT3-mutated AML cells.[1]

  • CDK4 Inhibition: By inhibiting CDK4, AMG 925 prevents the phosphorylation of the RB protein, leading to G1 cell cycle arrest.[2]

This dual blockade is hypothesized to not only provide a more potent anti-leukemic effect but also to prevent the emergence of drug resistance. Preclinical studies have shown that while resistance to FLT3 inhibitors alone can develop through secondary mutations, the addition of a CDK4 inhibitor can thwart this process.[3]

Comparative Analysis: Insights from Other FLT3 and CDK Inhibitors

Given the absence of direct combination data for AMG 925, this section provides a comparative overview of preclinical studies combining other FLT3 or CDK inhibitors with venetoclax, a BCL-2 inhibitor that has become a cornerstone of AML therapy.

FLT3 Inhibitors in Combination with Venetoclax

Preclinical and clinical data have consistently demonstrated a strong synergistic effect between FLT3 inhibitors and venetoclax in FLT3-mutated AML. FLT3 inhibition has been shown to decrease the expression of anti-apoptotic proteins like MCL-1 and BCL-XL, thereby increasing the dependence of AML cells on BCL-2 for survival and rendering them more sensitive to venetoclax.[4]

Drug CombinationCell Lines / ModelKey FindingsReference
Gilteritinib + Venetoclax FLT3-mutant AML cell lines and patient-derived xenograft (PDX) modelsPotent synergy in inducing apoptosis and reducing tumor burden.[2][5]
Quizartinib + Venetoclax FLT3-ITD+ AML cell lines and PDX modelsGreater anti-tumor efficacy and prolonged survival compared to monotherapies.[4]
Sorafenib + Venetoclax FLT3-ITD+ AML cell linesSynergistic reduction in cell proliferation and enhancement of apoptosis.[3]
CDK Inhibitors in Combination with Venetoclax

CDK inhibitors, particularly those targeting CDK9, have also shown synergy with venetoclax. CDK9 inhibition leads to the downregulation of MCL-1, a key resistance factor to venetoclax. While AMG 925 targets CDK4, the principle of overcoming venetoclax resistance by downregulating MCL-1 through cell cycle and transcriptional regulation provides a strong rationale for its potential synergy.

Drug CombinationCell Lines / ModelKey FindingsReference
Alvocidib (CDK9 inhibitor) + Venetoclax Venetoclax-sensitive and -resistant AML modelsPotently synergistic in vitro, ex vivo, and in vivo through MCL-1 downregulation.[3]
Voruciclib (CDK9 inhibitor) + Venetoclax AML cell lines and murine xenograft modelsSynergistic induction of apoptosis, decreased tumor growth, and improved survival.[6][7]
Palbociclib (CDK4/6 inhibitor) + Venetoclax AML cell linesDid not consistently potentiate venetoclax activity, and was antagonistic in some cases.[3]

Note: The finding that a CDK4/6 inhibitor did not synergize with venetoclax in one study highlights the importance of specific preclinical testing for AMG 925, as its dual FLT3 inhibition may alter the cellular context and response to BCL-2 inhibition.

Experimental Protocols

To facilitate the investigation of AMG 925's synergistic potential, the following are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of AMG 925 in combination with other AML drugs on cell viability and apoptosis.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11 for FLT3-ITD; OCI-AML3 for FLT3-WT)

  • Primary AML patient samples

  • AMG 925

  • Combination drug (e.g., venetoclax, azacitidine, cytarabine)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well and 384-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed AML cells in 96-well or 384-well plates at an appropriate density.

  • Drug Treatment: Treat cells with a matrix of concentrations of AMG 925 and the combination drug for 48-72 hours. Include single-agent controls and a vehicle control (e.g., DMSO).

  • Cell Viability Assay: After incubation, add the cell viability reagent and measure luminescence according to the manufacturer's protocol.

  • Apoptosis Assay: For apoptosis analysis, treat cells in 6-well plates with selected synergistic concentrations. After 24-48 hours, stain with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of AMG 925 in combination with another AML drug in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • AML cell line expressing luciferase (e.g., MOLM-13-luc)

  • AMG 925 formulated for oral gavage

  • Combination drug formulated for appropriate administration route

  • Bioluminescence imaging system

  • Calipers for tumor measurement (for subcutaneous models)

Procedure:

  • Cell Implantation: Inject AML cells intravenously (for a disseminated model) or subcutaneously (for a solid tumor model) into the mice.

  • Tumor Establishment: Monitor tumor engraftment and growth via bioluminescence imaging or caliper measurements.

  • Treatment Initiation: Once tumors are established, randomize mice into treatment groups: Vehicle control, AMG 925 alone, combination drug alone, and AMG 925 + combination drug.

  • Drug Administration: Administer drugs according to a predetermined schedule and dosage.

  • Efficacy Monitoring: Monitor tumor burden regularly using bioluminescence imaging or caliper measurements. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study (or when humane endpoints are reached), collect tumors and/or bone marrow for pharmacodynamic analysis (e.g., Western blot for p-STAT5, p-RB, and apoptosis markers).

  • Data Analysis: Compare tumor growth inhibition and overall survival between the treatment groups to assess synergy.

Visualizing the Pathways and Workflow

AMG 925 Mechanism of Action and Synergistic Potential

AMG925_Synergy cluster_flt3 FLT3 Signaling cluster_cdk4 Cell Cycle Progression cluster_bcl2 Apoptosis Regulation FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 Phosphorylation MCL1 MCL-1 STAT5->MCL1 Upregulation CDK4 CDK4/Cyclin D RB RB CDK4->RB Phosphorylation E2F E2F RB->E2F Inhibition Apoptosis Apoptosis E2F->Apoptosis Inhibition of Pro-Apoptotic Genes BCL2 BCL-2 BCL2->Apoptosis MCL1->Apoptosis AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4 Venetoclax Venetoclax Venetoclax->BCL2

Caption: AMG 925 dual inhibition and potential synergy with venetoclax.

Proposed Experimental Workflow for Synergy Assessment

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture AML Cell Lines & Primary Samples Drug_Screen Combination Drug Screen (AMG 925 + Other AML Drugs) Cell_Culture->Drug_Screen Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Drug_Screen->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Screen->Apoptosis_Assay Synergy_Analysis Synergy Analysis (Combination Index) Viability_Assay->Synergy_Analysis Apoptosis_Assay->Synergy_Analysis Xenograft_Model AML Xenograft Model (e.g., MOLM-13-luc in NSG mice) Synergy_Analysis->Xenograft_Model Validate Synergistic Hits Treatment_Groups Treatment Groups (Vehicle, Single Agents, Combination) Xenograft_Model->Treatment_Groups Efficacy_Monitoring Efficacy Monitoring (Bioluminescence, Survival) Treatment_Groups->Efficacy_Monitoring PD_Analysis Pharmacodynamic Analysis (p-STAT5, p-RB, Apoptosis Markers) Efficacy_Monitoring->PD_Analysis

Caption: Workflow for evaluating the synergistic effects of AMG 925.

Conclusion

While direct experimental evidence is currently lacking, there is a strong scientific rationale to support the synergistic potential of AMG 925 in combination with other AML therapies, particularly BCL-2 inhibitors like venetoclax. The dual inhibition of FLT3 and CDK4 by AMG 925 not only offers a potent, multi-pronged attack on AML cells but also holds the promise of overcoming known resistance mechanisms. The comparative data from other FLT3 and CDK inhibitors further strengthens this hypothesis. The experimental protocols and workflows provided in this guide offer a clear path for researchers to rigorously evaluate these potential synergies and pave the way for novel, more effective combination therapies for AML.

References

Comparative

AMG 925 Demonstrates Potent Activity Against Quizartinib-Resistant FLT3 Mutations in Preclinical Studies

For Immediate Release A comprehensive analysis of preclinical data reveals that AMG 925, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), effectively targets FLT3 mutations that...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that AMG 925, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), effectively targets FLT3 mutations that confer resistance to the selective FLT3 inhibitor quizartinib (B1680412). These findings position AMG 925 as a promising therapeutic strategy for acute myeloid leukemia (AML) patients who have developed resistance to current FLT3-targeted therapies.

Activating mutations in the FLT3 gene are present in approximately 30% of AML cases and are associated with a poor prognosis.[1][2][3] While FLT3 inhibitors like quizartinib have shown clinical activity, their efficacy is often limited by the emergence of secondary resistance mutations in the FLT3 kinase domain, most notably at residues D835 and F691.[4][5][6][7] Preclinical evidence strongly suggests that AMG 925 can overcome this resistance, offering a potential new line of defense for these patients.

A key advantage of AMG 925 lies in its dual-inhibitor mechanism. By targeting both FLT3 and CDK4, a key regulator of the cell cycle, AMG 925 may not only suppress the primary oncogenic signaling from mutant FLT3 but also circumvent resistance mechanisms.[1][2][8][9] Studies have shown that the addition of a CDK4 inhibitor can prevent the development of resistance to FLT3 inhibitors.[6][10][11]

Comparative Efficacy Against Resistant Mutations

Preclinical studies have demonstrated the superior potency of AMG 925 (also known as FLX925) against AML cell lines harboring quizartinib-resistant FLT3 mutations. The compound retains significant activity against the D835 and the gatekeeper F691 mutations, which are common mechanisms of clinical resistance to quizartinib.[12]

Cell LineFLT3 MutationAMG 925 (FLX925) IC50 (nM)Quizartinib IC50 (nM)Fold-Potency of AMG 925 vs. Quizartinib
MOLM13ITD15--
MOLM13ITD/D835Y28>200-fold less potentSignificantly more potent
MV4-11ITD16--
MV4-11ITD/D835V19>200-fold less potentSignificantly more potent
MV4-11ITD/N841I16--
MV4-11ITD/F691L73>200-fold less potentSignificantly more potent

Data sourced from preclinical studies.[12] Note: Specific IC50 values for quizartinib against these resistant cell lines were not provided in the source material, but it was stated to be over 200-fold less potent.

Experimental Protocols

The following methodologies were employed in the preclinical evaluation of AMG 925's efficacy against quizartinib-resistant FLT3 mutations.

Cell Lines and Culture: Human AML cell lines, MOLM13 and MV4-11, harboring the FLT3-ITD mutation were used. Quizartinib-resistant sublines were generated through continuous exposure to increasing concentrations of quizartinib. The presence of secondary mutations in the FLT3 kinase domain (e.g., D835Y, D835V, N841I, F691L) was confirmed by sequencing. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Proliferation Assays: Cell viability was assessed using a standard MTS or CellTiter-Glo luminescent cell viability assay. Cells were seeded in 96-well plates and treated with serial dilutions of AMG 925 or quizartinib for 72 hours. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Western Blot Analysis: To assess the inhibition of FLT3 signaling, cells were treated with AMG 925 or quizartinib for a specified time. Cell lysates were then subjected to SDS-PAGE and transferred to PVDF membranes. The membranes were probed with primary antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated RB (p-RB), and total RB. Appropriate secondary antibodies were used for detection.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the FLT3 signaling pathway and the points of inhibition by AMG 925.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors cluster_cell_cycle Cell Cycle Regulation FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT5->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression AMG925_FLT3 AMG 925 AMG925_FLT3->FLT3 Inhibits Quizartinib Quizartinib Quizartinib->FLT3 Inhibits CDK4_6 CDK4/6 RB RB CDK4_6->RB Phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F RB->E2F Inhibits E2F->Cell_Cycle_Progression Promotes AMG925_CDK4 AMG 925 AMG925_CDK4->CDK4_6 Inhibits

Caption: FLT3 signaling and AMG 925 inhibition.

This guide provides a comparative overview of the preclinical efficacy of AMG 925 against quizartinib-resistant FLT3 mutations. The presented data and experimental methodologies underscore the potential of AMG 925 as a valuable therapeutic agent for a subset of AML patients with significant unmet medical needs. Further clinical investigation is warranted to validate these promising preclinical findings.

References

Validation

A Comparative Analysis of Kinase Selectivity: AMG 925 vs. Gilteritinib

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profiles of two prominent kinase inhibitors, AMG 925 and gilteritinib (B612023). The in...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profiles of two prominent kinase inhibitors, AMG 925 and gilteritinib (B612023). The information is presented to facilitate an objective evaluation of their performance based on available experimental data.

Introduction

Targeted cancer therapies increasingly rely on kinase inhibitors that can selectively modulate the activity of specific signaling pathways implicated in tumor growth and survival. Fms-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), and several inhibitors have been developed to target its constitutive activation. This guide focuses on a comparative analysis of two such inhibitors: AMG 925, a dual FLT3 and cyclin-dependent kinase 4 (CDK4) inhibitor, and gilteritinib, a potent FLT3 and AXL inhibitor. Understanding their distinct kinase selectivity profiles is crucial for predicting their efficacy, potential off-target effects, and mechanisms of resistance.

Kinase Selectivity Profiles

The kinase inhibitory activities of AMG 925 and gilteritinib have been characterized against a panel of kinases. The following tables summarize the quantitative data for their primary targets and other significantly inhibited kinases.

AMG 925 Kinase Inhibition Profile

AMG 925 is a potent dual inhibitor of FLT3 and CDK4.[1][2] Its selectivity has been assessed against a broad panel of kinases, revealing inhibitory activity against other cyclin-dependent kinases as well.[2]

Target KinaseIC50 (nM)Reference
FLT32 ± 1[2]
CDK43 ± 1[2]
CDK68 ± 2[2]
CDK2375 ± 150[2]
CDK11900 ± 510[2]

A KinomeScan against 442 kinases demonstrated a "fair" overall kinase selectivity for AMG 925.[2]

Gilteritinib Kinase Inhibition Profile

Gilteritinib is a highly potent inhibitor of FLT3, including common resistance-conferring mutations, and also demonstrates significant activity against AXL.[3][4][5] Its selectivity profile shows a lesser effect on other kinases like c-Kit.[3][4]

Target KinaseIC50 (nM)Reference
FLT3 (ITD-mutated)0.7 - 1.8[3]
FLT3 (wild-type)5[3]
AXL41[3]
c-Kit102[3][5]
ALKData not quantified[5][6]
LTKData not quantified[5][6]

Gilteritinib has also shown potent activity against FLT3 tyrosine kinase domain (TKD) mutations, such as D835Y, which can confer resistance to other FLT3 inhibitors.[1][4]

Experimental Protocols

The determination of kinase inhibition profiles relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the characterization of AMG 925 and gilteritinib.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme by quantifying the amount of ADP produced during the kinase reaction.[6][7]

Objective: To determine the IC50 of a test compound against a panel of purified kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., FLT3, CDK4, AXL)

  • Substrate (e.g., Myelin Basic Protein for FLT3)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • Test inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).[6]

  • Add 2 µL of a solution containing the specific kinase enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the appropriate substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular FLT3 Phosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 within a cellular context, providing insight into the compound's activity in a more physiologically relevant system.[6]

Objective: To determine the cellular potency of an inhibitor by measuring the inhibition of FLT3 phosphorylation.

Materials:

  • FLT3-expressing cell lines (e.g., MOLM-13, MV4-11)

  • Cell culture medium and supplements

  • Test inhibitor (serially diluted)

  • Lysis buffer

  • Antibodies:

    • Phospho-FLT3 specific antibody

    • Total FLT3 antibody

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blot, or a fluorophore for ELISA)

  • Western blot apparatus or ELISA plates and reader

Procedure (Western Blot-based):

  • Seed the FLT3-expressing cells in a multi-well plate and grow to a suitable confluency.

  • Treat the cells with serial dilutions of the test inhibitor or vehicle control for a defined period (e.g., 2 hours).

  • Lyse the cells to extract cellular proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for phosphorylated FLT3 (pFLT3).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total FLT3 to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways

The distinct kinase selectivity of AMG 925 and gilteritinib translates to the modulation of different downstream signaling pathways.

AMG 925 Signaling Pathway

AMG 925 dually targets FLT3 and CDK4. Inhibition of FLT3 blocks the downstream STAT5 signaling pathway, which is crucial for the proliferation and survival of FLT3-mutated AML cells.[1][8] Concurrently, inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (RB), leading to cell cycle arrest.[1][8]

AMG925_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activates AMG925 AMG 925 AMG925->FLT3 CyclinD_CDK4 Cyclin D / CDK4 AMG925->CyclinD_CDK4 pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Proliferation Proliferation & Survival pSTAT5->Proliferation RB RB CyclinD_CDK4->RB Activates pRB pRB RB->pRB Phosphorylation CellCycle Cell Cycle Progression pRB->CellCycle

AMG 925 signaling pathway.

Gilteritinib Signaling Pathway

Gilteritinib primarily inhibits FLT3, thereby blocking downstream signaling cascades that promote leukemic cell proliferation and survival.[3][4] Additionally, its inhibition of AXL is thought to play a role in overcoming resistance mechanisms, as AXL can contribute to FLT3 activation and chemoresistance.[4][9][10]

Gilteritinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus FLT3 FLT3 DownstreamSignaling Downstream Signaling (e.g., STAT5, PI3K/AKT, MAPK) FLT3->DownstreamSignaling AXL AXL AXL->DownstreamSignaling Resistance Resistance Mechanisms AXL->Resistance Gilteritinib Gilteritinib Gilteritinib->FLT3 Gilteritinib->AXL Proliferation Proliferation & Survival DownstreamSignaling->Proliferation

Gilteritinib signaling pathway.

Conclusion

AMG 925 and gilteritinib are both potent FLT3 inhibitors with distinct co-inhibitory profiles that may offer different therapeutic advantages. AMG 925's dual targeting of FLT3 and CDK4 provides a mechanism to simultaneously inhibit proliferation signals and induce cell cycle arrest. Gilteritinib's high potency against both wild-type and mutated FLT3, coupled with its activity against AXL, suggests it may be effective in overcoming certain forms of drug resistance. The choice between these or other kinase inhibitors will depend on the specific molecular characteristics of the disease, the presence of resistance mutations, and the desired therapeutic outcome. The data and methodologies presented in this guide are intended to provide a foundation for such critical evaluations in the field of drug development.

References

Comparative

Validating the On-Target Effects of AMG 925: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals AMG 925 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMG 925 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] This guide provides an objective comparison of AMG 925 with other selective inhibitors, supported by experimental data, to validate its on-target effects in acute myeloid leukemia (AML).

Mechanism of Action

AMG 925 is designed to target two key signaling pathways implicated in AML proliferation and survival.[1][4] Activating mutations in FLT3 are present in approximately 30% of AML patients and lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[1] CDK4, in complex with cyclin D, plays a crucial role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (Rb), leading to cell cycle progression.[1] By simultaneously inhibiting both FLT3 and CDK4, AMG 925 aims to provide a more durable clinical response and overcome resistance mechanisms observed with single-target FLT3 inhibitors.[4][5]

The on-target activity of AMG 925 is confirmed by the inhibition of phosphorylation of key downstream substrates: STAT5 for the FLT3 pathway and Rb for the CDK4 pathway.[1][6]

Signaling Pathway Overview

AMG_925_Signaling_Pathway AMG 925 Dual Inhibition of FLT3 and CDK4 Pathways cluster_flt3 FLT3 Signaling cluster_cdk4 CDK4 Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 P Proliferation_Survival Proliferation & Survival pSTAT5->Proliferation_Survival CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 Rb Rb CDK4->Rb pRb pRb CDK4->pRb P E2F E2F Rb->E2F CellCycle G1/S Progression pRb->CellCycle AMG925 AMG 925 AMG925->FLT3 AMG925->CDK4

Caption: Dual inhibition of FLT3 and CDK4 signaling pathways by AMG 925.

Comparative In Vitro Activity

The on-target potency and selectivity of AMG 925 have been evaluated in a panel of AML cell lines with varying genotypes and compared to more selective inhibitors.

CompoundTarget(s)MOLM-13 (FLT3-ITD, Rb+) IC50 (µM)MV4-11 (FLT3-ITD, Rb+) IC50 (µM)U937 (FLT3-WT, Rb+) IC50 (µM)MDA-MB-436 (Rb-) IC50 (µM)
AMG 925 FLT3/CDK4 0.013 ± 0.003 0.014 ± 0.004 0.058 ± 0.013 2.57 ± 0.21
AC220 (Quizartinib)FLT30.001 ± 0.00030.001 ± 0.0003>3>3
Sorafenib (B1663141)FLT3/multikinase0.003 ± 0.0010.003 ± 0.001>3>3
PD0332991 (Palbociclib)CDK4/60.089 ± 0.0090.092 ± 0.0080.102 ± 0.013>3
Data sourced from Li et al., Molecular Cancer Therapeutics, 2014.[4]

Interpretation of Data:

  • FLT3-mutant AML cells (MOLM-13, MV4-11): AMG 925 potently inhibits the growth of these cell lines, which are dependent on FLT3 signaling.[4] While the selective FLT3 inhibitors AC220 and sorafenib show slightly higher potency in these lines, AMG 925's activity is in the low nanomolar range.[4]

  • FLT3-wild-type AML cells (U937): In this FLT3-independent but Rb-positive cell line, the growth inhibition by AMG 925 is primarily attributed to its CDK4 inhibitory activity.[4] This is supported by the similar IC50 value of the selective CDK4/6 inhibitor PD0332991.[4]

  • Rb-negative cells (MDA-MB-436): The significantly reduced activity of AMG 925 in Rb-negative cells demonstrates the selectivity of its CDK4-mediated effects, as these cells are not dependent on the CDK4/Rb pathway for cell cycle progression.[4]

Validation of On-Target Effects through Downstream Signaling

A key method to validate the on-target effects of a kinase inhibitor is to measure the phosphorylation status of its direct downstream substrates.

Experimental_Workflow Workflow for Validating On-Target Effects CellLines AML Cell Lines (e.g., MOLM-13, U937) CompoundTreatment Treat with AMG 925 or Comparator Compounds CellLines->CompoundTreatment CellLysates Harvest Cell Lysates CompoundTreatment->CellLysates ApoptosisAssay Apoptosis Assay (Annexin V Staining) CompoundTreatment->ApoptosisAssay CellCycleAnalysis Cell Cycle Analysis (Propidium Iodide Staining) CompoundTreatment->CellCycleAnalysis WesternBlot Western Blot / MSD Assay CellLysates->WesternBlot PSTAT5 Measure pSTAT5 (FLT3 target engagement) WesternBlot->PSTAT5 PRb Measure pRb (CDK4 target engagement) WesternBlot->PRb PhenotypicOutcome Phenotypic Outcome PSTAT5->PhenotypicOutcome PRb->PhenotypicOutcome ApoptosisAssay->PhenotypicOutcome CellCycleAnalysis->PhenotypicOutcome

Caption: Experimental workflow for assessing the on-target effects of AMG 925.

Pharmacodynamic Marker Inhibition:

Cell LineTreatment (1 µM)pSTAT5 InhibitionpRb InhibitionApoptosis InductionG1 Arrest
MOLM-13 (FLT3-ITD, Rb+)AMG 925 Yes Yes Yes Yes
SorafenibYesNoYesNo
PD0332991NoYesNoYes
U937 (FLT3-WT, Rb+)AMG 925 No Yes No Yes
SorafenibNoNoNoNo
PD0332991NoYesNoYes
Based on data from Keegan et al., Molecular Cancer Therapeutics, 2014.[7]

Interpretation of Data:

  • In FLT3-ITD positive MOLM-13 cells, AMG 925 treatment leads to a reduction in both pSTAT5 and pRb, correlating with the induction of apoptosis and G1 cell cycle arrest.[7]

  • The selective FLT3 inhibitor sorafenib reduces pSTAT5 and induces apoptosis in MOLM-13 cells but does not affect pRb or cause G1 arrest.[7]

  • Conversely, the selective CDK4 inhibitor PD0332991 reduces pRb and causes G1 arrest but does not affect pSTAT5 or induce apoptosis in this cell line.[7]

  • In FLT3-WT U937 cells, AMG 925 does not inhibit pSTAT5 but does inhibit pRb and induce G1 arrest, consistent with its CDK4 inhibitory activity.[7] Apoptosis is not induced, suggesting that in these cells, FLT3 inhibition is the primary driver of apoptosis.[7]

Overcoming Resistance to FLT3 Inhibitors

A key rationale for the dual-targeting approach of AMG 925 is to overcome the development of resistance to single-agent FLT3 inhibitors.[5] Resistance often arises from secondary mutations in the FLT3 kinase domain, such as the D835Y mutation.[1]

Activity against Resistant Mutants:

Cell LineGenotypeAMG 925 IC50 (µM)Sorafenib IC50 (µM)AC220 IC50 (µM)
MOLM-13FLT3-ITD0.0190.0030.001
MOLM-13srFLT3-ITD, D835Y0.015>1>1
Data adapted from Keegan et al., Molecular Cancer Therapeutics, 2014.[7]

AMG 925 retains its potency against sorafenib-resistant MOLM-13 cells harboring the FLT3-ITD/D835Y mutation, demonstrating its ability to overcome this common resistance mechanism.[7]

Experimental Protocols

Cell Lines and Culture: MOLM-13, MV4-11, U937, and MDA-MB-436 cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay: Cells are seeded in 96-well plates and treated with a serial dilution of the indicated compounds for 72 hours. Cell viability is assessed using a standard colorimetric assay such as MTS or by cell counting. IC50 values are calculated using non-linear regression analysis.

Phosphorylation Assays (MSD): Cells are plated and treated with compounds for 1 hour (for pSTAT5) or 24 hours (for pRb). Cell lysates are then analyzed using Meso Scale Discovery (MSD) electrochemiluminescence assays for the quantitative detection of phosphorylated STAT5 and Rb according to the manufacturer's instructions.[8]

Apoptosis Assay: Apoptosis is measured by flow cytometry after staining with Annexin V and a viability dye (e.g., SYTOX Green or Propidium (B1200493) Iodide).[7] Cells are treated with compounds for 24-48 hours before staining and analysis.[7]

Cell Cycle Analysis: Cells are treated with compounds for 24 hours, then fixed in ethanol (B145695) and stained with propidium iodide.[7] DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[7]

Conclusion

The experimental data strongly support the on-target effects of AMG 925 as a dual FLT3 and CDK4 inhibitor. The specific inhibition of downstream signaling molecules pSTAT5 and pRb in a genotype-dependent manner, coupled with corresponding phenotypic outcomes of apoptosis and G1 arrest, validates its mechanism of action. Furthermore, its ability to overcome resistance to selective FLT3 inhibitors highlights the potential of this dual-targeting strategy in the treatment of AML.

References

Validation

A Comparative Analysis of AMG 925 Efficacy in FLT3-ITD versus FLT3-TKD Acute Myeloid Leukemia Models

For Immediate Release A comprehensive analysis of preclinical data reveals the potent efficacy of AMG 925, a dual FLT3 and CDK4 inhibitor, in acute myeloid leukemia (AML) models harboring both internal tandem duplication...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the potent efficacy of AMG 925, a dual FLT3 and CDK4 inhibitor, in acute myeloid leukemia (AML) models harboring both internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations. This guide provides a detailed comparison of AMG 925's activity against these two common FLT3 mutation types, supported by experimental data from key preclinical studies.

Introduction to AMG 925 and FLT3 Mutations in AML

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are found in approximately 30% of patients with acute myeloid leukemia (AML), making it a critical therapeutic target.[1][2][3] The most common of these are internal tandem duplications in the juxtamembrane domain (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), such as the D835Y mutation. While both lead to constitutive activation of the FLT3 signaling pathway, they can confer differential sensitivity to various kinase inhibitors. AMG 925 is a novel, orally bioavailable small molecule that dually inhibits FLT3 and cyclin-dependent kinase 4 (CDK4), offering a combined approach to targeting AML cell proliferation and survival.[1][2][3]

In Vitro Efficacy of AMG 925

Preclinical studies have demonstrated that AMG 925 potently inhibits the growth of AML cell lines with FLT3-ITD mutations. Furthermore, it retains high potency against cell lines that have developed resistance to other FLT3 inhibitors through the acquisition of secondary FLT3-TKD mutations.

Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) values from cell viability and phospho-STAT5 (a downstream marker of FLT3 activity) assays are summarized below. The data compares the activity of AMG 925 in parental FLT3-ITD cell lines (MOLM13 and Mv4-11) with their sorafenib-resistant counterparts, which have acquired FLT3-TKD mutations (MOLM13sr with FLT3-D835Y and Mv4-11sr with FLT3-D835V).

Cell LineFLT3 Mutation StatusAMG 925 Growth Inhibition IC50 (µM)AMG 925 P-STAT5 Inhibition IC50 (µM)
MOLM13FLT3-ITD0.0190.005
Mv4-11FLT3-ITD0.0180.005
MOLM13srFLT3-ITD, D835Y (TKD)0.0150.003
Mv4-11srFLT3-ITD, D835V (TKD)0.0190.004

Data sourced from Keegan K, et al. Mol Cancer Ther. 2014.[3][4]

The data indicates that AMG 925 demonstrates comparable and potent activity against both FLT3-ITD and acquired FLT3-TKD mutations, suggesting its potential to overcome resistance mechanisms that affect other FLT3 inhibitors.

In Vivo Antitumor Activity

In xenograft models of AML, AMG 925 has shown significant antitumor activity. In mice bearing MOLM13-Luc tumors (FLT3-ITD), oral administration of AMG 925 resulted in a 96% to 99% inhibition of tumor growth without causing significant body weight loss.[1][2][3] This potent in vivo efficacy correlated with the inhibition of pharmacodynamic markers for both FLT3 and CDK4, namely STAT5 and Rb phosphorylation, respectively.[1][3] While direct comparative in vivo studies in primary FLT3-TKD models are not as extensively detailed in the initial findings, the potent activity against TKD mutations in vitro suggests a strong potential for in vivo efficacy.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental processes involved in the evaluation of AMG 925, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor (ITD or TKD Mutant) STAT5 STAT5 FLT3_Receptor->STAT5 Phosphorylation PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK pSTAT5 pSTAT5 STAT5->pSTAT5 Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT5->Gene_Transcription PI3K_AKT->Gene_Transcription RAS_MAPK->Gene_Transcription CDK4_CyclinD CDK4/Cyclin D pRB pRB CDK4_CyclinD->pRB Phosphorylation Cell_Cycle_Progression Cell Cycle Progression pRB->Cell_Cycle_Progression AMG925_FLT3 AMG 925 AMG925_FLT3->FLT3_Receptor Inhibition AMG925_CDK4 AMG 925 AMG925_CDK4->CDK4_CyclinD Inhibition

Caption: Dual inhibitory action of AMG 925 on FLT3 and CDK4 signaling pathways.

Experimental_Workflow Cell_Lines AML Cell Lines (FLT3-ITD & FLT3-TKD) In_Vitro_Assays In Vitro Assays Cell_Lines->In_Vitro_Assays In_Vivo_Models In Vivo Xenograft Models Cell_Lines->In_Vivo_Models Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro_Assays->Cell_Viability Western_Blot Western Blot (pSTAT5, pRB) In_Vitro_Assays->Western_Blot Efficacy_Comparison Efficacy Comparison (ITD vs. TKD) Cell_Viability->Efficacy_Comparison Western_Blot->Efficacy_Comparison Tumor_Growth_Inhibition Tumor Growth Inhibition In_Vivo_Models->Tumor_Growth_Inhibition Pharmacodynamics Pharmacodynamic Analysis (Tumor pSTAT5, pRB) In_Vivo_Models->Pharmacodynamics Tumor_Growth_Inhibition->Efficacy_Comparison Pharmacodynamics->Efficacy_Comparison

Caption: Experimental workflow for evaluating AMG 925 efficacy.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the presented data.

Cell Viability Assay
  • Cell Culture: Human AML cell lines, MOLM13 (FLT3-ITD) and Mv4-11 (FLT3-ITD), and their sorafenib-resistant derivatives were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of AMG 925 for 72 hours.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic curve fit.

Western Blot Analysis for Phospho-STAT5
  • Cell Lysis: Cells were treated with AMG 925 for a specified time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for phospho-STAT5 (Tyr694) and total STAT5 overnight at 4°C.

  • Detection: After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) were subcutaneously or intravenously injected with FLT3-mutated AML cells (e.g., MOLM13-Luc).

  • Drug Administration: Once tumors were established, mice were randomized into vehicle control and AMG 925 treatment groups. AMG 925 was administered orally at specified doses and schedules.

  • Efficacy Evaluation: Tumor volume was measured regularly with calipers, or bioluminescence imaging was used for systemic disease models. Animal body weight was monitored as a measure of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors were harvested at various time points after the final dose to assess the levels of pSTAT5 and pRB by western blot or immunohistochemistry.

Conclusion

The available preclinical data strongly supports AMG 925 as a potent dual inhibitor of FLT3 and CDK4 with significant therapeutic potential in AML. Its ability to potently inhibit both FLT3-ITD and FLT3-TKD mutations, particularly those associated with resistance to other FLT3 inhibitors, highlights a key advantage. The comparable low nanomolar IC50 values against both mutation types in vitro, coupled with substantial tumor growth inhibition in vivo, underscore its promise as a valuable therapeutic agent for a broad population of AML patients with FLT3 mutations. Further clinical investigation is warranted to translate these preclinical findings into patient benefits.

References

Comparative

Assessing the Impact of AMG 925 on the Bone Marrow Microenvironment: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The bone marrow microenvironment (BME) plays a pivotal role in the pathogenesis, progression, and chemoresistance of acute myeloid leukemia (AML). This comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bone marrow microenvironment (BME) plays a pivotal role in the pathogenesis, progression, and chemoresistance of acute myeloid leukemia (AML). This complex niche, comprising a heterogeneous population of non-malignant cells and extracellular matrix components, provides sanctuary for leukemic stem cells, shielding them from therapeutic agents. AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6), has shown significant anti-leukemic activity. This guide provides a comparative assessment of AMG 925's impact on the BME, juxtaposed with other therapeutic strategies that directly target the BME to disrupt the protective leukemic niche.

Overview of Therapeutic Strategies

This guide compares two main approaches to overcoming BME-mediated resistance in AML:

  • Direct Targeting of Leukemic Cells with Potential BME Impact: Represented by AMG 925 , this strategy focuses on inhibiting key signaling pathways within AML cells that are crucial for their proliferation and survival. The impact on the BME is often a secondary consequence of eliminating leukemic blasts.

  • Direct Targeting of the Bone Marrow Microenvironment: This approach utilizes agents that disrupt the supportive interactions between leukemic cells and the BME. This guide will focus on three major classes of BME-targeting agents:

    • CXCR4 Inhibitors

    • VLA-4 Inhibitors

    • Selectin Inhibitors

Data Presentation: Comparative Analysis of Therapeutic Agents

The following tables summarize the key characteristics and reported effects of AMG 925 and alternative BME-targeting agents.

Table 1: Mechanism of Action and Primary Cellular Targets

Therapeutic AgentClassPrimary Mechanism of ActionPrimary Cellular Targets
AMG 925 FLT3/CDK4/6 InhibitorInhibits FLT3-ITD and wild-type FLT3, leading to decreased STAT5 phosphorylation. Inhibits CDK4/6, leading to G1 cell cycle arrest through reduced Rb phosphorylation.FLT3-mutated and wild-type AML cells, including leukemic stem/progenitor cells.[1][2]
CXCR4 Inhibitors (e.g., Plerixafor) Chemokine Receptor AntagonistBlocks the binding of CXCL12 (SDF-1α) to its receptor CXCR4, disrupting AML cell homing and adhesion to stromal cells.AML cells expressing CXCR4, hematopoietic stem and progenitor cells.
VLA-4 Inhibitors (e.g., Natalizumab) Integrin AntagonistInhibits the interaction between VLA-4 (α4β1 integrin) on AML cells and VCAM-1 on stromal and endothelial cells, disrupting cell adhesion.AML cells expressing VLA-4.
Selectin Inhibitors (e.g., Uproleselan) Adhesion Molecule InhibitorBlocks the binding of E-selectin on endothelial cells to its ligands on AML cells, interfering with cell tethering and rolling.AML cells expressing E-selectin ligands.

Table 2: Reported Effects on the Bone Marrow Microenvironment

Therapeutic AgentEffect on Stromal CellsEffect on OsteoblastsEffect on Endothelial CellsEffect on Hematopoietic Stem Cells (Non-leukemic)
AMG 925 Limited direct data available. Potential indirect effects by reducing leukemic burden. CDK4/6 inhibition may induce senescence in some stromal cell types.Limited direct data available. CDK4/6 inhibitors have been shown to not significantly affect osteoblast differentiation.[3]Limited direct data available.CDK4/6 inhibition can transiently arrest HSC proliferation, potentially protecting them from chemotherapy-induced damage.
CXCR4 Inhibitors Disrupts adhesion and protective signaling from stromal cells to AML cells.[4]May mobilize osteoprogenitors.Can mobilize endothelial progenitor cells.Mobilizes HSCs from the bone marrow into the peripheral blood.
VLA-4 Inhibitors Reduces adhesion of AML cells to stromal cells, disrupting pro-survival signaling.May impact osteoblast function through disruption of cell-cell interactions.Inhibits AML cell adhesion to endothelial cells.Mobilizes HSCs from the bone marrow.
Selectin Inhibitors Reduces adhesion-mediated drug resistance conferred by stromal cells.[5]Not well characterized.Disrupts the interaction between AML cells and the bone marrow microvasculature.[6]May protect normal HSCs from chemotherapy by preventing their interaction with the activated endothelium.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug's impact on the BME. Below are representative protocols for key experiments.

In Vitro Co-culture of AML Cells with Bone Marrow Stromal Cells

This protocol is designed to assess the direct and indirect effects of a therapeutic agent on the interaction between AML cells and a key component of the BME.

Objective: To evaluate the effect of AMG 925 on AML cell proliferation and survival when co-cultured with bone marrow stromal cells.

Materials:

  • AML cell line (e.g., MOLM-13, MV4-11)

  • Bone marrow stromal cell line (e.g., HS-5) or primary mesenchymal stromal cells (MSCs)

  • Culture medium (e.g., RPMI-1640 supplemented with FBS, penicillin/streptomycin)

  • AMG 925 (or other test compounds)

  • Cell proliferation assay reagent (e.g., CellTiter-Glo®)

  • Apoptosis assay kit (e.g., Annexin V-FITC/PI)

  • Flow cytometer

Procedure:

  • Seed bone marrow stromal cells in a 96-well plate and allow them to adhere and form a confluent monolayer.

  • Add AML cells to the stromal cell monolayer.

  • Treat the co-cultures with a dose range of AMG 925 or vehicle control.

  • Incubate for a specified period (e.g., 48-72 hours).

  • For Proliferation Assay: Add the cell proliferation reagent and measure luminescence according to the manufacturer's instructions.

  • For Apoptosis Assay:

    • Gently collect the non-adherent AML cells.

    • Wash the wells with PBS to collect loosely adherent AML cells.

    • Trypsinize the remaining cells to detach the stromal cells and any tightly adherent AML cells.

    • Pool the collected AML cells and stain with Annexin V-FITC and PI.

    • Analyze the percentage of apoptotic cells by flow cytometry, gating on the AML cell population (which can be distinguished from stromal cells by size, granularity, or specific markers if necessary).

Osteoblast Differentiation Assay

This protocol assesses the impact of a compound on the differentiation of mesenchymal stem cells into osteoblasts.

Objective: To determine if AMG 925 affects osteogenic differentiation.

Materials:

  • Mesenchymal stem cells (MSCs)

  • Osteogenic differentiation medium (e.g., DMEM with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • AMG 925

  • Alizarin Red S staining solution

  • Alkaline Phosphatase (ALP) activity assay kit

Procedure:

  • Plate MSCs in a 24-well plate.

  • Once confluent, replace the growth medium with osteogenic differentiation medium containing different concentrations of AMG 925 or vehicle control.

  • Culture for 14-21 days, replacing the medium every 2-3 days.

  • For Alizarin Red S Staining (measures mineralization):

    • Fix the cells with 4% paraformaldehyde.

    • Stain with Alizarin Red S solution.

    • Wash and visualize the calcium deposits. Quantify by extracting the stain and measuring absorbance.

  • For ALP Activity Assay (early marker of osteoblast differentiation):

    • Lyse the cells at an earlier time point (e.g., day 7).

    • Perform the ALP activity assay according to the manufacturer's protocol.

Flow Cytometry Analysis of Bone Marrow Stromal Cell Phenotype

This protocol allows for the characterization of different stromal cell populations within the bone marrow after in vivo or in vitro treatment.

Objective: To analyze changes in the surface marker expression of bone marrow stromal cells following treatment with AMG 925.

Materials:

  • Bone marrow aspirate or flushed bone marrow cells from treated and control animals/patients.

  • Antibodies against stromal cell markers (e.g., CD45, Ter-119, CD31, Sca-1, CD146, etc.)

  • Flow cytometer

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Prepare a single-cell suspension from the bone marrow.

  • Perform a red blood cell lysis step.

  • Incubate the cells with a cocktail of fluorescently-labeled antibodies against hematopoietic lineage markers (CD45, Ter-119) and stromal/endothelial markers.

  • Wash the cells with FACS buffer.

  • Acquire the data on a flow cytometer.

  • Gate on the lineage-negative (CD45-/Ter-119-) population to analyze the different stromal and endothelial cell subsets based on their specific marker expression.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

AMG925_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation pSTAT5 pSTAT5 Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation CDK46 CDK4/6-Cyclin D Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb pRb G1_S_Transition G1/S Transition E2F->G1_S_Transition AMG925 AMG 925 AMG925->FLT3 Inhibition AMG925->CDK46 Inhibition

AMG 925 Dual Inhibition Pathway

BME_Targeting cluster_aml_cell AML Cell cluster_bme Bone Marrow Microenvironment AML AML Cell Stromal Stromal Cell AML->Stromal Adhesion & Survival Signaling Endothelial Endothelial Cell AML->Endothelial Adhesion & Survival Signaling CXCR4_AML CXCR4 VLA4_AML VLA-4 ESL_AML E-Selectin Ligand CXCL12 CXCL12 Stromal->CXCL12 VCAM1 VCAM-1 Stromal->VCAM1 Endothelial->VCAM1 ESelectin E-Selectin Endothelial->ESelectin CXCL12->CXCR4_AML VCAM1->VLA4_AML ESelectin->ESL_AML CXCR4_Inhibitor CXCR4 Inhibitor CXCR4_Inhibitor->CXCR4_AML Blockade VLA4_Inhibitor VLA-4 Inhibitor VLA4_Inhibitor->VLA4_AML Blockade Selectin_Inhibitor Selectin Inhibitor Selectin_Inhibitor->ESelectin Blockade

Targeting AML-BME Interactions

CoCulture_Workflow Start Start: Plate Stromal Cells Add_AML Add AML Cells Start->Add_AML Treat Treat with AMG 925 / Control Add_AML->Treat Incubate Incubate (48-72h) Treat->Incubate Collect_Supernatant Collect Non-Adherent Cells Incubate->Collect_Supernatant Wash Wash to Collect Loosely Adherent Cells Collect_Supernatant->Wash Trypsinize Trypsinize to Collect Adherent Cells Wash->Trypsinize Analyze Analyze AML Cells (Proliferation, Apoptosis) Trypsinize->Analyze

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling AMG 925

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling AMG 925. The following procedures are designed to ensure the safe handli...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling AMG 925. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for AMG 925 is presented below for easy reference.

PropertyValueSource
CAS Number 1401033-86-0MedChemExpress[1]
Molecular Formula C26H29N7O2MedChemExpress[1]
Molecular Weight 471.55 g/mol MedChemExpress[1]
Purity ≥95%Cayman Chemical[2]
Appearance Crystalline solidCayman Chemical[2]
Storage Temperature -20°C for long-term storageCayman Chemical[2], MedKoo Biosciences[3]
Solubility Soluble in DMSOMedKoo Biosciences[3]

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) from MedChemExpress, AMG 925 is not classified as a hazardous substance or mixture.[1] However, as with any research chemical, it is crucial to handle it with care, assuming unknown long-term hazards. The following personal protective equipment (PPE) is mandatory when handling AMG 925 to minimize exposure and ensure personal safety.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Not required under normal handling conditions with adequate ventilation. If aerosols may be generated, use a certified respirator.

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of AMG 925 from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container at -20°C for long-term stability.[2][3]

  • Preparation of Solutions:

    • All handling of the solid compound and preparation of stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

    • AMG 925 is soluble in DMSO.[3] Prepare stock solutions by slowly adding the solvent to the solid to avoid aerosolization.

  • Use in Experiments:

    • When using AMG 925 in experiments, ensure that all procedures are conducted in a designated area.

    • Avoid direct contact with skin, eyes, and clothing.

First Aid Measures

In the event of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1]

Disposal Plan

While the SDS for AMG 925 does not classify it as hazardous, all chemical waste should be disposed of responsibly to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste materials containing AMG 925, including unused solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Labeling:

    • Label the waste container with "Hazardous Waste," the chemical name "AMG 925," and the primary solvent (e.g., DMSO).

  • Waste Disposal:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

    • Do not dispose of AMG 925 down the drain or in the regular trash.

Experimental Workflow for Handling AMG 925

The following diagram illustrates the standard workflow for handling AMG 925 in a laboratory setting.

AMG 925 Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receive and Inspect Storage Store at -20°C Receiving->Storage Weighing Weigh Solid in Fume Hood Storage->Weighing Dissolving Prepare Stock Solution (DMSO) Weighing->Dissolving Experiment Conduct Experiment Dissolving->Experiment Data_Collection Collect and Analyze Data Experiment->Data_Collection Waste_Collection Collect Waste (Liquid & Solid) Data_Collection->Waste_Collection Waste_Labeling Label Hazardous Waste Waste_Collection->Waste_Labeling EHS_Pickup Arrange EHS Pickup Waste_Labeling->EHS_Pickup

Caption: Workflow for the safe handling and disposal of AMG 925.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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